3-(Boc-amino)-1-propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-hydroxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h10H,4-6H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJCYKMWJCYQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397132 | |
| Record name | 3-(Boc-amino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58885-58-8 | |
| Record name | 3-(Boc-amino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Boc-amino)-1-propanol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Boc-amino)-1-propanol chemical properties and structure
An In-Depth Technical Guide to 3-(Boc-amino)-1-propanol: Properties, Structure, and Applications
Introduction
3-(tert-Butoxycarbonylamino)-1-propanol, commonly referred to as this compound, is a bifunctional organic compound that serves as a versatile building block in organic synthesis. Its structure incorporates a primary alcohol and a Boc-protected primary amine, making it an invaluable intermediate in the synthesis of a wide array of more complex molecules. The presence of the acid-labile Boc protecting group allows for the selective unmasking of the amine functionality, a crucial feature in multi-step synthetic sequences. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound consists of a three-carbon propanol backbone. A primary hydroxyl group is located at one terminus (C1), while the amino group at the other end (C3) is protected by a tert-butoxycarbonyl (Boc) group.[1] This structural arrangement provides two distinct reactive sites that can be manipulated selectively in chemical reactions.
Synonyms: tert-Butyl N-(3-hydroxypropyl)carbamate Linear Formula: (CH₃)₃COC(O)NHCH₂CH₂CH₂OH CAS Number: 58885-58-8[1] Molecular Formula: C₈H₁₇NO₃ Molecular Weight: 175.23 g/mol [2]
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is typically a colorless to yellow or brown liquid at room temperature.[1][2] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Appearance | Colorless to yellow or brown liquid | [1] |
| Density | 1.025 g/mL at 20 °C | |
| Boiling Point | 293 °C | [3] |
| Flash Point | 109 °C (228.2 °F) - closed cup | |
| Refractive Index (n20/D) | 1.453 | |
| Solubility | Sparingly soluble in chloroform and methanol. Soluble in water. | [1][3] |
| pKa | 12.57 ± 0.46 (Predicted) | [1][3] |
| Storage Temperature | Room temperature, sealed in a dry environment | [2][3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR (270 MHz, CDCl₃): δ 5.18 (br, 1H, NH), 3.78 (dt, 1H, J = 6.04, 5.87 Hz, OH), 3.65 (dd, 2H, J = 5.86, 5.68 Hz, H1'), 3.26 (q, 2H, J = 6.23 Hz, H3'), 1.67 (m, 2H, H2'), 1.44 (s, 9H, CH₃).[2]
-
¹³C NMR (67.8 MHz, CDCl₃): δ 157.1 (CO), 79.4 (Cquater), 59.3 (C1'), 37.1 (C3'), 32.6 (C2'), 28.4 (CH₃).[2]
-
IR (Nujol, cm⁻¹): 3355, 2976, 2936, 2878, 1810, 1694, 1531, 1455, 1392, 1366, 1278, 1253, 1173, 1072, 996, 914, 870, 781, 752, 638.[2]
-
Mass Spectrometry (E/I) m/z (relative strength): 176 (M+, 30), 120 (100), 119 (31), 102 (49), 83 (33), 76 (67), 74 (36).[2]
Synthesis and Purification
The most common and straightforward synthesis of this compound involves the protection of the amino group of 3-amino-1-propanol with di-tert-butyl dicarbonate ((Boc)₂O).[2][4]
Experimental Protocol: Synthesis of tert-butyl N-(3-hydroxypropyl)carbamate
-
Dissolve 3-amino-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in anhydrous DCM to the stirring solution of 3-amino-1-propanol.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 50% petroleum ether/ethyl acetate mobile phase to confirm the complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether (Et₂O).
-
Wash the organic layer sequentially with a phosphate buffer (0.5 M, pH 5.4), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a colorless viscous oil.[2]
Caption: Synthetic workflow for this compound.
Applications in Research and Development
This compound is a valuable difunctional reagent employed in a variety of synthetic applications.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of peptidomimetics and protease inhibitors.[5][6] The protected amine and free hydroxyl group allow for selective reactions in multi-step organic syntheses.[5]
-
Cross-linking Reagent: It is utilized as a cross-linking reagent in chemical biology and materials science.[7]
-
Synthesis of Bioactive Molecules: This compound is employed in the preparation of beta-amino alcohols and as a building block for drugs targeting neurological and metabolic disorders.[5] It is also used in the synthesis of phosphatidyl ethanolamines and ornithine.[2][7][8]
-
Polymer Chemistry: this compound can be used as an initiator in ring-opening polymerization to synthesize amine-terminated polymers.[9]
Reactivity and Handling
The reactivity of this compound is dictated by its two functional groups. The primary alcohol can undergo oxidation, esterification, or etherification. The Boc-protected amine is stable under neutral and basic conditions but can be readily deprotected under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM, to yield the free amine.[4]
Safety and Handling
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11]
-
Precautionary Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[10][12]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[12][13]
References
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- 5. 3-(Boc-amino)-2,2-dimethyl-1-propanol [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound - CD BioSciences [celluars.com]
- 8. This compound 97 58885-58-8 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. tert-butyl N-(3-hydroxypropyl)carbamate | C8H17NO3 | CID 3838134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate | C11H23NO3 | CID 11672972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 3-(tert-Butyloxycarbonylamino)-1-propanol (CAS: 58885-58-8) for Advanced Chemical Synthesis
Introduction
3-(tert-Butyloxycarbonylamino)-1-propanol, commonly referred to as N-Boc-3-amino-1-propanol, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and drug development. Its structure features a three-carbon aliphatic chain functionalized with a primary alcohol at one terminus and a primary amine at the other, with the amine function strategically protected by a tert-butyloxycarbonyl (Boc) group. This configuration makes it an exceptionally versatile building block and linker molecule.
The presence of the acid-labile Boc protecting group allows for selective chemical transformations at the hydroxyl group, while the amine remains shielded. Subsequent, facile deprotection under acidic conditions reveals the primary amine for further conjugation or modification. This orthogonal reactivity is the cornerstone of its utility, enabling the controlled, stepwise construction of complex molecular architectures. This guide provides an in-depth analysis of its properties, synthesis, and critical applications, offering field-proven insights for its effective use in the laboratory.
Physicochemical and Structural Properties
The fundamental properties of 3-(tert-butyloxycarbonylamino)-1-propanol are critical for its handling, reaction setup, and purification. The compound is typically a colorless to pale yellow liquid at room temperature.[1][2] Its key identifiers and physical characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 58885-58-8 | [3][4][5] |
| Molecular Formula | C₈H₁₇NO₃ | [1][3] |
| Molecular Weight | 175.23 g/mol | [3][5] |
| IUPAC Name | tert-butyl N-(3-hydroxypropyl)carbamate | [2] |
| Synonyms | 3-(Boc-amino)-1-propanol, Boc-β-Ala-ol | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][4] |
| Density | ~1.025 g/mL at 20 °C | [5] |
| Refractive Index (n20/D) | ~1.453 | [1][5] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [5] |
| Boiling Point | 292.6 °C at 760 mmHg | [1] |
Synthesis: The Boc Protection of 3-Amino-1-propanol
The most common and efficient synthesis of 3-(tert-butyloxycarbonylamino)-1-propanol involves the selective N-protection of 3-amino-1-propanol.
Rationale and Mechanism
The choice of di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent is strategic. It reacts readily with the primary amine of 3-amino-1-propanol under mild conditions, forming a stable carbamate linkage. The hydroxyl group is significantly less nucleophilic and does not react under these conditions, ensuring chemoselectivity. The reaction proceeds via nucleophilic attack of the amine's lone pair on one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, releasing tert-butanol, carbon dioxide, and the desired N-Boc protected product. This process is highly efficient and typically results in high yields.[6]
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for Boc protection of amines.[6]
-
Preparation : To a stirred solution of 3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM), under an inert atmosphere (e.g., Nitrogen), add di-tert-butyl dicarbonate (1.1 eq) slowly at 0 °C (ice bath).
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting amine.
-
Workup : Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
Purification : The resulting residue is typically purified by flash column chromatography on silica gel to yield 3-(tert-butyloxycarbonylamino)-1-propanol as a clear, viscous oil. The purity is often greater than 96% as determined by GC analysis.[3]
Core Applications in Research and Development
The utility of N-Boc-3-amino-1-propanol stems from its identity as a heterobifunctional linker. It provides a stable, three-carbon spacer that can be incorporated into a wide array of molecules.
Initiator in Polymer Chemistry
In the field of biomaterials, the compound serves as a crucial initiator for the Ring-Opening Polymerization (ROP) of cyclic esters such as ε-caprolactone (PCL) and lactide (PLA).[7] The hydroxyl group initiates the polymerization, creating a polymer chain with a Boc-protected amine at one terminus. After polymerization, the Boc group is removed to expose a primary amine, which can then be conjugated to proteins, peptides, or targeting ligands, creating functionalized biocompatible polymers for applications like drug delivery and tissue engineering.[7]
Linker for Bioconjugation and PROTACs
As a linker, it is invaluable in constructing complex bioconjugates and targeted protein degraders (PROTACs). The hydroxyl end can be modified—for instance, by converting it to an azide for click chemistry, an aldehyde for reductive amination, or an activated ester for amide bond formation. The protected amine provides a latent reactive site that can be revealed at a later synthetic stage for coupling to another molecule of interest. This stepwise functionalization is critical for building well-defined molecular architectures.
Building Block for Small Molecule Synthesis
In drug discovery, N-Boc-3-amino-1-propanol is a versatile scaffold. It is frequently used in the synthesis of peptidomimetics, modified amino acids, and other small molecules where a hydroxypropylamine moiety is required.[] Its use simplifies synthetic routes by avoiding unwanted side reactions involving the amine group during transformations elsewhere in the molecule.
Key Experimental Protocol: Boc Group Deprotection
The defining feature of the Boc group is its stability to a wide range of chemical conditions while being easily removable under moderately acidic conditions. This allows for precise control in multi-step syntheses.
Rationale and Mechanism
The cleavage of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a chlorinated solvent such as DCM. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the collapse of the protecting group to form a stable tert-butyl cation, carbon dioxide, and the free primary amine (as its corresponding salt). The tert-butyl cation is typically scavenged to prevent side reactions.
Step-by-Step Deprotection Protocol
-
Dissolution : Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (e.g., 0.1 M concentration).
-
Acidification : Cool the solution to 0 °C and add TFA (5-10 eq) dropwise.
-
Reaction : Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Removal of Acid : Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Neutralization and Extraction : Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and free the amine. Extract the aqueous layer with the organic solvent.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product.
Conclusion
3-(tert-Butyloxycarbonylamino)-1-propanol is more than a simple chemical reagent; it is a fundamental tool that enables sophisticated molecular design and synthesis. Its predictable reactivity, commercial availability, and the robust nature of the Boc protecting group ensure its continued and widespread use. For researchers and drug development professionals, a thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in the creation of novel therapeutics, advanced materials, and complex molecular probes.
References
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link][7]
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An In-depth Technical Guide to the Synthesis and Purification of 3-(Boc-amino)-1-propanol
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl N-(3-hydroxypropyl)carbamate, commonly known as 3-(Boc-amino)-1-propanol. This bifunctional organic compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules, such as phosphatidyl ethanolamines and ornithine.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven insights into reaction mechanisms, step-by-step experimental protocols, purification strategies, and analytical characterization. The guide emphasizes the causality behind experimental choices to ensure both scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound is a key intermediate in organic synthesis due to its orthogonal protecting group strategy. The molecule possesses a primary alcohol and a primary amine, but the amine is protected by a tert-butoxycarbonyl (Boc) group.[2] This protection renders the amine nucleophilicity inert under a wide range of non-acidic conditions, allowing for selective reactions at the hydroxyl group.[3] The Boc group can be readily removed under mild acidic conditions, regenerating the amine functionality for subsequent transformations.[3][4] This versatility makes it an indispensable reagent in multi-step syntheses, particularly in peptide chemistry and the development of complex molecular architectures.[3][]
Key Properties of this compound:
| Property | Value |
| Chemical Name | tert-Butyl N-(3-hydroxypropyl)carbamate |
| CAS Number | 58885-58-8 |
| Molecular Formula | C8H17NO3 |
| Molecular Weight | 175.23 g/mol [1][2] |
| Appearance | Colorless viscous oily liquid[1][2] |
| Density | 1.025 g/mL at 20 °C[2] |
| Refractive Index | n20/D 1.453[2] |
| Flash Point | 109 °C (228.2 °F) - closed cup[2][6] |
Synthesis of this compound: Mechanism and Protocol
The most common and efficient method for the synthesis of this compound is the reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a nucleophilic acyl substitution where the amine group of 3-amino-1-propanol attacks one of the carbonyl carbons of the Boc anhydride.
Reaction Mechanism
The mechanism for Boc protection involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate.[7][8] This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, carbon dioxide, and tert-butanol.[8]
Caption: Reaction mechanism for the Boc protection of 3-amino-1-propanol.
Detailed Experimental Protocol
This protocol is a robust and scalable method for the synthesis of this compound.
Materials:
-
3-Amino-1-propanol (≥99%)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (optional, can be used as a base)[9]
-
0.5 M Phosphate buffer (pH 5.4)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM).[1]
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous DCM. Slowly add this solution dropwise to the stirred solution of 3-amino-1-propanol at room temperature.[1] Rationale: A slight excess of (Boc)₂O ensures complete consumption of the starting amine. Dropwise addition helps to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent.[1] The reaction is complete when the starting material spot (3-amino-1-propanol) is no longer visible.
-
Work-up: a. Dilute the reaction mixture with diethyl ether (Et₂O).[1] b. Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M phosphate buffer (pH 5.4), saturated aqueous sodium bicarbonate, and brine.[1] Rationale: The acidic wash removes any unreacted amine and the bicarbonate wash removes any acidic impurities. The brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1] This will yield the product as a colorless viscous oil.[1]
Purification Strategies
While the work-up procedure removes the majority of impurities, further purification may be necessary depending on the required purity of the final product.
Common Impurities
Potential impurities in the synthesis of this compound include:
-
Unreacted 3-amino-1-propanol
-
Di-Boc protected 3-amino-1-propanol (less common under controlled conditions)
-
tert-Butanol
-
Urea byproducts (if the reaction is not anhydrous)
Purification Techniques
Flash Column Chromatography: This is a highly effective method for purifying this compound.
-
Stationary Phase: Silica gel (60-120 mesh).[9]
-
Mobile Phase: A gradient of chloroform and methanol (e.g., starting from 90:10 to 55:10) or a mixture of petroleum ether and ethyl acetate is commonly used.[9] The polarity of the eluent should be optimized based on TLC analysis.
Crystallization: Although this compound is typically an oil at room temperature, crystallization can sometimes be induced.[10][11]
-
Procedure: If the crude product is an oil, it can be dissolved in a minimal amount of a suitable solvent and then a less polar solvent can be added to induce precipitation.[12] Alternatively, seed crystals can be added to the oil, followed by pulping with a weak polar solvent like diethyl ether.[10][11]
Caption: General workflow for the purification of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (270 MHz, CDCl₃):
-
δ 1.44 (s, 9H, C(CH₃)₃)
-
δ 1.67 (m, 2H, -CH₂-CH₂-CH₂-)
-
δ 3.26 (q, 2H, J = 6.23 Hz, -NH-CH₂-)
-
δ 3.65 (dd, 2H, J = 5.86, 5.68 Hz, -CH₂-OH)
-
δ 3.78 (dt, 1H, J = 6.04, 5.87 Hz, -OH)
-
δ 5.18 (br, 1H, -NH)[1]
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic peaks for the functional groups present:
-
N-H stretch: A broad peak around 3340 cm⁻¹
-
O-H stretch: A broad peak around 3400 cm⁻¹
-
C-H stretch: Peaks around 2970 cm⁻¹
-
C=O stretch (carbamate): A strong peak around 1690 cm⁻¹[13]
-
N-H bend: A peak around 1520 cm⁻¹[13]
The disappearance of the primary amine scissoring vibration (around 1650 cm⁻¹) from the starting material, 3-amino-1-propanol, is a key indicator of a successful reaction.[13]
Safety and Handling
Di-tert-butyl dicarbonate ((Boc)₂O) is a hazardous substance and must be handled with appropriate safety precautions.[3]
-
Hazards: Flammable solid and vapor, fatal if inhaled, causes serious eye damage and skin irritation, and may cause an allergic skin reaction or respiratory irritation.[3][14] It can decompose upon heating, generating toxic and flammable gases.[3]
-
Handling: Always work in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Keep away from heat, sparks, and open flames.[3]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][15]
3-Amino-1-propanol is a colorless to pale yellow liquid with a fishy odor.[16] It is moderately toxic by ingestion.[16]
Conclusion
The synthesis of this compound via the reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate is a reliable and high-yielding procedure. Careful control of reaction conditions and a thorough work-up are crucial for obtaining a high-purity product. For applications requiring exceptional purity, flash column chromatography is the recommended purification method. Adherence to safety protocols, particularly when handling di-tert-butyl dicarbonate, is paramount. This guide provides the necessary technical details and scientific rationale to enable researchers to confidently and safely perform the synthesis and purification of this important building block.
References
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- Di-tert-butyl dicarbonate. (n.d.). AK Scientific, Inc.
- SAFETY DATA SHEET. (2023, December 5). Sigma-Aldrich.
- 102510 - Di-tert-butyl dicarbonate - Safety Data Sheet. (n.d.).
- Di-tert-butyl dicarbonate. (n.d.). Novachem.
- This compound 97 58885-58-8. (n.d.). Sigma-Aldrich.
- FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate.
- †Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry.
- Crystallization method of Boc-amino acid. (n.d.). Eureka | Patsnap.
- This compound 97 58885-58-8. (n.d.). Sigma-Aldrich.
- CAS 156-87-6 3-Amino-1-propanol. (n.d.). BOC Sciences.
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- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (2022, January 12). ResearchGate.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.
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- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
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Spectroscopic Profile of 3-(Boc-amino)-1-propanol: A Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular entities is paramount. 3-(Boc-amino)-1-propanol, a versatile building block, frequently appears in the synthesis of a myriad of complex molecules, including peptidomimetics and functionalized polymers. Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for sequential and site-selective chemical modifications. An in-depth understanding of its spectroscopic characteristics is, therefore, not merely academic but a critical component of quality control and reaction monitoring in any synthetic endeavor. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in field-proven insights and established analytical protocols.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, chemically named tert-butyl (3-hydroxypropyl)carbamate, contains several key features that give rise to its characteristic spectroscopic fingerprint. The bulky tert-butoxycarbonyl (Boc) protecting group, the flexible propyl chain, and the terminal hydroxyl group each contribute distinct signals in NMR, IR, and MS analyses. Understanding the origin of these signals is fundamental to confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of the atoms within this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by several distinct and well-resolved signals. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| C(CH ₃)₃ | ~1.44 | Singlet | 9H | - |
| -CH ₂-CH₂- | ~1.65 | Quintet | 2H | ~6.4 Hz |
| -NH-CH ₂- | ~3.18 | Quartet | 2H | ~6.6 Hz |
| -CH ₂-OH | ~3.58 | Triplet | 2H | ~6.2 Hz |
| -NH - | ~4.80 | Broad Singlet | 1H | - |
| -OH | Variable | Broad Singlet | 1H | - |
Causality Behind the Signals:
-
The nine equivalent protons of the tert-butyl group appear as a sharp singlet at approximately 1.44 ppm. Its high integration value and lack of splitting are definitive identifiers of the Boc group.
-
The methylene protons of the propyl chain exhibit predictable splitting patterns based on their neighboring protons. The central methylene group (-CH₂-CH₂-) at ~1.65 ppm is split into a quintet by its four neighbors.
-
The methylene group adjacent to the nitrogen (-NH-CH₂-) at ~3.18 ppm is deshielded by the electronegative nitrogen and appears as a quartet due to coupling with the adjacent methylene and the NH proton.
-
The methylene group bonded to the hydroxyl group (-CH₂-OH) is the most deshielded of the propyl chain protons, appearing at ~3.58 ppm as a triplet.
-
The NH and OH proton signals are often broad and their chemical shifts can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.
| Assignment | Chemical Shift (ppm) |
| -C (CH₃)₃ | ~28.4 |
| -CH₂-C H₂- | ~30.1 |
| -NH-C H₂- | ~37.8 |
| -C H₂-OH | ~60.8 |
| -C (CH₃)₃ | ~79.2 |
| -C =O | ~156.9 |
Expert Interpretation:
-
The three equivalent methyl carbons of the tert-butyl group resonate around 28.4 ppm.
-
The quaternary carbon of the tert-butyl group is found further downfield at approximately 79.2 ppm.
-
The carbons of the propyl chain are distinguished by their proximity to the heteroatoms. The carbon attached to the hydroxyl group is the most deshielded of the chain carbons, appearing at ~60.8 ppm.
-
The carbonyl carbon of the carbamate group is significantly deshielded and appears at a characteristic chemical shift of ~156.9 ppm.
Experimental Protocol: NMR Spectroscopy
A robust protocol is essential for acquiring high-quality NMR data.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Self-Validating System: The use of a deuterated solvent with a known residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) provides an internal reference for accurate chemical shift calibration, ensuring the trustworthiness of the data.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the N-H, O-H, C-H, and C=O functional groups.[1]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~3350 | O-H | Stretch | Strong, Broad |
| ~3340 | N-H | Stretch | Medium |
| ~2970-2870 | C-H (sp³) | Stretch | Strong |
| ~1690 | C=O (carbamate) | Stretch | Strong |
| ~1527 | N-H | Bend | Medium |
| ~1170 | C-O (alcohol) | Stretch | Strong |
Field-Proven Insights:
-
The broadness of the O-H stretching band around 3350 cm⁻¹ is indicative of hydrogen bonding.
-
The strong absorption at ~1690 cm⁻¹ is a hallmark of the carbonyl group within the Boc protecting group.[1] Its position is characteristic of a carbamate.
-
The presence of both a sharp N-H stretch and a broad O-H stretch in the same region can sometimes lead to an overlapping, broad feature.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
Caption: Simplified workflow for acquiring an IR spectrum using an ATR accessory.
Trustworthiness by Design: The acquisition of a background spectrum immediately prior to the sample spectrum is a critical self-validating step. This corrects for atmospheric H₂O and CO₂ absorptions, ensuring that the observed peaks are solely from the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues for structural elucidation. For this compound (Molecular Weight: 175.23 g/mol ), a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 176.
Plausible Fragmentation Pattern (Electron Ionization - EI)
-
Loss of a tert-butyl group (-57 m/z): A common fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group to form a carbamic acid intermediate, which can then further fragment.
-
Loss of isobutylene (-56 m/z): A McLafferty-type rearrangement can lead to the loss of isobutylene, resulting in a fragment corresponding to the free amino alcohol.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen or nitrogen atom is a characteristic fragmentation for alcohols and amines.
-
Dehydration (-18 m/z): The loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols.
A detailed analysis of the fragmentation would provide further confirmation of the structure.
Experimental Protocol: Mass Spectrometry (Direct Infusion ESI)
Caption: General workflow for obtaining a mass spectrum via direct infusion ESI.
Authoritative Grounding: The interpretation of mass spectra is heavily reliant on established fragmentation rules for different functional groups. Authoritative texts and databases on mass spectrometry serve as the primary reference for elucidating fragmentation pathways.[2]
Conclusion
The spectroscopic data presented in this guide provide a robust and self-consistent picture of the molecular structure of this compound. The characteristic signals in the ¹H and ¹³C NMR spectra, the distinct absorption bands in the IR spectrum, and the predicted molecular ion and fragmentation patterns in the mass spectrum collectively offer an unambiguous identification of the compound. For researchers and drug development professionals, a thorough understanding of this spectroscopic data is indispensable for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products. This guide, by synthesizing technical data with practical insights, aims to serve as a valuable resource in these endeavors.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)carbamate. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Retrieved from [Link]
-
Ju, Y. M., et al. (2011). Fast and Convenient Synthesis of Amine-Terminated Polylactide as a Macroinitiator for ω-Benzyloxycarbonyl-L-Lysine-N-Carboxyanhydrides. ResearchGate. Retrieved from [Link]
Sources
Introduction to the Physicochemical Landscape of 3-(Boc-amino)-1-propanol
An In-depth Technical Guide to the Stability and Storage of 3-(Boc-amino)-1-propanol
For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 3-(tert-butoxycarbonyl-amino)-1-propanol (also known as tert-butyl N-(3-hydroxypropyl)carbamate), a bifunctional reagent widely used in the synthesis of pharmaceuticals and complex organic molecules. Understanding the chemical liabilities of this compound is critical for ensuring the reproducibility of synthetic procedures and the purity of final products.
This compound is a clear, colorless to pale yellow liquid at room temperature. Its structure incorporates a primary alcohol and a Boc-protected primary amine, bestowing upon it a unique reactivity profile. The stability of this molecule is dictated by the interplay of these two functional groups.
| Property | Value |
| Molecular Formula | C₈H₁₇NO₃ |
| Molecular Weight | 175.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | Approximately 1.025 g/mL at 20°C[1][2] |
| Boiling Point | ~293°C |
| Flash Point | ~109°C[1][2] |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and chloroform. Sparingly soluble in water.[3] |
The Duality of Stability: The Boc Group and the Propanolamine Backbone
The overall stability of this compound is best understood by considering the individual contributions of the Boc protecting group and the 3-amino-1-propanol backbone.
The Robust yet Removable Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its well-defined stability profile.[4] It is renowned for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[4] This makes it orthogonal to other protecting groups like the base-labile Fmoc and the hydrogenolysis-labile Cbz groups.[4]
However, the Boc group is characteristically labile under acidic conditions.[4] The cleavage mechanism proceeds through the formation of a stable tert-butyl cation, which then typically fragments into isobutene and carbon dioxide.[4] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in methanol are commonly used for its removal.[]
Additionally, the Boc group can be removed thermally at elevated temperatures, typically above 150°C.[6] The mechanism is believed to involve fragmentation into the amine, isobutylene, and carbon dioxide via a carbamic acid intermediate.[6]
The Susceptibilities of the 3-Amino-1-propanol Backbone
While the Boc group offers significant protection to the amine, the 3-amino-1-propanol backbone has its own inherent stability concerns, primarily related to oxidation and thermal stress. Studies on the parent compound, 3-amino-1-propanol, reveal potential degradation pathways that are relevant to the Boc-protected version, especially under long-term storage or harsh processing conditions.
Thermal degradation experiments on 3-amino-1-propanol in the presence of CO₂ have shown that it is more stable than some other primary amines like monoethanolamine (MEA). However, in the presence of high concentrations of oxygen and metal ions (like iron), its degradation can be significant.
Potential degradation products arising from the propanolamine backbone include:
-
Ammonia: Resulting from the cleavage of the C-N bond.
-
Urea derivatives: Such as N,N'-bis(3-hydroxypropyl)-urea, which can form from the reaction of the amine with CO₂ or other degradation products.
-
Oxidation products: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The carbon chain itself can also undergo oxidative cleavage.
-
Cyclic compounds: Such as 1,3-oxazinan-2-one, which can form through intramolecular cyclization.
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Factors influencing the stability of this compound.
Recommended Storage and Handling Conditions
Based on the chemical stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage. | Minimizes the rate of potential thermal degradation of the propanolamine backbone and reduces the vapor pressure of any residual volatile impurities. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidative degradation of the alcohol functionality and the alkyl chain. |
| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to moisture and light, which can potentially contribute to degradation. |
| pH | Avoid contact with acidic and strongly basic conditions. | The Boc group is labile to acids. While generally stable to bases, very strong bases could potentially catalyze other reactions over long periods. |
| Incompatibilities | Store away from strong oxidizing agents and strong acids. | Strong oxidizing agents can react with the alcohol and the alkyl chain. Strong acids will cleave the Boc protecting group. |
Experimental Protocol for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study followed by analysis using a stability-indicating analytical method is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Forced Degradation (Stress Testing) Protocol
Objective: To intentionally degrade the sample to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid or neat liquid sample in an oven at 105°C for 48 hours. Dissolve a known amount in acetonitrile for analysis.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (as per ICH guidelines).
-
Control Sample: Keep a stock solution protected from light at 2-8°C.
HPLC Method for Purity and Stability Analysis
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dilute the stressed and control samples with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
The following diagram outlines the workflow for assessing the stability of this compound.
Caption: Workflow for stability assessment of this compound.
Conclusion
The stability of this compound is robust under standard synthetic and storage conditions, primarily due to the resilience of the carbamate linkage to basic and nucleophilic environments. The primary liabilities of the molecule are the susceptibility of the Boc group to acidic conditions and high temperatures, and the potential for oxidative and thermal degradation of the 3-amino-1-propanol backbone. By adhering to the recommended storage conditions of a cool, dry, and inert environment, and by understanding its degradation profile, researchers can confidently utilize this versatile reagent in their synthetic endeavors, ensuring the quality and consistency of their results.
References
-
Vevelstad, S. J., Grimstvedt, A., François, M., Knuutila, H. K., Haugen, G., Wiig, M., & Vernstad, K. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 610–626. Available at: [Link]
-
PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]
-
WHO. (2018). Annex 10 - ICH. Available at: [Link]
-
Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)carbamate. Available at: [Link]
-
PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025). Thermal Methods. Available at: [Link]
-
EMA. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]
-
ResearchGate. (2025). Reaction Kinetics of CO2 in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Dimethylmonoethanolamine Solutions. Available at: [Link]
-
PubChem. (n.d.). tert-butyl N-hydroxycarbamate. Available at: [Link]
-
Pandey, P., et al. (2015). Influence of temperature and relative humidity conditions on the pan coating of hydroxypropyl cellulose molded capsules. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Samples used in drug-excipient compatibility studies. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
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- 1. 3-(Boc-氨基)-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 4. tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate | C11H23NO3 | CID 11672972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-(Boc-amino)-1-propanol: The Versatile Bifunctional Linker in Modern Bioconjugation
Authored by: A Senior Application Scientist
Abstract
In the landscape of advanced therapeutics, the precise linking of molecular components is paramount to efficacy and safety. Bifunctional linkers serve as the critical bridge in constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Among the arsenal of available linkers, 3-(Boc-amino)-1-propanol has emerged as a foundational building block due to its inherent simplicity, versatility, and strategic chemical design. This guide provides an in-depth exploration of its core principles, validated experimental protocols, and pivotal role in the synthesis of complex biomolecules, offering researchers a practical framework for its application.
The Core Principle: Strategic Orthogonality
The utility of this compound is rooted in the orthogonal nature of its two functional groups: a primary alcohol (-OH) and a tert-butyloxycarbonyl (Boc)-protected primary amine (-NHBoc).[1][3] This orthogonality is the key to its function, allowing for selective, stepwise chemical modifications.[4]
-
The Boc-Protected Amine: The Boc group is a robust, acid-labile protecting group.[5] It remains stable under a wide array of reaction conditions, including basic, nucleophilic, and reductive environments, thus preventing the highly reactive amine from engaging in unwanted side reactions.[3] Its removal is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), which cleanly liberates the primary amine for subsequent conjugation.[6][7]
-
The Primary Alcohol: The hydroxyl group serves as a versatile handle for the first point of attachment or for further chemical elaboration. It can be activated or transformed into various other functional groups, such as tosylates, mesylates, azides, or carboxylic acids, enabling a diverse range of coupling chemistries.
This dual functionality allows a chemist to perform reactions on the hydroxyl end without disturbing the protected amine, and then, after deprotection, to carry out a different reaction at the newly revealed amine terminus. This sequential approach is fundamental to building the complex architectures of modern therapeutics.[1]
Caption: Chemical structure of this compound.
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's degradation.[8][] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy.[8] this compound provides a simple and effective three-carbon (C3) alkyl chain, a common motif in successful PROTAC design.[10]
The general strategy involves a sequential, two-step conjugation, leveraging the linker's orthogonality.
Caption: General workflow for PROTAC synthesis using the linker.
Experimental Protocol: Synthesis of a Generic PROTAC
This protocol describes a representative synthesis where the linker's hydroxyl group is first conjugated to a phenolic E3 ligase ligand (e.g., a thalidomide derivative), followed by amide coupling to a POI ligand containing a carboxylic acid.
PART A: Conjugation to E3 Ligase Ligand
-
Hydroxyl Activation:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 2 hours.
-
Validation: Monitor reaction completion by Thin Layer Chromatography (TLC). The product, 3-(Boc-amino)propyl methanesulfonate, will have a different Rf from the starting alcohol.
-
Quench the reaction with saturated NaHCO₃ solution and extract the product with DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.
-
-
SN2 Reaction with E3 Ligand:
-
Dissolve the E3 ligase ligand with a phenolic hydroxyl group (e.g., pomalidomide, 1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the crude 3-(Boc-amino)propyl methanesulfonate (1.1 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours until the starting material is consumed.
-
Validation: Monitor by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired ether linkage and the correct mass of the Boc-Linker-Ligand 1 intermediate.
-
Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography (silica gel).
-
PART B: Final PROTAC Assembly
-
Boc Deprotection:
-
Dissolve the purified Boc-Linker-Ligand 1 conjugate in DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[11]
-
Stir at room temperature for 1-2 hours. The deprotection produces CO₂ and isobutylene gas.[6][7]
-
Validation: Confirm the complete removal of the Boc group via LC-MS, observing the mass shift corresponding to the loss of the Boc group (-100 Da). A Kaiser test can also be used to detect the presence of the free primary amine.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting TFA salt of the amine is often used directly.
-
-
Amide Coupling to POI Ligand:
-
Dissolve the POI ligand containing a carboxylic acid (1.0 eq) in DMF.
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIEA, 3.0 eq).
-
Stir for 10 minutes to activate the carboxylic acid.
-
Add the crude H₂N-Linker-Ligand 1 TFA salt (1.2 eq) to the activated ester solution.
-
Stir at room temperature for 2-6 hours.
-
Validation: Monitor the formation of the final PROTAC product by LC-MS.
-
Purify the final compound using preparative reverse-phase HPLC to obtain the high-purity PROTAC.
-
| Parameter | Typical Conditions & Reagents | Purpose |
| -OH Activation | MsCl, TEA in DCM | Converts the alcohol to a good leaving group for SN2 reactions. |
| First Conjugation | K₂CO₃ in DMF | Couples the activated linker to the first molecular entity. |
| Boc Deprotection | 25-50% TFA in DCM | Removes the Boc protecting group to reveal the primary amine.[11][12] |
| Amide Coupling | HATU, DIEA in DMF | Forms a stable amide bond to connect the second molecular entity. |
| Purification | Silica Gel Chromatography, Prep-HPLC | Isolates intermediate and final products to ensure high purity. |
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be used to introduce a functionalized spacer arm onto a peptide.[13][14] The Boc protecting group is orthogonal to the Fmoc (9-fluorenylmethoxycarbonyl) group, which is commonly used for temporary Nα-amino protection in modern SPPS.[3][15] This orthogonality allows for selective deprotection and modification.
However, to be coupled using standard amide bond formation chemistry, the linker's hydroxyl group must first be converted to a carboxylic acid.
Caption: Workflow for incorporating the linker into a peptide.
Experimental Protocol: N-Terminal Peptide Modification
-
Preparation of 3-(Boc-amino)propanoic acid:
-
The hydroxyl group of this compound is oxidized to a carboxylic acid using standard methods (e.g., Jones oxidation or TEMPO-catalyzed oxidation). This derivative is also commercially available.
-
-
Coupling to Resin-Bound Peptide:
-
Swell the Fmoc-deprotected peptide-resin (with a free N-terminal amine) in DMF.
-
In a separate vessel, dissolve 3-(Boc-amino)propanoic acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIEA (6.0 eq) and allow the mixture to pre-activate for 5 minutes.
-
Add the activated linker solution to the swollen resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
Validation: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling to the primary amine.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. This single step cleaves the peptide from the resin and removes the Boc group from the linker and other acid-labile side-chain protecting groups.[11]
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide-linker conjugate by preparative reverse-phase HPLC.
-
Precursor for Advanced ADC Linkers
While this compound is not typically used as a complete ADC linker itself, it serves as an invaluable starting material for synthesizing more complex linker systems used in ADCs.[16][17][18] Its simple carbon backbone can be elaborated to include payload attachment sites, cleavable units, and antibody conjugation moieties.
For example, it can be a precursor for a linker containing a maleimide group for conjugation to cysteine residues on an antibody.
Protocol: Synthesis of a Maleimide-Functionalized Linker Precursor
-
Conversion of Alcohol to Amine:
-
Activate the hydroxyl group of this compound via mesylation as described previously.
-
Displace the mesylate with sodium azide in DMF to form 3-(Boc-amino)propyl azide.
-
Reduce the azide to a primary amine (e.g., using PPh₃/H₂O Staudinger reaction or catalytic hydrogenation) to yield N-Boc-1,3-diaminopropane.
-
-
Introduction of the Maleimide Group:
-
Dissolve the resulting N-Boc-1,3-diaminopropane (1.0 eq) in a solvent like DCM.
-
Add a solution of a maleimide-functionalized N-hydroxysuccinimide (NHS) ester (e.g., SMCC, 1.0 eq) and a base like DIEA (1.5 eq). The free amine will react with the NHS ester to form a stable amide bond.
-
Validation: Monitor the reaction by LC-MS to confirm the formation of the Boc-protected maleimide linker.
-
Purify the product by column chromatography. The resulting molecule now has a Boc-protected amine at one end and a maleimide group at the other, ready for sequential conjugation to a payload and an antibody.
-
Conclusion
This compound represents a classic example of strategic molecular design. Its value lies not in complexity, but in the robust and predictable control offered by its orthogonal functional groups. The acid-labile Boc group provides a secure mask for its amine, while the primary alcohol offers a reliable handle for initial conjugation or further functionalization. This guide has demonstrated its central role in the systematic construction of PROTACs, its utility in peptide modification, and its function as a foundational scaffold for more advanced linkers in ADCs. For researchers in drug development, a thorough understanding of the principles and protocols governing this versatile linker is essential for the efficient and logical synthesis of next-generation bioconjugates.
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- Source: MedchemExpress.
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- Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL
- Title: Solid-phase peptide synthesis Source: Royal Society of Chemistry URL
- Title: Guide to Solid Phase Peptide Synthesis Source: AAPPTEC URL
- Title: Boc Protecting Group for Amines Source: Chemistry Steps URL
- Title: Amino Acid-Protecting Groups Source: SciSpace URL
- Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL
- Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL
- Title: Boc Solid Phase Peptide Synthesis Source: ChemPep URL
- Title: Protecting Groups in Peptide Synthesis Source: Biosynth URL
- Title: Bifunctional linkers Source: CD Biosynsis URL
- Title: Amino Acid-Protecting Groups Source: MDPI URL
- Title: Application of Linkers in Chemical Biology Source: BLDpharm URL
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- Title: Click Chemistry in ADC and PROTAC Source: BOC Sciences URL
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The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Chemical Synthesis: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic chemistry, serving as one of the most widely utilized protecting groups for amines.[1] Its popularity stems from a unique combination of stability under a broad range of reaction conditions and its facile, selective removal under mild acidic conditions.[1] This technical guide provides a comprehensive overview of the Boc protecting group strategy, encompassing its fundamental chemical principles, detailed experimental protocols, and diverse applications in complex chemical syntheses, including peptide synthesis, natural product total synthesis, and medicinal chemistry.[1]
Core Principles of the Boc Protecting Group
The strategic use of protecting groups is fundamental to the successful synthesis of complex organic molecules.[] These chemical moieties temporarily shield reactive functional groups, allowing for transformations elsewhere in the molecule without undesired side reactions.[3] The Boc group, chemically a tert-butyl carbamate, is a preeminent example of an effective protecting group for amines due to its ease of introduction, stability, and selective removal.[1][3]
Amines are nucleophilic and basic, making them susceptible to a variety of reactions.[3][4] By converting an amine to a carbamate, its reactivity is significantly diminished.[3] This protection is crucial in multi-step syntheses where the molecule might be exposed to strong bases or nucleophiles that would otherwise react with an unprotected amine.[3]
Key Advantages of the Boc Group:
-
Stability: The Boc group is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[5]
-
Facile Cleavage: It is readily removed under mild acidic conditions.[1]
-
Orthogonality: Its acid lability makes it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), enabling complex, multi-step synthetic strategies.[5]
The Chemistry of Boc Protection: Mechanism and Reagents
The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), a stable and commercially available reagent.[1]
Mechanism of Protection
The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc₂O, forming a tetrahedral intermediate.[6][7] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide.[7][8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[7] While the reaction can proceed without a base, bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are often used to increase the nucleophilicity of the amine.[5][7]
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Navigating the Safe Use of 3-(Boc-amino)-1-propanol: A Technical Guide for Researchers
Introduction: Understanding 3-(Boc-amino)-1-propanol in Drug Development
This compound, also known as tert-butyl N-(3-hydroxypropyl)carbamate, is a valuable bifunctional molecule in the landscape of pharmaceutical research and development.[1] Its structure incorporates a hydroxyl group and a Boc-protected amine, making it a versatile building block in the synthesis of more complex molecules, including phosphatidyl ethanolamines and ornithine.[2] The tert-butoxycarbonyl (Boc) protecting group is favored in organic synthesis for its stability in the presence of most nucleophiles and bases, allowing for selective reactions at other sites of a molecule.[3] However, like all chemical reagents, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in authoritative safety data and field-proven best practices.
Section 1: Hazard Identification and Risk Assessment
A critical first step in the safe handling of any chemical is a comprehensive understanding of its potential hazards. This compound is classified as a hazardous substance, and it is essential to recognize and respect its associated risks.
GHS Classification and Hazard Statements
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized with the following hazards:
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation.[4][5]
-
Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory System): May cause respiratory irritation.[4][5]
The signal word associated with these classifications is "Warning" .[4][5]
Physical and Chemical Properties Influencing Hazard
The physical state of this compound is a colorless to yellow or brown liquid.[6][7] Understanding its chemical properties is crucial for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C8H17NO3 | [6] |
| Molecular Weight | 175.23 g/mol | [8][9] |
| Boiling Point | 292.6 °C at 760 mmHg | [6] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [8] |
| Density | 1.025 g/mL at 20 °C | [8][9] |
| Solubility | Sparingly soluble in chloroform and methanol. | [2] |
The relatively high flash point indicates that it is a combustible liquid but not highly flammable.[8] However, it is still important to keep it away from open flames and high heat sources.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure risk.
Engineering Controls: The First Line of Defense
-
Ventilation: Always handle this compound in a well-ventilated area.[4][10] A chemical fume hood is the preferred engineering control to minimize the inhalation of any vapors, mists, or aerosols.
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation where the chemical is being handled.[4]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4][8] Standard safety glasses do not provide adequate protection.
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Diagram: PPE Selection Workflow
Caption: A decision-making workflow for selecting appropriate PPE.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to preventing accidents and maintaining the chemical's integrity.
General Handling Practices
-
Avoid all personal contact, including inhalation.[10]
-
Wash hands and any exposed skin thoroughly after handling.[4][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10][11]
-
Keep containers securely sealed when not in use.[10]
-
Avoid contact with incompatible materials, such as strong oxidizing agents.[4]
Storage Requirements
-
The recommended storage temperature is room temperature, and the container should be sealed in a dry environment.[6]
-
It is classified as a combustible liquid (Storage Class 10).[8]
Section 4: Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[4][5]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][5] Contaminated clothing should be removed and washed before reuse.[4][5]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5] If eye irritation persists, get medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4][11]
Spill Response
In the case of a spill, the primary objectives are to contain the material, clean it up safely, and prevent it from entering drains or waterways.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don Appropriate PPE: At a minimum, wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator may be necessary depending on the size and location of the spill.
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[10]
-
Absorb the Material: Carefully absorb the spilled liquid with the absorbent material.
-
Collect and Dispose: Scoop the absorbed material into a suitable, labeled, and closed container for disposal.[4][10]
-
Decontaminate the Area: Wash the spill area with soap and water, and prevent the runoff from entering drains.[10]
-
Decontaminate PPE: Decontaminate and launder all protective clothing and equipment before storing and re-using.[10]
Section 5: Disposal Considerations
Proper disposal of this compound and its containers is an environmental and regulatory responsibility.
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5]
-
Do not dispose of the chemical down the drain or into the environment.
Conclusion: Fostering a Culture of Safety
The safe and effective use of this compound in a research setting is contingent upon a foundation of knowledge, preparedness, and a commitment to best practices. By understanding its hazards, implementing appropriate controls, and being prepared for emergencies, researchers can confidently utilize this versatile molecule to advance their scientific endeavors while maintaining the highest standards of laboratory safety.
References
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LookChem. This compound. Retrieved from [Link]
-
Loba Chemie. (2016, April 21). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
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An In-depth Technical Guide to 3-(Boc-amino)-1-propanol and Its Derivatives: Synthesis, Characterization, and Applications
Abstract
3-(Boc-amino)-1-propanol, also known as tert-butyl N-(3-hydroxypropyl)carbamate, stands as a cornerstone bifunctional building block in modern organic synthesis and medicinal chemistry. The strategic placement of a primary alcohol and a tert-butyloxycarbonyl (Boc)-protected primary amine within a compact three-carbon chain offers chemists a versatile scaffold for constructing complex molecules. The Boc group provides robust protection under a wide range of reaction conditions, yet it can be removed cleanly under acidic protocols, allowing for sequential and site-selective modifications. This guide provides an in-depth exploration of the synthesis, physicochemical properties, reactivity, and diverse applications of this compound and its key derivatives. We delve into the causality behind experimental choices, present validated protocols, and highlight its pivotal role in fields ranging from polymer chemistry to drug discovery.
Introduction: The Strategic Value of a Bifunctional Building Block
In the intricate world of molecular design, the efficiency of a synthetic route often hinges on the strategic use of bifunctional intermediates. This compound exemplifies this principle. It is a derivative of 3-amino-1-propanol, a simple amino alcohol, where the nucleophilic amine is temporarily masked by the sterically bulky Boc group.[] This protection strategy is fundamental for two primary reasons:
-
Chemoselectivity: It allows chemists to selectively perform reactions on the hydroxyl group without interference from the more nucleophilic amine.
-
Orthogonal Deprotection: The acid-labile nature of the Boc group allows for its removal under conditions that often leave other protecting groups (e.g., esters, benzyl ethers) intact, enabling complex, multi-step syntheses.[2][3]
This dual functionality makes this compound an invaluable precursor for synthesizing a wide array of derivatives, including modified amino acids, ligands for bioconjugation, and monomers for functional polymers.[][4] Its derivatives are being explored as scaffolds for novel therapeutic agents, including potential anticancer, antibacterial, and antiviral compounds.[5][6]
Synthesis and Purification of this compound
The most common and efficient synthesis of this compound involves the direct N-tert-butyloxycarbonylation of 3-amino-1-propanol using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.
The Causality of the Synthetic Protocol
The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of (Boc)₂O. The choice of solvent and base is critical for optimizing yield and purity. While the reaction can be performed under various conditions, including aqueous or solvent-free systems, the use of an aprotic solvent like dichloromethane (DCM) is common to ensure solubility of both the starting material and the reagent.[2][7][8] Although the reaction can proceed without a base, the addition of a mild, non-nucleophilic base like triethylamine (TEA) is often employed to neutralize the tert-butoxycarboxylic acid byproduct, driving the reaction to completion.[8] Recent studies have also shown that alcoholic solvents can significantly accelerate the rate of Boc protection, even without a base, by stabilizing the transition state through hydrogen bonding.[9]
Visualization: Synthetic Workflow
References
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- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 7. This compound | 58885-58-8 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. wuxibiology.com [wuxibiology.com]
A Comprehensive Technical Guide to 3-(Boc-amino)-1-propanol in Chemical Research
Abstract
3-(tert-butoxycarbonyl-amino)-1-propanol, commonly referred to as 3-(Boc-amino)-1-propanol, is a cornerstone bifunctional building block in modern organic synthesis. Its strategic value lies in the orthogonal reactivity of its two functional groups: a primary alcohol and a primary amine protected by the robust, yet readily cleavable, Boc group. This unique architecture allows for sequential, controlled modifications, making it an indispensable tool for medicinal chemists, polymer scientists, and drug development professionals. This technical guide provides an in-depth review of its synthesis, physicochemical properties, core reactivity, and key applications, complete with field-proven protocols and mechanistic insights to empower researchers in its effective utilization.
The Strategic Importance of a Bifunctional Building Block
In multi-step organic synthesis, the ability to selectively modify one functional group in the presence of another is paramount. The parent compound, 3-amino-1-propanol, is a versatile amino alcohol that offers both nucleophilic amine and hydroxyl functionalities.[][2] However, the similar reactivity of these groups necessitates a protection strategy to achieve selective transformations.
The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the amine addresses this challenge perfectly. The Boc group is a urethane-type protection that is exceptionally stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or reductive.[3] Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid), which cleanly regenerates the free amine without affecting other acid-sensitive moieties.[4][5]
This compound thus emerges as an ideal intermediate: the amine is temporarily masked, leaving the hydroxyl group available for a diverse array of chemical transformations.[6] This guide explores the practical application of this strategy.
Physicochemical Properties and Characterization
Accurate identification and confirmation of purity are critical for any synthetic reagent. This compound is typically a colorless to pale yellow viscous liquid.[6][7] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 58885-58-8 | [7] |
| Molecular Formula | C₈H₁₇NO₃ | [6][7] |
| Molecular Weight | 175.23 g/mol | [7] |
| Synonym | tert-Butyl N-(3-hydroxypropyl)carbamate | |
| Appearance | Colorless to yellow or brown liquid | [6][7] |
| Density | ~1.025 g/mL at 20 °C | [7] |
| Refractive Index | n20/D 1.453 | [8] |
| Flash Point | 109 °C (228.2 °F) - closed cup |
Spectroscopic Validation: The identity of synthesized this compound is unequivocally confirmed through standard spectroscopic methods. The data provided by chemical suppliers serves as a reliable benchmark.[7]
-
¹H NMR (in CDCl₃): Key signals include a prominent singlet around δ 1.44 ppm (9H) corresponding to the tert-butyl protons of the Boc group, and multiplets for the propyl chain protons. The presence of the N-H proton is often seen as a broad singlet around δ 5.18 ppm.[7]
-
¹³C NMR (in CDCl₃): Characteristic peaks include the quaternary carbon of the Boc group at δ ~79.4 ppm and the carbonyl carbon at δ ~157.1 ppm.[7]
-
FT-IR: Successful Boc protection is confirmed by the disappearance of the primary amine absorption peaks of the starting material and the appearance of strong characteristic peaks for the carbamate group, typically around 1689 cm⁻¹ (C=O stretch) and 1527 cm⁻¹ (N-H bend).[5]
Synthesis of this compound: A Validated Protocol
The most common and efficient synthesis involves the reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate ((Boc)₂O).[7][9] The causality is straightforward: the lone pair of the nitrogen atom in 3-amino-1-propanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of (Boc)₂O.
Caption: Standard workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
This protocol is adapted from established and verified procedures.[7]
-
Reaction Setup:
-
To a stirred solution of 3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in anhydrous DCM dropwise at room temperature.
-
Causality: The dropwise addition and inert atmosphere prevent side reactions and control any potential exotherm, ensuring a clean transformation. DCM is an excellent solvent as it is inert and dissolves both reactants.[7]
-
-
Reaction Progress:
-
Allow the mixture to stir at room temperature for approximately 12 hours.
-
Monitor the reaction for the complete consumption of the starting 3-amino-1-propanol using Thin Layer Chromatography (TLC). A common eluent system is 50% ethyl acetate in petroleum ether.[7]
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with diethyl ether (Et₂O).
-
Wash the organic layer sequentially with a pH 5.4 phosphate buffer, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine (saturated NaCl solution).
-
Causality: This washing sequence is a self-validating system. The buffer removes any unreacted amine, the bicarbonate wash removes acidic byproducts, and the brine wash removes residual water, preparing the organic phase for drying.[7]
-
-
Isolation and Purification:
-
Dry the separated organic phase over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure.
-
The resulting product is typically a colorless, viscous oil of high purity, often not requiring further purification.[7]
-
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the ability to perform chemistry at the hydroxyl group while the amine is protected, and then subsequently deprotect the amine for further functionalization.
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Boc Protection of 3-amino-1-propanol
Introduction: The Strategic Importance of Amine Protection
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selective modification of polyfunctional molecules is a paramount challenge. Molecules possessing multiple reactive sites, such as 3-amino-1-propanol with its primary amine and primary alcohol, necessitate a strategic approach to ensure desired chemical transformations occur with precision. The protection of the more nucleophilic amine group is a common and critical step to prevent unwanted side reactions when targeting the hydroxyl group for modification.
The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robustness under a variety of reaction conditions and its facile, clean removal under mild acidic conditions.[] This orthogonality to many other protecting groups makes it an invaluable tool in multi-step synthetic pathways.[] This document provides a comprehensive, field-proven protocol for the Boc protection of 3-amino-1-propanol, yielding tert-butyl (3-hydroxypropyl)carbamate. The causality behind each experimental step is explained to provide a deeper understanding for researchers, scientists, and drug development professionals.
Reaction Principle and Mechanism
The Boc protection of 3-amino-1-propanol proceeds via a nucleophilic attack of the primary amine onto one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), which serves to deprotonate the protonated amine intermediate, driving the reaction to completion. The byproducts of this reaction are tert-butanol and carbon dioxide, which are volatile and easily removed.[2]
The overall transformation is as follows:
3-Amino-1-propanol + Di-tert-butyl dicarbonate → tert-Butyl (3-hydroxypropyl)carbamate
Below is a diagram illustrating the reaction mechanism:
Caption: Reaction mechanism for Boc protection of 3-amino-1-propanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-1-propanol | ≥99% | Sigma-Aldrich, etc. | Hygroscopic; store in a desiccator. |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Thermo Fisher Scientific, etc. | Moisture sensitive; store under inert atmosphere. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Various | Corrosive and flammable. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Volatile and should be handled in a fume hood. |
| Deionized Water | High Purity | In-house | Used for aqueous washes. |
| 0.1 M Hydrochloric Acid (HCl) | ACS Grade | Various | Prepared from concentrated HCl. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | Aqueous solution. |
| Brine (Saturated NaCl) | ACS Grade | Various | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | Used as a drying agent. |
Safety Precautions
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is flammable and fatal if inhaled. It can cause skin and serious eye irritation and may cause an allergic skin reaction.[3][4][5][6][7] Always handle Boc₂O in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Triethylamine (TEA): TEA is a corrosive and flammable liquid. It has a strong, unpleasant odor and can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.
-
3-Amino-1-propanol: This compound is a skin and eye irritant. Avoid contact with skin and eyes.
Step-by-Step Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. For scaling up or down, the reagent quantities should be adjusted proportionally.
Caption: Experimental workflow for Boc protection.
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-1-propanol (0.75 g, 10 mmol).
-
Dissolve the 3-amino-1-propanol in 20 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (2.1 mL, 15 mmol, 1.5 equivalents) to the solution. The addition of a base is crucial to neutralize the acidic byproduct that would otherwise protonate the starting amine, rendering it unreactive.[8]
-
Cool the flask to 0 °C in an ice bath. This is a precautionary measure to control any initial exotherm upon the addition of Boc₂O.
Addition of Di-tert-butyl dicarbonate (Boc₂O)
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (2.4 g, 11 mmol, 1.1 equivalents) in 10 mL of anhydrous DCM. A slight excess of Boc₂O ensures the complete consumption of the starting amine.
-
Add the Boc₂O solution dropwise to the stirred amine solution over 15 minutes using a dropping funnel. A slow addition rate is important to maintain temperature control and prevent potential side reactions.
Reaction
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.[6]
Aqueous Work-up
-
After 12 hours, dilute the reaction mixture with 30 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
20 mL of 0.1 M HCl to remove excess triethylamine.
-
20 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
20 mL of brine to remove the bulk of the water from the organic layer.[9]
-
-
Separate the organic layer after each wash.
Drying and Concentration
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and wash the filter cake with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. A quantitative yield of a colorless viscous oil is expected.[6]
In-Process Controls and Characterization
The identity and purity of the synthesized tert-butyl (3-hydroxypropyl)carbamate should be confirmed through spectroscopic analysis.
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: 50% Ethyl Acetate in Hexane.
-
Stationary Phase: Silica gel 60 F₂₅₄.
-
Visualization: Potassium permanganate stain.
-
The product should have a lower Rf value than the starting amine.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show the disappearance of the primary amine N-H stretching bands of 3-amino-1-propanol.
-
The appearance of a strong carbonyl (C=O) stretching band around 1690 cm⁻¹ and an N-H stretching band of the carbamate around 3350 cm⁻¹ confirms the formation of the product.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in DMSO-d₆): The spectrum should show a characteristic singlet at approximately 1.36 ppm corresponding to the nine protons of the tert-butyl group.[9] The methylene protons adjacent to the nitrogen and oxygen will also show distinct signals.
-
¹³C NMR: The spectrum will show the characteristic carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 77 ppm.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or reagent stoichiometry. | Allow the reaction to stir for a longer period (up to 24 hours). Ensure accurate measurement of reagents. |
| Low Yield | Loss of product during aqueous work-up. | Perform back-extraction of the aqueous layers with DCM to recover any dissolved product. |
| Impure Product | Incomplete removal of TEA or byproducts. | Ensure thorough washing during the aqueous work-up. If necessary, purify the product by column chromatography on silica gel. |
Conclusion
This protocol provides a reliable and detailed procedure for the Boc protection of 3-amino-1-propanol, a fundamental transformation in organic synthesis. By understanding the rationale behind each step, from the choice of reagents and solvents to the work-up and characterization, researchers can confidently and safely execute this reaction, obtaining high yields of the desired product. The successful protection of the amine functionality opens the door for a wide array of subsequent chemical modifications at the hydroxyl position, enabling the synthesis of complex and valuable molecules.
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available at: [Link]
-
The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). Available at: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. Available at: [Link]
-
PubChem. 3-Amino-1-propanol. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. Available at: [Link]
-
PubChem. 3-Amino-1-propanol. Available at: [Link]
Sources
- 2. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 3. 3-(BOC-amino)-1-propanol, 97% 10 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 58885-58-8 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-(Boc-amino)-1-propanol in Solid-Phase Peptide Synthesis (SPPS)
Introduction: A Versatile Tool for C-Terminal Peptide Modification
In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker and resin dictates the C-terminal functionality of the final peptide. While a plethora of specialized resins exist for the synthesis of peptide acids and amides, the generation of C-terminal peptide alcohols often requires more elaborate strategies. 3-(Boc-amino)-1-propanol emerges as a simple, yet highly effective building block for this purpose, particularly within the framework of Boc-based SPPS. Its bifunctional nature, possessing a hydroxyl group for resin attachment and a Boc-protected amine for peptide chain initiation, allows for its use as a straightforward linker to produce peptides with a C-terminal 3-hydroxypropylamine moiety. This modification can be invaluable in drug discovery and development, as peptide alcohols often exhibit unique biological activities and improved pharmacokinetic profiles.[1][2]
This guide provides a comprehensive overview of the application of this compound in Boc-SPPS, detailing the underlying chemistry, step-by-step protocols, and critical considerations for researchers, scientists, and drug development professionals.
The Strategic Advantage of this compound in SPPS
The utility of this compound lies in its ability to be readily anchored to a variety of resin cores, most notably those with reactive functionalities such as chlorotrityl chloride. The hydroxyl group of this compound forms a stable ether linkage with the resin, which is resistant to the repetitive acidolytic conditions used for Boc group removal during peptide chain elongation.[3] The Boc-protected amine, on the other hand, provides the starting point for the standard Boc-SPPS workflow.
The primary application of this strategy is the synthesis of peptide alcohols, which are clinically important compounds.[1][4] Upon completion of the peptide sequence, the final peptide alcohol is liberated from the resin via strong acid cleavage, which concomitantly removes the side-chain protecting groups.
Experimental Workflows and Protocols
Part 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin
The initial and most critical step is the covalent attachment of this compound to the solid support. 2-Chlorotrityl chloride resin is an ideal choice due to its high reactivity and the mild acidic conditions required for cleavage, which helps to preserve the integrity of the final peptide alcohol.[5][6]
Causality of Experimental Choices:
-
2-Chlorotrityl Chloride Resin: This resin is selected for its bulky trityl linker, which minimizes the risk of diketopiperazine formation, a common side reaction with the first two amino acids in a peptide sequence.[5]
-
Diisopropylethylamine (DIPEA): A non-nucleophilic base is crucial to activate the hydroxyl group of the propanolamine for attachment to the resin without causing premature deprotection of the Boc group.[5][7]
-
Methanol Capping: After the initial loading, any unreacted chlorotrityl sites on the resin must be "capped" to prevent them from interfering with subsequent steps of the synthesis. Methanol is a small, reactive nucleophile ideal for this purpose.[7]
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
| Step | Procedure | Reagents and Solvents | Time |
| 1 | Resin Swelling | 2-Chlorotrityl chloride resin, Dichloromethane (DCM) | 30 min |
| 2 | Loading Reaction | This compound, DIPEA, DCM | 2-4 hours |
| 3 | Capping | Methanol, DIPEA, DCM | 30 min |
| 4 | Washing | DCM, Dimethylformamide (DMF), Methanol | 15 min |
| 5 | Drying | Under vacuum | Overnight |
Detailed Methodology:
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (1.0-1.6 mmol/g) in 10 mL of DCM in a reaction vessel for 30 minutes.
-
Loading Reaction:
-
In a separate flask, dissolve 2 equivalents of this compound (relative to the resin substitution) in 5 mL of DCM.
-
Add 4 equivalents of DIPEA to the solution.
-
Drain the DCM from the swollen resin and add the this compound/DIPEA solution.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Capping:
-
Drain the reaction mixture.
-
Add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v; 10 mL) to the resin.[7]
-
Agitate for 30 minutes.
-
-
Washing:
-
Drain the capping solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and Methanol (3 x 10 mL).
-
-
Drying: Dry the resin under vacuum overnight.
Workflow for Immobilization:
Part 2: Boc-SPPS for Peptide Chain Elongation
With the this compound successfully anchored to the resin, the standard Boc-SPPS cycle can commence. This involves the iterative deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.
Causality of Experimental Choices:
-
TFA in DCM: A solution of trifluoroacetic acid (TFA) in DCM is the standard reagent for removing the Boc protecting group. The concentration is optimized to be strong enough for efficient deprotection without cleaving the peptide from the acid-labile linker prematurely.[3]
-
Neutralization: After acid-mediated deprotection, the N-terminal amine is protonated. It must be neutralized with a base like DIPEA to render it nucleophilic for the subsequent coupling reaction.
-
Coupling Reagents (HBTU/HATU): These reagents, in the presence of a base, activate the carboxylic acid of the incoming amino acid to form a highly reactive species that readily forms a peptide bond with the free N-terminal amine on the resin-bound peptide.
Protocol 2: Standard Boc-SPPS Cycle
| Step | Procedure | Reagents and Solvents | Time |
| 1 | Boc Deprotection | 25-50% TFA in DCM | 20-30 min |
| 2 | Washing | DCM, Isopropanol, DMF | 10 min |
| 3 | Neutralization | 5-10% DIPEA in DMF | 5-10 min |
| 4 | Washing | DMF | 5 min |
| 5 | Coupling | Boc-amino acid, HBTU/HATU, DIPEA, DMF | 1-2 hours |
| 6 | Washing | DMF | 5 min |
Detailed Methodology (for each cycle):
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM (10 mL/g of resin) for 20-30 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 x 10 mL), Isopropanol (2 x 10 mL), and DMF (3 x 10 mL).
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% DIPEA in DMF (10 mL/g of resin) for 5-10 minutes.
-
-
Washing:
-
Drain the neutralization solution.
-
Wash the resin with DMF (3 x 10 mL).
-
-
Coupling:
-
In a separate vessel, pre-activate a solution of 3-4 equivalents of the next Boc-amino acid and 3-4 equivalents of HBTU or HATU with 6-8 equivalents of DIPEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. A Kaiser test can be performed to monitor the completion of the reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL).
-
Repeat this cycle for each amino acid in the peptide sequence.
Boc-SPPS Cycle Diagram:
Part 3: Cleavage and Final Deprotection
The final step is the cleavage of the peptide alcohol from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid cocktail containing scavengers to prevent side reactions.
Causality of Experimental Choices:
-
Strong Acid (HF or TFMSA): Boc-SPPS requires a strong acid to cleave the benzyl-based side-chain protecting groups and the ether linkage to the trityl resin. Anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are commonly used.[3]
-
Scavengers (e.g., Anisole, Thioanisole): During acid cleavage, reactive cationic species are generated from the protecting groups. Scavengers are nucleophilic compounds that "trap" these reactive species, preventing them from modifying sensitive amino acid residues like tryptophan, methionine, and tyrosine.
Protocol 3: Cleavage of the Peptide Alcohol from the Resin
| Step | Procedure | Reagents and Solvents | Time |
| 1 | Resin Preparation | Peptide-resin, DCM | 10 min |
| 2 | Cleavage | HF or TFMSA, Anisole, Thioanisole | 1-2 hours |
| 3 | Peptide Precipitation | Cold diethyl ether | 30 min |
| 4 | Isolation | Centrifugation/Filtration | 10 min |
| 5 | Purification | RP-HPLC | As needed |
Detailed Methodology (using HF as an example):
-
Resin Preparation:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
-
Cleavage:
-
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add scavengers such as anisole (1 mL per gram of resin).
-
Cool the vessel to -5 to 0 °C.
-
Distill a sufficient amount of anhydrous HF into the vessel to form a slurry.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation:
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with additional cold diethyl ether.
-
-
Purification:
-
Dry the crude peptide.
-
Dissolve the peptide in an appropriate aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
The use of this compound as a linker in Boc-SPPS provides a direct and efficient route for the synthesis of C-terminal peptide alcohols. This approach avoids the need for pre-functionalized and often expensive resins, offering flexibility and cost-effectiveness. By following the detailed protocols outlined in this guide, researchers can reliably produce these valuable modified peptides for a wide range of applications in chemical biology and drug discovery. The key to success lies in the careful execution of each step, from the initial loading of the linker to the final cleavage and purification of the product.
References
- Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry (Weinheim an der Bergstrasse, Germany), 26(2), 379–383.
- Google Patents. (n.d.). Solid phase peptide synthesis of peptide alcohols.
-
ResearchGate. (n.d.). Functionalized Resins for the Synthesis of Peptide Alcohols | Request PDF. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1027. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Retrieved from [Link]
-
MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Cleavage of synthetic peptides.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Alcohols for Peptide Synthesis Archives. Retrieved from [Link]
-
Amanote Research. (n.d.). Functionalized Resins for the Synthesis of Peptide Alcohols. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Solid Phase Peptide Synthesis Explained. Retrieved from [Link]
Sources
Application Notes and Protocols: Conjugation of 3-(Boc-amino)-1-propanol to Carboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ester and Amide Linkages
In the landscape of modern drug development, peptide synthesis, and materials science, the ability to covalently link molecules with precision and control is paramount. The conjugation of bifunctional linkers, such as 3-(Boc-amino)-1-propanol, to carboxylic acids represents a fundamental and versatile strategy for creating novel molecular architectures. This process results in the formation of a stable ester bond, which can subsequently be deprotected to reveal a primary amine, a key functional group for further elaboration. This application note provides a comprehensive guide to the chemical principles, experimental protocols, and critical considerations for the successful conjugation of this compound to a variety of carboxylic acids.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this methodology, offering robust protection of the amine functionality under a wide range of reaction conditions while allowing for facile removal under acidic conditions.[1] This orthogonality is crucial for complex, multi-step syntheses, preventing unwanted side reactions and ensuring the desired chemical transformation occurs with high fidelity.[2][3]
This guide is designed to provide both the novice and the experienced researcher with the necessary tools to confidently perform these conjugations, troubleshoot potential issues, and adapt the protocols to their specific molecular targets.
Core Principles: Activating the Carboxyl Group for Esterification
The direct reaction between an alcohol and a carboxylic acid to form an ester is typically a slow and reversible process, often requiring harsh conditions such as high temperatures and strong acid catalysts (Fischer esterification).[4] For complex and sensitive substrates, milder and more efficient methods are necessary. The most common and effective approach involves the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the alcohol.[5] This is achieved through the use of coupling reagents, most notably carbodiimides.[6]
The Role of Carbodiimides: DCC, EDC, and DIC
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N,N'-diisopropylcarbodiimide (DIC), are powerful dehydrating agents that facilitate the formation of ester and amide bonds.[7][8] The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is then readily attacked by the hydroxyl group of this compound to form the desired ester and a urea byproduct.[10]
Choosing the Right Carbodiimide:
-
DCC (N,N'-dicyclohexylcarbodiimide): Highly effective and inexpensive, but the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, which can simplify purification by filtration but may also complicate reactions if it precipitates prematurely.[6][7]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Water-soluble, as is its urea byproduct, making it ideal for aqueous reactions and simplifying purification through aqueous extraction.[8][11]
-
DIC (N,N'-diisopropylcarbodiimide): Similar to DCC in reactivity, but the diisopropylurea byproduct is more soluble in organic solvents, making it a preferred choice for solid-phase peptide synthesis (SPPS) where precipitation is undesirable.[7]
Enhancing Efficiency and Suppressing Side Reactions: The Role of DMAP
While carbodiimide-mediated esterifications are effective, they can be slow and prone to a side reaction where the O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive towards the alcohol.[10][12] To accelerate the desired esterification and suppress this side reaction, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often added.[12][13]
DMAP acts as a nucleophilic catalyst by reacting with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species.[13] This new intermediate is more susceptible to nucleophilic attack by the alcohol and does not undergo the problematic rearrangement. This process is known as the Steglich esterification.[12][14]
Experimental Protocols
Protocol 1: General Procedure for DCC/DMAP Mediated Conjugation
This protocol is a robust and widely applicable method for the esterification of a broad range of carboxylic acids with this compound.
Materials:
-
Carboxylic acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and this compound (1.1-1.2 eq) in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.
-
Catalyst Addition: Add DMAP (0.1-0.2 eq) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.
-
DCC Addition: In a separate container, dissolve DCC (1.1-1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[15]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: EDC/DMAP Mediated Conjugation for Water-Soluble or Sensitive Substrates
This protocol is particularly useful when dealing with substrates that have better solubility in more polar solvents or when the water-soluble nature of the EDC and its byproduct simplifies purification.
Materials:
-
Carboxylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1-1.2 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM or DMF.
-
EDC Addition: Add EDC·HCl (1.2-1.5 eq) to the mixture in one portion. If using DMF, the reaction can be run at room temperature. If using DCM, cooling to 0 °C before adding EDC is recommended.[15]
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The water-soluble urea byproduct will be removed during these aqueous washes.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the product via flash column chromatography as described in Protocol 1.
| Parameter | DCC/DMAP Protocol | EDC/DMAP Protocol |
| Solvent | DCM, THF | DCM, DMF |
| Byproduct | Dicyclohexylurea (DCU) | Water-soluble urea |
| Byproduct Removal | Filtration | Aqueous extraction |
| Ideal Substrates | Standard organic synthesis | Water-soluble, sensitive substrates |
| Typical Yield | 70-95% | 65-90% |
Post-Conjugation: Boc Deprotection
Once the ester has been successfully synthesized and purified, the Boc protecting group can be removed to liberate the primary amine for subsequent reactions. The Boc group is designed to be stable under most conditions but readily cleaved by acid.[1]
Protocol 3: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
TFA is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies its removal.[1][16]
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected ester in DCM (a typical concentration is 0.1 M).
-
TFA Addition: To the stirred solution, add an equal volume of TFA (for a 1:1 DCM:TFA mixture). The reaction is typically exothermic. For sensitive substrates, the addition can be done at 0 °C.[16]
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
-
Workup - Concentration: Remove the DCM and TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Workup - Neutralization/Extraction: Dissolve the residue in DCM or ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid. Dry the organic layer, filter, and concentrate to yield the deprotected amine.
-
Workup - Precipitation (Alternative): After concentration (step 4), the resulting amine trifluoroacetate salt can often be precipitated by adding cold diethyl ether. The solid can then be collected by filtration.[17]
Safety Note: Trifluoroacetic acid is highly corrosive and toxic. Handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.[1]
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. Increasing the equivalents of the coupling reagent or allowing for a longer reaction time may also improve the outcome.
-
N-acylurea Formation: This side product is more prevalent when the alcohol is sterically hindered or a poor nucleophile. Ensuring a sufficient catalytic amount of DMAP is present is critical to minimize this pathway.[10]
-
Purification Challenges: The urea byproduct from DCC can sometimes be difficult to remove completely by filtration. A second filtration or purification by chromatography may be necessary. For EDC reactions, thorough aqueous washes are essential to remove the water-soluble urea.[18]
-
Racemization: For chiral carboxylic acids, particularly α-amino acids, there is a risk of racemization during activation. While less of a concern for esterifications than for amide bond formation, using additives like 1-hydroxybenzotriazole (HOBt) in place of or in addition to DMAP can help suppress this.[7]
Conclusion
The conjugation of this compound to carboxylic acids via carbodiimide-mediated methods is a powerful and versatile tool in chemical synthesis. By understanding the underlying mechanisms of carboxylic acid activation and the roles of reagents like DCC, EDC, and DMAP, researchers can select the optimal conditions for their specific substrates. The protocols provided herein offer a solid foundation for performing these reactions efficiently and reproducibly. Subsequent acid-labile deprotection of the Boc group provides a strategic entry point for further molecular functionalization, making this a key transformation in the synthesis of complex molecules for a wide range of scientific applications.
References
- Vertex AI Search. (2025). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- HepatoChem. (2025). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Biosynth. (2025). Protecting Groups in Peptide Synthesis.
- PubMed. (2025). Protecting Groups in Peptide Synthesis.
- Wikipedia. (2025).
- BenchChem. (2025). A Comparative Guide to Boc Deprotection Methodologies.
- SBS Genetech. (2025). Mastering Protecting Groups in Peptide Synthesis.
- Wikipedia. (2025). Peptide synthesis.
- Wikipedia. (2025). Carbodiimide.
- Aapptec Peptides. (2025). Coupling Reagents.
- Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Thermo Fisher Scientific. (2025). Carbodiimide Crosslinker Chemistry.
- Organic Chemistry Portal. (2025).
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Navigating the Cleavage: A Guide to the Deprotection of the Boc Group on 3-(Boc-amino)-1-propanol
For researchers and professionals in drug development and synthetic chemistry, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for the protection of primary and secondary amines. Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it a frequent choice in multistep syntheses. However, the deprotection of the Boc group, while common, requires careful consideration of the substrate and the desired outcome to ensure high yield and purity. This is particularly true for molecules possessing additional functional groups, such as the primary alcohol in 3-(Boc-amino)-1-propanol.
This technical guide provides an in-depth analysis of various methods for the deprotection of this compound to yield the versatile building block, 3-amino-1-propanol. We will explore the mechanistic underpinnings of common deprotection strategies, offer detailed, field-proven protocols, and discuss the critical considerations for handling a polar, functionalized product.
The Chemistry of Boc Deprotection: An Overview
The deprotection of a Boc-protected amine is fundamentally an acid-catalyzed hydrolysis of a carbamate.[1][2] The reaction proceeds through a series of well-understood steps, as illustrated below. The choice of acid and reaction conditions can significantly influence the reaction rate and the potential for side reactions.
Caption: General mechanism of acid-catalyzed Boc deprotection.
A critical intermediate in this process is the tert-butyl cation.[3][4] This electrophilic species can be quenched by nucleophiles present in the reaction mixture or deprotonate to form isobutylene gas. In substrates with sensitive functional groups, the tert-butyl cation can lead to unwanted side reactions.[5] For this compound, the primary alcohol is generally stable under these conditions; however, the choice of work-up procedure is crucial to handle the resulting polar amino alcohol.
Comparative Overview of Deprotection Protocols
The selection of a deprotection method is a critical decision in the synthetic workflow. Factors such as the scale of the reaction, the presence of other acid-sensitive functional groups, and the desired final salt form of the product will guide this choice. Below is a comparative summary of the protocols detailed in this guide.
| Method | Reagents & Solvents | Temperature | Reaction Time | Typical Yield | Key Advantages | Senior Application Scientist's Notes |
| Protocol 1: Strong Acid | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | 0 °C to RT | 30 min - 2 h | >95% | Fast, reliable, and uses volatile reagents.[1] | The gold standard for rapid and complete deprotection. The volatility of TFA and DCM simplifies removal, but the corrosive nature of TFA requires careful handling. The product is isolated as the TFA salt unless a basic work-up is performed. |
| Protocol 2: Milder Acid | 4M HCl in 1,4-Dioxane | Room Temp. | 1 - 4 h | >90% | Milder than TFA, yields the hydrochloride salt.[6] | A good alternative to TFA when a less aggressive acid is desired. The product precipitates as the HCl salt, which can be convenient for isolation. Ensure the use of anhydrous dioxane to prevent unwanted side reactions. |
| Protocol 3: Thermal | Water or a high-boiling point organic solvent | High Temp. | Variable | Variable | Avoids the use of strong acids.[7] | A "green chemistry" approach. However, the high temperatures required may not be suitable for all substrates. For this compound, this method is feasible but may require optimization of temperature and reaction time. |
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient and is often the first choice for small to medium-scale synthesis due to its speed and reliability.
Materials and Equipment:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for extraction
Safety Precautions:
-
Trifluoroacetic acid (TFA) is highly corrosive and toxic. Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
The reaction produces isobutylene and carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.[3]
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL). The product is the trifluoroacetate salt of 3-amino-1-propanol.
Work-up (Optional, to obtain the free amine):
-
Dissolve the crude TFA salt in water and cool in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate or another suitable base until the pH is basic (pH > 9).
-
The highly polar 3-amino-1-propanol can be challenging to extract. Perform multiple extractions with a suitable organic solvent such as dichloromethane or a mixture of isopropanol/chloroform.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
Senior Application Scientist's Notes: The primary hydroxyl group in the substrate is stable to the acidic conditions of this protocol. The main challenge lies in the work-up. 3-amino-1-propanol is a small, polar molecule with significant water solubility. Therefore, to isolate the free amine, a continuous liquid-liquid extraction or multiple batch extractions may be necessary for a good recovery. For many subsequent reactions, using the TFA salt directly after evaporation of the volatiles is often the most efficient approach.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method offers a milder alternative to TFA and directly yields the hydrochloride salt of the amine, which is often a desirable form for storage and subsequent reactions.
Materials and Equipment:
-
This compound
-
4M solution of HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Safety Precautions:
-
4M HCl in dioxane is corrosive. Handle in a fume hood and wear appropriate PPE.
-
1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
-
Diethyl ether is extremely flammable. Work in a fume hood and avoid ignition sources.
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).
-
Stir the mixture at room temperature for 1 to 4 hours. The deprotection often results in the precipitation of the 3-amino-1-propanol hydrochloride salt.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, add anhydrous diethyl ether to ensure complete precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, washing with cold diethyl ether.
-
Dry the solid under vacuum to obtain 3-amino-1-propanol hydrochloride.
Senior Application Scientist's Notes: The precipitation of the product as the hydrochloride salt provides a significant advantage in terms of purification, as it can often be isolated in high purity by simple filtration. If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude salt, which can then be triturated with diethyl ether to induce solidification.
Protocol 3: Thermal Deprotection in Water
This "green" chemistry approach avoids the use of strong acids and organic solvents, relying on high temperatures to effect the deprotection.
Materials and Equipment:
-
This compound
-
Deionized water
-
Round-bottom flask with a reflux condenser or a sealed pressure vessel
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Dichloromethane (for extraction)
Safety Precautions:
-
If using a sealed vessel, ensure it is rated for the temperatures and pressures that will be generated.
-
Standard precautions for working with heated reactions should be observed.
Procedure:
-
Suspend or dissolve this compound in deionized water in a suitable reaction vessel.
-
Heat the mixture to reflux (100 °C) or higher in a sealed vessel (e.g., 150 °C).[7]
-
The reaction time can vary significantly depending on the temperature, from several hours to a day. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3-amino-1-propanol, will be in the aqueous phase. It can be isolated by distillation or by extraction as described in the work-up for Protocol 1.
Senior Application Scientist's Notes: Thermal deprotection is an attractive method from an environmental perspective. However, the high temperatures may not be compatible with more complex substrates. For a simple molecule like this compound, this method is viable but may require significant optimization to achieve a practical reaction rate. The work-up challenges for isolating the polar product from water remain.
Experimental Workflow Visualization
Caption: A typical experimental workflow for Boc deprotection.
Conclusion
The deprotection of the Boc group from this compound is a routine yet critical transformation in organic synthesis. The choice between strong acid, milder acid, or thermal methods should be made based on the specific requirements of the synthetic route. By understanding the underlying mechanisms and carefully executing the appropriate protocol, researchers can reliably obtain 3-amino-1-propanol in high yield and purity, ready for the next step in their synthetic endeavors.
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
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-
Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
- Jia, Y.-G., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
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Taylor & Francis Online. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]
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Google Patents. United States Patent. [Link]
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Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
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-
ResearchGate. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]
-
ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF. [Link]
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ResearchGate. Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. [Link]
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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Ornithine from 3-(Boc-amino)-1-propanol
Abstract: This document provides a comprehensive guide for the multi-step synthesis of ornithine, a non-proteinogenic amino acid with significant roles in various metabolic pathways. The described synthetic route commences with the commercially available and stable starting material, 3-(tert-butoxycarbonylamino)-1-propanol. The procedure involves a two-step sequence: the oxidation of the primary alcohol to the corresponding aldehyde, followed by a diastereoselective reductive amination to introduce the α-amino group and complete the carbon skeleton of ornithine. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and chemical biology who require a reliable and well-documented method for the preparation of ornithine and its derivatives.
Introduction: The Significance of Ornithine and Synthetic Strategy
Ornithine is a key intermediate in the urea cycle, a metabolic pathway responsible for the detoxification of ammonia in ureotelic organisms.[1] Beyond its role in nitrogen metabolism, ornithine serves as a precursor for the biosynthesis of polyamines, such as spermidine and spermine, which are essential for cell growth and proliferation.[2][3][4] Consequently, the enzymes involved in ornithine metabolism, particularly ornithine decarboxylase, are important targets for drug discovery in areas such as oncology and infectious diseases.[5][6]
The synthetic strategy detailed herein offers a practical approach to ornithine synthesis from 3-(Boc-amino)-1-propanol. The use of the tert-butoxycarbonyl (Boc) protecting group for the δ-amino group ensures its stability throughout the synthetic sequence and allows for selective deprotection under acidic conditions.[7][8][9] The choice of a two-step oxidation-reductive amination pathway provides a controlled and efficient method for the construction of the α-amino acid moiety.
Reaction Pathway Overview
The synthesis of ornithine from this compound proceeds through the following key transformations:
Caption: Workflow for the oxidation of the starting material to the aldehyde intermediate.
Protocol:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) (10 mL per gram of alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DCM (5 mL per gram of alcohol) dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes, 1:1).
-
Upon completion of the reaction (disappearance of the starting material spot on TLC), dilute the reaction mixture with an equal volume of anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel, washing the pad thoroughly with diethyl ether to ensure complete elution of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(Boc-amino)propanal.
Note on Causality: The use of anhydrous solvents is crucial to prevent the hydration of the aldehyde product and to ensure the optimal reactivity of the PCC. The silica gel filtration effectively removes the chromium byproducts.
Step 2: Reductive Amination to Nδ-Boc-Ornithine
Reductive amination is a powerful method for the formation of amines from carbonyl compounds. [10][11][12][13]In this step, the intermediate aldehyde is converted to an imine, which is then reduced in situ to the desired amine.
Caption: Workflow for the reductive amination of the aldehyde to form the protected ornithine.
Protocol:
-
Dissolve the crude 3-(Boc-amino)propanal (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
To this solution, add ammonium chloride (1.2 equivalents) followed by sodium cyanide (1.2 equivalents). Stir the mixture at room temperature for 1 hour to facilitate the formation of the aminonitrile intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the careful addition of 1 M hydrochloric acid until the pH is approximately 2.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Nδ-Boc-ornithine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Note on Causality: The initial reaction with ammonium chloride and sodium cyanide forms an α-aminonitrile. The subsequent reduction with sodium borohydride converts the nitrile group to a primary amine, yielding the desired amino acid.
Step 3: Deprotection of Nδ-Boc-Ornithine to Ornithine
The final step involves the removal of the Boc protecting group under acidic conditions to yield the free amino acid, ornithine. [14][15] Protocol:
-
Dissolve the purified Nδ-Boc-ornithine (1.0 equivalent) in a minimal amount of dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10 equivalents) and stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting residue can be triturated with cold diethyl ether to precipitate the ornithine salt.
-
The free base of ornithine can be obtained by dissolving the salt in water and adjusting the pH to isoelectric point using a suitable base (e.g., ammonium hydroxide) followed by precipitation or ion-exchange chromatography.
Note on Causality: The tert-butyl carbamate is labile to strong acids like TFA, which cleave the protecting group to release the free amine, carbon dioxide, and tert-butyl cation. [8]
Data Summary
| Step | Product | Expected Yield (%) | Purity (by NMR/LC-MS) |
| 1 | 3-(Boc-amino)propanal | 70-85 | >95% |
| 2 | Nδ-Boc-Ornithine | 60-75 | >95% |
| 3 | Ornithine | >90 | >98% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Over-oxidation to carboxylic acid | Ensure mild reaction conditions and monitor the reaction closely by TLC. |
| Incomplete reaction | Increase reaction time or temperature slightly. | |
| Low yield in Step 2 | Incomplete formation of aminonitrile | Ensure adequate reaction time before adding the reducing agent. |
| Decomposition of the aldehyde | Use the crude aldehyde from Step 1 immediately in the next step. | |
| Incomplete deprotection in Step 3 | Insufficient acid or reaction time | Increase the amount of TFA or extend the reaction time. |
References
- Vertex AI Search. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
- Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
- Hebei Boze Chemical Co.,Ltd. BOC Protection and Deprotection.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis.
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- Google P
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- BOC Sciences. CAS 156-87-6 3-Amino-1-propanol.
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- YouTube.
- Chemguide.
- National Center for Biotechnology Information. Enzymatic preparation of 5-hydroxy-L-proline, N-Cbz-5-hydroxy-L-proline, and N-Boc-5-hydroxy-L-proline from (α-N-protected)-L-ornithine using a transaminase or an amine oxidase.
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Functionalization of nanoparticles with 3-(Boc-amino)-1-propanol
An In-Depth Guide to the Functionalization of Nanoparticles with 3-(Boc-amino)-1-propanol
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Surface Modification
In the landscape of nanomedicine and advanced materials, the surface of a nanoparticle is not merely a boundary but a dynamic interface for biological and chemical interactions. Unmodified nanoparticles often lack the required stability in physiological media and the specificity to engage biological targets. Surface functionalization addresses these limitations, transforming nascent nanoparticles into sophisticated tools for applications ranging from targeted drug delivery to high-sensitivity diagnostics.[1][2][]
This guide focuses on the use of This compound , a versatile heterobifunctional linker, for nanoparticle surface modification. This molecule is strategically designed with three key components:
-
A Terminal Hydroxyl (-OH) Group: This serves as the primary anchor for covalent attachment to nanoparticle surfaces, particularly those presenting carboxyl groups.
-
A Propyl Spacer (-C₃H₆-): This aliphatic chain provides flexibility and reduces steric hindrance between the nanoparticle and subsequently attached molecules.
-
A Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a crucial temporary shield for the primary amine.[4][5] This "protecting group" strategy enables a controlled, two-stage functionalization. First, the linker is attached to the nanoparticle via its hydroxyl group. In a second, distinct step, the Boc group is removed under acidic conditions to unveil a reactive primary amine, which is then available for the precise conjugation of targeting ligands, therapeutic payloads, or imaging agents.[5][6]
This methodology is broadly applicable to a variety of nanoparticle platforms, including polymeric nanoparticles (e.g., PLGA), metal oxides, and other systems that possess or can be modified to present surface carboxylic acid groups.[2][7]
Part 1: The Underlying Chemistry of Conjugation
The covalent attachment of this compound to a nanoparticle surface is most robustly achieved through an esterification reaction with surface carboxyl groups. While direct condensation is possible, the reaction is often inefficient. To achieve high yields and stable linkages, a carbodiimide-mediated coupling reaction is the industry standard.
The Causality Behind Carbodiimide Chemistry:
The direct reaction between a carboxylic acid (-COOH) and an alcohol (-OH) to form an ester is a slow, equilibrium-driven process. To drive the reaction forward efficiently under mild, biocompatible conditions, the carboxyl group must be "activated." This is accomplished using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in concert with N-Hydroxysuccinimide (NHS) .
-
Activation: EDC reacts with the nanoparticle's surface carboxyl groups to form a highly reactive O-acylisourea intermediate.[8]
-
Stabilization: This intermediate is unstable in aqueous solutions and can hydrolyze back to the original carboxyl group. NHS is introduced to react with the O-acylisourea intermediate, replacing it with a more stable NHS-ester.[6][9] This amine-reactive ester provides a larger window of opportunity for the desired reaction to occur.
-
Conjugation: The terminal hydroxyl group of this compound then performs a nucleophilic attack on the NHS-ester, displacing NHS and forming a stable ester bond that covalently links the molecule to the nanoparticle surface.[10]
This two-step activation process maximizes conjugation efficiency while minimizing side reactions, a cornerstone of creating well-defined nanomedicines.
Visualizing the Chemical Pathway
Caption: Chemical pathway for nanoparticle functionalization.
Part 2: Experimental Protocols
These protocols are designed as a robust starting point. Researchers should perform optimization studies (e.g., molar ratios, reaction times) for their specific nanoparticle system.
Protocol 1: Covalent Conjugation of this compound
This protocol details the EDC/NHS-mediated esterification to attach the linker to carboxylated nanoparticles.
Materials:
-
Carboxyl-functionalized nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Washing Buffer: Deionized (DI) water or PBS
-
Centrifugal filter units or centrifuge compatible with nanoparticle separation
Methodology:
-
Nanoparticle Preparation: a. Disperse the stock carboxylated nanoparticles in Activation Buffer. b. Pellet the nanoparticles by centrifugation (conditions depend on NP size and density, e.g., 12,000 x g for 20 minutes). Discard the supernatant. c. Resuspend the pellet in fresh Activation Buffer. Repeat this washing step twice to ensure complete removal of storage buffers (especially those containing amines like Tris). d. Finally, resuspend the washed nanoparticles in Activation Buffer to a known concentration (e.g., 5 mg/mL).
-
Activation of Carboxyl Groups: a. Prepare fresh stock solutions of EDC-HCl and NHS in cold Activation Buffer (e.g., 10 mg/mL). Use immediately. b. To the nanoparticle suspension from step 1d, add EDC and NHS. A 5 to 10-fold molar excess of EDC/NHS relative to the estimated surface carboxyl groups is a good starting point. c. Incubate for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator) to form the NHS-ester intermediate. The reason for this short incubation is to maximize activation while minimizing hydrolysis of the EDC.
-
Conjugation Reaction: a. Immediately after activation, centrifuge the nanoparticles to remove excess EDC and NHS. Quickly resuspend the activated nanoparticle pellet in Coupling Buffer (PBS, pH 7.4). The pH is raised to facilitate the nucleophilic attack by the alcohol. b. Add a 20 to 50-fold molar excess of this compound to the activated nanoparticle suspension. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.
-
Quenching and Purification: a. Add Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes. This step deactivates any remaining NHS-esters, preventing unwanted side reactions.[5] b. Pellet the functionalized nanoparticles by centrifugation. c. Discard the supernatant, which contains unreacted linker, byproducts, and quenching agent. d. Resuspend the nanoparticle pellet in Washing Buffer. Repeat this washing cycle at least three times to ensure complete purification.[6] e. After the final wash, resuspend the purified Boc-protected nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C or proceed directly to characterization and deprotection.
Protocol 2: Boc-Group Deprotection to Expose Primary Amines
This protocol uses trifluoroacetic acid (TFA) to remove the Boc protecting group.
CAUTION: Trifluoroacetic acid is highly corrosive and volatile. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Materials:
-
Purified, lyophilized Boc-protected nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Neutralization Buffer: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM, or PBS (pH 7.4) for aqueous systems.
-
Washing Solvent: DCM and/or DI water
Methodology:
-
Preparation: a. Start with lyophilized (freeze-dried) Boc-protected nanoparticles to ensure a water-free environment, as water can interfere with the reaction. b. Prepare a deprotection solution of 20-50% TFA in anhydrous DCM (v/v).[4][9] A 50% solution is common for ensuring complete deprotection.[11] Prepare this solution fresh.
-
Deprotection Reaction: a. Resuspend the dried nanoparticles in the TFA/DCM deprotection solution. b. Incubate for 30-60 minutes at room temperature with occasional gentle mixing.[4][5] The reaction vessel should be loosely capped to allow the escape of isobutylene and CO₂ gas generated during the reaction.
-
Solvent Removal and Washing: a. Pellet the nanoparticles by centrifugation. Carefully decant the acidic supernatant. b. Wash the pellet once with anhydrous DCM to remove the bulk of the TFA. c. To thoroughly remove residual acid, perform at least three cycles of centrifugation and resuspension in DI water or PBS.[4] This step is critical, as residual acid can protonate the newly exposed amine, rendering it unreactive, or damage acid-labile components in subsequent steps. d. For nanoparticles sensitive to repeated centrifugation, dialysis or tangential flow filtration (TFF) against a neutral buffer can be used as an alternative purification method.
-
Final Product: a. After the final wash, resuspend the amine-terminated nanoparticles in the desired buffer (e.g., PBS, pH 7.4) for immediate use in subsequent conjugations or for storage at 4°C.
Part 3: A Self-Validating System - Characterization is Key
Thorough characterization at each stage is essential to confirm the success of the functionalization and to ensure batch-to-batch reproducibility. This validation step is the core of a trustworthy protocol.
| Technique | Purpose | Expected Outcome after Functionalization/Deprotection |
| FTIR Spectroscopy | Confirms covalent bond formation by identifying characteristic vibrational modes.[12] | Post-Conjugation: Appearance of a new C=O ester peak (~1735 cm⁻¹) and amide peaks from the Boc group (~1690 cm⁻¹ & ~1520 cm⁻¹).[13] Post-Deprotection: Disappearance of Boc-related peaks and potential appearance of N-H bending peaks (~1630 cm⁻¹).[12] |
| Dynamic Light Scattering (DLS) | Measures hydrodynamic diameter and size distribution (Polydispersity Index, PDI).[14] | A slight, incremental increase in hydrodynamic diameter after each surface modification step. The PDI should remain low (<0.2) to indicate that no significant aggregation has occurred. |
| Zeta Potential | Determines surface charge, which reflects changes in surface chemistry.[12] | Initial NP: Highly negative (due to -COOH). Post-Conjugation: Becomes less negative as carboxyl groups are neutralized. Post-Deprotection: Becomes positive at neutral or acidic pH due to the protonation of the exposed primary amines (-NH₃⁺).[7] |
| Thermogravimetric Analysis (TGA) | Quantifies the mass of organic material grafted onto the inorganic nanoparticle core. | A stepwise increase in weight loss upon heating, corresponding to the mass of the attached this compound and its subsequent change after deprotection. |
| Transmission Electron Microscopy (TEM) | Visualizes the core nanoparticle morphology.[12] | The core size and shape of the nanoparticles should remain unchanged throughout the functionalization process, confirming the integrity of the nanomaterial. |
Part 4: Experimental Workflow and Troubleshooting
Visualizing the Overall Workflow
Caption: A comprehensive workflow for nanoparticle functionalization.
Field-Proven Insights: A Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Nanoparticle Aggregation | 1. Incorrect buffer pH or ionic strength. 2. Inefficient removal of EDC, causing cross-linking. 3. Over-functionalization leading to loss of colloidal stability. | 1. Optimize buffer conditions. Add a non-ionic surfactant like Tween-20 during wash steps if necessary. 2. Ensure rapid removal of EDC/NHS after activation. 3. Reduce the molar ratio of the linker during the conjugation step. |
| Low Functionalization Efficiency | 1. Inactive EDC/NHS (hydrolyzed). 2. Insufficient activation time or concentration. 3. pH of the coupling buffer is not optimal. | 1. Use fresh, high-quality EDC and NHS; prepare solutions immediately before use. 2. Increase the molar excess of EDC/NHS and/or the linker. 3. Ensure the activation step is at pH ~6.0 and the coupling step is at pH ~7.4. |
| Incomplete Boc Deprotection | 1. Insufficient TFA concentration or reaction time. 2. Presence of water in the deprotection reaction. 3. Inaccessible Boc groups due to steric hindrance on a dense surface. | 1. Increase TFA concentration to 50% (v/v) and/or extend incubation time to 60 minutes.[11] 2. Ensure nanoparticles are thoroughly dried (lyophilized) before adding the TFA/DCM solution. 3. If steric hindrance is suspected, consider using a linker with a longer spacer arm in future preparations. |
| Inconsistent Zeta Potential Readings | 1. Incomplete removal of acidic TFA. 2. Contamination from previous steps. 3. Incorrect pH of the measurement medium. | 1. Perform additional washing/neutralization steps after deprotection. 2. Ensure rigorous purification between each chemical modification step. 3. Standardize the measurement by always dispersing nanoparticles in the same medium (e.g., 10 mM NaCl) at a consistent pH. |
Conclusion: A Gateway to Advanced Applications
The successful functionalization of nanoparticles with this compound, validated by the characterization methods described herein, yields a highly versatile platform. The exposed primary amines serve as robust chemical handles for the covalent attachment of a vast array of molecules, enabling the development of next-generation nanomaterials for:
-
Targeted Drug Delivery: Conjugation of antibodies, peptides, or aptamers to direct nanoparticles to specific cells or tissues.[4][6]
-
Bio-imaging and Diagnostics: Attachment of fluorescent dyes or contrast agents for advanced imaging modalities.[4]
-
Multi-functional Nanocarriers: Orthogonal chemistry approaches to attach both a targeting ligand and a therapeutic agent to the same nanoparticle.
By understanding the causality behind the protocols and diligently validating each step, researchers can reliably produce high-quality, amine-functionalized nanoparticles poised for groundbreaking applications.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Surface Modification of Nanoparticles using Boc-NH-Bis(acid-PEG1-m). BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Surface Modification of Nanoparticles with tert-Butyl (7-aminoheptyl)
- National Institutes of Health (NIH). (n.d.). Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion. NIH.
- BenchChem. (2025). Application Notes and Protocols for the Functionalization of Nanoparticles with m-PEG16-alcohol. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Surface Functionalization of Gold Nanoparticles with Amino-PEG6-alcohol. BenchChem.
- International Journal of Nanomedicine. (2025). Amine-functionalized NiCoFe₂O₄ nanoparticle–embedded sodium algi. IJN.
- National Institutes of Health (NIH). (2022). Synthesis and characterization of amine-functionalized Fe3O4/Mesoporous Silica Nanoparticles (MSNs) as potential nanocarriers in drug delivery systems. PMC.
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Surface Functionalization of Nanoparticles with N-Boc-piperazine-C3-COOH. BenchChem.
- The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). The Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Surface Functionalization of Nanoparticles using Mal-amide-PEG2-oxyamine-Boc. BenchChem.
- ResearchGate. (2023). (PDF) Carboxylated superparamagnetic Fe3O4 nanoparticles modified with 3-amino propanol and their application in magnetic resonance tumor imaging.
- BOC Sciences. (n.d.). Bioconjugation Services for Advanced Biomolecule Engineering. BOC Sciences.
- ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?.
- National Institutes of Health (NIH). (n.d.). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PMC.
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
Sources
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- 2. Synthesis and characterization of amine-functionalized Fe3O4/Mesoporous Silica Nanoparticles (MSNs) as potential nanocarriers in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. benchchem.com [benchchem.com]
Protocol for coupling 3-(Boc-amino)-1-propanol with sterically hindered amines
Application Note & Protocol
Topic: Protocol for Coupling 3-(Boc-amino)-1-propanol with Sterically Hindered Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Sterically Encumbered Amide Bond Synthesis
The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2][3] Its prevalence in peptides, natural products, and synthetic pharmaceuticals underscores the need for robust and reliable coupling protocols. While numerous methods exist for amide synthesis, many falter when faced with significant steric challenges, particularly when coupling bulky or sterically hindered amines.[1][4][5] These reactions are often plagued by low conversions, slow reaction rates, and the need for harsh conditions that can compromise sensitive functional groups.
This application note provides a detailed guide for researchers tackling the specific challenge of coupling this compound, a versatile bifunctional building block[6][7], with sterically demanding amines. We will explore the mechanistic basis for the difficulties encountered and present field-proven strategies and detailed protocols to overcome these synthetic hurdles, focusing on methods that maximize yield and purity while preserving molecular integrity.
The Root of the Challenge: Steric Hindrance in Amide Coupling
The core difficulty in coupling a sterically hindered amine stems from the kinetic barrier to the nucleophilic attack. The bulky substituents surrounding the nitrogen atom physically obstruct its approach to the electrophilic carbonyl carbon of the activated carboxylic acid. Standard coupling reagents, such as carbodiimides like DCC or EDC, often form activated intermediates that are themselves bulky, further exacerbating the steric clash and leading to unsatisfactory results.[8][9] When the amine is also electron-deficient, its reduced nucleophilicity compounds the problem, making the reaction even more sluggish.[4][10]
To achieve success, a strategy must be employed that either enhances the electrophilicity of the coupling partner dramatically or utilizes an entirely different mechanistic pathway that circumvents the traditional activation-acylation sequence.
Strategic Approaches to Overcoming Steric Barriers
Strategy 1: In Situ Acyl Fluoride Formation
One of the most effective strategies for coupling hindered substrates is to convert the carboxylic acid into a highly reactive, yet minimally sized, acyl fluoride.[11] Acyl fluorides are significantly more reactive than the corresponding activated esters formed by many common coupling reagents. The small size of the fluorine atom minimizes steric repulsion, facilitating the approach of even a bulky nucleophile.[11]
Modern fluorinating agents allow for the clean, in situ generation of acyl fluorides under mild conditions. Reagents such as BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) have proven particularly effective for challenging couplings, reducing the formation of byproducts often seen with other agents.[9][11] This method frequently requires elevated temperatures to drive the reaction to completion but often delivers excellent yields where other methods fail.[4][9]
Comparative Analysis of Coupling Strategies
| Strategy | Key Reagent(s) | Mechanistic Approach | Advantages | Limitations & Considerations |
| Acyl Fluoride | BTFFH, TFFH, Collidine | Converts carboxylic acid to a small, highly reactive acyl fluoride. | Excellent for extremely hindered and electron-poor amines. High yields where other methods fail. [4][9][11] | Requires prior oxidation of the alcohol. May require elevated temperatures. Reagents can be moisture-sensitive. |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD | Activates the alcohol for direct displacement by the amine nucleophile. | Bypasses carboxylic acid activation entirely. Effective for hindered alcohols. [12][13]Mild, neutral conditions. [13] | Byproducts (phosphine oxide, hydrazine) can complicate purification. Requires strictly anhydrous conditions. Not suitable for acidic amines (pKa > 13). [14] |
| High-Potency Reagents | HATU, PyBOP, COMU | Forms highly reactive activated esters (e.g., OAt esters). | Often faster than traditional carbodiimides. Effective for many difficult couplings. [2][3][15] | May still fail with the most sterically demanding substrates. [9]Can be expensive. Potential for side reactions like guanidinylation with excess reagent. [16] |
Experimental Protocols
Prerequisite: Oxidation of this compound to 3-(Boc-amino)propanoic Acid
The acyl fluoride protocol requires the corresponding carboxylic acid. This can be readily synthesized via a standard oxidation procedure.
-
Materials: this compound, TEMPO, Sodium hypochlorite (bleach), Sodium chlorite, Phosphate buffer, Dichloromethane (DCM), Ethyl acetate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add an aqueous solution of phosphate buffer (pH ~6.5).
-
Add TEMPO (0.01-0.05 eq) and sodium chlorite (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium hypochlorite solution (~1.2 eq) dropwise, maintaining the temperature below 20 °C.
-
Stir vigorously for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(Boc-amino)propanoic acid, which can be used directly or purified by chromatography.
-
Protocol 1: Acyl Fluoride-Mediated Coupling via BTFFH
This protocol is designed for maximum efficacy with severely hindered amines. [4][9]
-
Materials:
-
3-(Boc-amino)propanoic acid (1.0 eq)
-
Sterically hindered amine (1.1 - 1.2 eq)
-
BTFFH (1.2 eq)
-
2,4,6-Collidine or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
-
Procedure:
-
To a dry, argon-flushed flask, add 3-(Boc-amino)propanoic acid and anhydrous DCM.
-
Add 2,4,6-collidine, followed by BTFFH. Stir the solution at room temperature for 10-15 minutes to allow for pre-activation (formation of the acyl fluoride).
-
Add the sterically hindered amine to the reaction mixture.
-
Seal the vessel and heat to 40-80 °C (a microwave reactor can be effective here for rapid heating). [9] * Monitor the reaction progress by LC-MS or TLC. Reactions may require 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with DCM.
-
Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
-
Protocol 2: Direct Coupling via the Mitsunobu Reaction
This protocol directly utilizes the alcohol functionality, avoiding the need for a separate oxidation step.
-
Materials:
-
This compound (1.0 eq) [7] * Sterically hindered amine (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry, argon-flushed flask, add this compound, the sterically hindered amine, and PPh₃.
-
Dissolve the solids in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIAD dropwise via syringe over 15-20 minutes. An exothermic reaction and color change (typically to a yellow/orange hue) may be observed. Maintain the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The purification of Mitsunobu reactions can be challenging due to byproducts. A common method is to first triturate the crude residue with cold diethyl ether to precipitate some of the triphenylphosphine oxide and hydrazine byproduct, followed by filtration.
-
The filtrate should then be concentrated and purified by flash column chromatography.
-
Conclusion
The successful coupling of this compound with sterically hindered amines is a challenging but achievable synthetic transformation. Standard amide coupling protocols are often insufficient for these demanding substrates. By employing advanced strategies such as the in situ generation of acyl fluorides or by leveraging the alternative mechanistic pathway of the Mitsunobu reaction, researchers can overcome the kinetic barriers imposed by steric hindrance. The choice of protocol will depend on the specific amine, available equipment, and tolerance for multi-step procedures. The methods detailed in this note provide robust, validated starting points for the synthesis of complex, sterically encumbered amide-containing molecules essential to modern drug discovery.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]
- RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
- BOC Sciences. (2024).
-
Mühlberg, M. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]
-
NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]
-
ACS Publications. (2012). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
The Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]
-
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]
-
PubMed. (2014). The synthesis of sterically hindered amides. [Link]
-
NIH. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
NIH. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
- RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
-
NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
Sources
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- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
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- 5. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. blogs.rsc.org [blogs.rsc.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. benchchem.com [benchchem.com]
Application and Protocol Guide: Advanced Analytical Techniques for Monitoring Reactions with 3-(Boc-amino)-1-propanol
Introduction: The Critical Role of Reaction Monitoring for a Bifunctional Building Block
3-(Boc-amino)-1-propanol is a valuable bifunctional molecule in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its orthogonal protecting group strategy—a readily cleavable tert-butyloxycarbonyl (Boc) group on the amine and a reactive primary alcohol—allows for selective transformations at either terminus. This versatility makes it a key building block for creating complex molecules, including modified amino acids, ligands for bioconjugation, and functionalized polymers.
The success of synthetic routes employing this compound hinges on the precise control and monitoring of reaction progress. Incomplete reactions, the formation of side products, or unintended deprotection can lead to complex purification challenges and diminished yields. This guide provides a comprehensive overview of robust analytical techniques for real-time and endpoint monitoring of key transformations involving this compound, including esterification, amidation, and Boc-deprotection. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows and ensure the integrity of their target molecules.
Core Principles of Analytical Monitoring
Effective reaction monitoring provides crucial information on the consumption of starting materials, the formation of products, and the emergence of any impurities. The choice of analytical technique is dictated by the specific reaction being performed, the physicochemical properties of the compounds involved (e.g., polarity, volatility, presence of chromophores), and the level of detail required. This guide will focus on five key techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Thin-Layer Chromatography (TLC): A Rapid and Indispensable Screening Tool
TLC is an essential first-line technique for qualitatively monitoring reaction progress due to its speed, simplicity, and low cost.[1] The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents).[1]
Causality Behind TLC Monitoring
In reactions with this compound, a change in the polarity of the molecule is expected upon conversion to its product. For instance, in an esterification reaction, the polarity of the molecule decreases as the hydroxyl group is converted to a less polar ester functionality. This results in the product having a higher Retention Factor (Rf) on a silica gel TLC plate compared to the starting material. Conversely, in a Boc-deprotection reaction, the resulting free amine is significantly more polar than the Boc-protected starting material, leading to a lower Rf value.
Protocol for TLC Monitoring of an Esterification Reaction
Objective: To monitor the progress of the esterification of this compound with a carboxylic acid.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ninhydrin)
-
Eluent (mobile phase) - A starting point is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
Step-by-Step Methodology:
-
Prepare the Eluent: A common starting eluent for separating this compound and its less polar derivatives is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[2]
-
Spot the TLC Plate: Using a capillary spotter, apply a small spot of the starting material (this compound) in one lane, a co-spot (starting material and reaction mixture in the same spot) in the middle lane, and the reaction mixture in a third lane.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the eluent, ensuring the solvent level is below the spots. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (if the compounds are UV active). Subsequently, stain the plate using an appropriate stain. Potassium permanganate stain is a good general-purpose stain for visualizing organic compounds. Ninhydrin stain can be used to specifically visualize primary amines, which is particularly useful for monitoring Boc-deprotection.[1]
-
Interpret the Results: The starting material, this compound, will have a certain Rf value. As the reaction progresses, a new spot corresponding to the less polar ester product will appear at a higher Rf. The reaction is considered complete when the spot for the starting material is no longer visible in the reaction mixture lane.
| Compound | Typical Eluent System (EtOAc:Hexane) | Expected Rf Value | Visualization |
| This compound | 30:70 | ~0.2 - 0.4 | KMnO₄ stain |
| Ester Product | 30:70 | ~0.5 - 0.8 | KMnO₄ stain, UV (if chromophore present) |
| 3-Amino-1-propanol | 50:50 with 1% Et₃N | ~0.1 - 0.2 | Ninhydrin, KMnO₄ stain |
Note: Rf values are highly dependent on the specific TLC plate, eluent composition, and environmental conditions. The values in the table are illustrative.
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis and Purity Assessment
HPLC is a powerful technique for both qualitative and quantitative monitoring of reactions. It offers higher resolution and sensitivity compared to TLC and is the method of choice for determining the purity of the final product.[3] Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol), is commonly employed for the analysis of Boc-protected compounds.[4][5]
The Rationale for HPLC in Reaction Monitoring
The separation in reversed-phase HPLC is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. In an esterification of this compound, the resulting ester is more hydrophobic and will therefore have a longer retention time than the starting alcohol. For Boc-deprotection, the more polar free amine will elute earlier with a shorter retention time.
Protocol for Reversed-Phase HPLC Monitoring
Objective: To quantify the conversion of this compound to its ester derivative.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A typical gradient would be from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210-220 nm (for amide bond) or a higher wavelength if a chromophore is present in the esterifying acid.
-
Injection Volume: 10 µL
Step-by-Step Methodology:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Acquire the chromatogram.
-
Analysis: Identify the peaks corresponding to the starting material and the product based on their retention times (the product should have a longer retention time in this case). The peak area can be used to calculate the percentage conversion of the starting material to the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation and Reaction Kinetics
NMR spectroscopy is an unparalleled tool for the unambiguous structural identification of reactants, products, and intermediates.[6] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in a molecule, allowing for definitive confirmation of a successful transformation.
Why NMR is Authoritative in Reaction Monitoring
For reactions involving this compound, specific changes in the NMR spectrum serve as clear indicators of reaction progress.
-
Esterification: The methylene protons adjacent to the hydroxyl group (-CH₂OH) in this compound typically appear as a triplet around 3.5-3.7 ppm in the ¹H NMR spectrum. Upon esterification, these protons are deshielded and shift downfield to approximately 4.0-4.4 ppm.[2] Similarly, the corresponding carbon signal in the ¹³C NMR spectrum will also shift downfield.
-
Boc-Deprotection: The most prominent signal for the Boc group is a sharp singlet in the ¹H NMR spectrum at around 1.4 ppm, integrating to nine protons. The complete disappearance of this signal is a definitive indicator of successful Boc-deprotection. In the ¹³C NMR spectrum, the disappearance of the quaternary carbon at ~80 ppm and the methyl carbons at ~28 ppm confirms the removal of the Boc group.
Protocol for ¹H NMR Monitoring of Esterification
Objective: To confirm the formation of an ester from this compound.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
Step-by-Step Methodology:
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent.
-
Acquire Spectrum: Acquire a ¹H NMR spectrum of the sample.
-
Spectral Analysis:
-
Identify the characteristic signals of the starting material, this compound:
-
~1.4 ppm (singlet, 9H, C(CH₃)₃)
-
~1.6 ppm (quintet, 2H, -NH-CH₂-CH₂-)
-
~3.2 ppm (quartet, 2H, -NH-CH₂-)
-
~3.6 ppm (triplet, 2H, -CH₂-OH)
-
-
Look for the appearance of new signals corresponding to the ester product. The most indicative change will be the downfield shift of the methylene protons adjacent to the newly formed ester linkage (-CH₂-O-C=O) to around 4.0-4.4 ppm.[2]
-
By comparing the integration of the starting material's -CH₂OH protons with the product's -CH₂-O-C=O protons, the reaction conversion can be estimated.
-
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | ||
| -C(CH₃)₃ | ~1.4 | ~28.5 |
| -NH-CH₂-CH₂ -CH₂-OH | ~1.6 | ~30.0 |
| -NH-CH₂ - | ~3.2 | ~38.0 |
| -CH₂ -OH | ~3.6 | ~60.0 |
| Ester Product | ||
| -CH₂ -O(C=O)R | ~4.0 - 4.4 | ~63.0 - 65.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the ester.
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is primarily used to confirm the molecular weight of the starting material, the product, and any intermediates or byproducts.
The Role of MS in Validating Reaction Outcomes
The most direct application of MS in monitoring reactions of this compound is to confirm the expected mass change.
-
Esterification/Amidation: The mass of the product will be the sum of the mass of this compound and the mass of the acylating/amidating agent, minus the mass of water.
-
Boc-Deprotection: The mass of the product will be 100.12 g/mol less than the starting material due to the loss of the Boc group (C₅H₉O₂).
A common fragmentation pattern for Boc-protected amines in mass spectrometry is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[7][8] For alcohols, a common fragmentation is the loss of water (18 Da).[9]
Protocol for ESI-MS Analysis
Objective: To confirm the molecular weight of the product of a reaction with this compound.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Step-by-Step Methodology:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion/Injection: Introduce the sample into the ESI-MS.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Analysis: Look for the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) corresponding to the expected molecular weight of the product.
Fourier-Transform Infrared (FTIR) Spectroscopy: Monitoring Functional Group Transformations
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] It is particularly useful for monitoring reactions where there is a clear change in the functional groups, such as the disappearance of a hydroxyl group or the appearance of a carbonyl group.
FTIR as a Confirmatory Tool
In the context of this compound reactions:
-
Esterification: The broad O-H stretch of the alcohol in the starting material (around 3300-3500 cm⁻¹) will disappear, and a strong C=O stretch of the ester will appear (around 1735-1750 cm⁻¹).[11][12]
-
Amidation: Similar to esterification, the O-H stretch will disappear, and a new C=O stretch for the amide will appear (around 1630-1690 cm⁻¹).
-
Boc Protection of an Amine: The characteristic N-H stretches of a primary amine (two bands around 3300-3500 cm⁻¹) will be replaced by a single N-H stretch of the carbamate (around 3300-3500 cm⁻¹), and a strong C=O stretch of the carbamate will appear around 1680-1700 cm⁻¹.[13]
Protocol for ATR-FTIR Monitoring
Objective: To monitor the disappearance of the hydroxyl group during an esterification reaction.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Step-by-Step Methodology:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Spectrum: Place a small drop of the reaction mixture directly onto the ATR crystal.
-
Acquire Spectrum: Acquire the FTIR spectrum.
-
Analysis: Monitor the disappearance of the broad O-H stretching band of the starting material and the appearance of the sharp C=O stretching band of the ester product over time.
Integrated Analytical Workflow
For robust and reliable reaction monitoring, a combination of these techniques is often employed. The following diagram illustrates a typical workflow.
Caption: Integrated workflow for reaction monitoring.
Conclusion: Ensuring Synthetic Success through Rigorous Analysis
The judicious application of analytical techniques is paramount to the successful synthesis of complex molecules derived from this compound. This guide has outlined the fundamental principles and provided detailed protocols for the use of TLC, HPLC, NMR, MS, and FTIR in monitoring key chemical transformations. By integrating these techniques into a cohesive workflow, researchers can gain a comprehensive understanding of their reactions, enabling them to make informed decisions to optimize reaction conditions, minimize side product formation, and ultimately, ensure the efficient and reliable synthesis of their target compounds. The adoption of these analytical strategies will undoubtedly contribute to the advancement of research and development in the many fields where this versatile building block is employed.
References
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The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). Available from: [Link].
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Semantic Scholar. A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Available from: [Link].
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SpringerLink. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Available from: [Link].
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PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Available from: [Link].
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PubMed. NMR on-line monitoring of esterification catalyzed by cutinase. Available from: [Link].
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The Royal Society of Chemistry. 1 - Supporting Information. Available from: [Link].
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PubMed. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Available from: [Link].
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available from: [Link].
-
YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available from: [Link].
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OSTI.gov. Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. Available from: [Link].
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ResearchGate. Monitoring of active ester formation using ¹H NMR spectroscopy. Both.... Available from: [Link].
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PubMed. Amidation of, and (R)-1-amino-2-propanol attachment to, the corrin ring during vitamin B-12 biosynthesis by Clostridium tetanomorphum extracts. Available from: [Link].
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ResearchGate. TLC analysis of the reaction mixture during the esterification of the.... Available from: [Link].
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UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link].
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Univerzita Karlova. Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Available from: [Link].
-
Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Available from: [Link].
-
ResearchGate. Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. Available from: [Link].
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available from: [Link].
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PubChem. tert-butyl N-(3-fluoro-1-hydroxypropyl)carbamate. Available from: [Link].
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SIELC Technologies. Separation of 3-((3-Pyridylmethyl)amino)propanol on Newcrom R1 HPLC column. Available from: [Link].
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Mass Spectrometry: Fragmentation. Available from: [Link].
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Scribd. NMR On-Line Monitoring of Esterification Catalyzed by Cutinase. Available from: [Link].
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ResearchGate. How to determine retention factor Rf of compound in TLC chromatography?. Available from: [Link].
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PubMed. Monitoring carbonyl-amine reaction and enolization of 1-hydroxy-2-propanone (Acetol) by FTIR spectroscopy. Available from: [Link].
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National Institutes of Health. Surfactant Modified/Mediated Thin-Layer Chromatographic Systems for the Analysis of Amino Acids. Available from: [Link].
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MDPI. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Available from: [Link].
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InstaNANO. FTIR Functional Group Database Table with Search. Available from: [Link].
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PubMed. Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Available from: [Link].
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ResearchGate. Direct amidation of unprotected amino acids using B(OCH2CF3)3. Available from: [Link].
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ResearchGate. Monitoring a progress transesterification reaction by fiber-optic near infrared spectroscopy with correlation to 1H Nuclear Magnetic Resonance spectroscopy. Available from: [Link].
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Gavin Publishers. FTIR Spectroscopy - A Potential Tool to Identify Metabolic Changes in Dementia Patients. Available from: [Link].
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Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link].
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ResearchGate. Rf values and retention times of the main and minor compounds purified.... Available from: [Link].
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Gavin Publishers. Applied Clinical Pharmacology and Toxicology. Available from: [Link].
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ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Available from: [Link].
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Topic: Scale-up Synthesis of 3-(Boc-amino)-1-propanol for Industrial Applications
An Application Note for the Industrial Production of a Key Pharmaceutical Building Block
Abstract
3-(Boc-amino)-1-propanol, also known as tert-butyl N-(3-hydroxypropyl)carbamate, is a critical bifunctional building block in the pharmaceutical and fine chemical industries.[1][] Its protected amine and free hydroxyl groups make it an ideal intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) like ornithine and phosphatidyl ethanolamines.[1][3] This document provides a comprehensive, field-proven guide for the scale-up synthesis of this compound, moving from laboratory-scale procedures to a robust protocol suitable for pilot plant and industrial manufacturing. The focus is on process safety, efficiency, scalability, and product purity.
Introduction: The Strategic Importance of this compound
The value of this compound lies in its orthogonal protecting group strategy. The tert-butyloxycarbonyl (Boc) group provides stable protection for the primary amine under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions.[4] This allows for selective reactions at the primary alcohol, making it a versatile reagent for constructing complex molecular architectures.[1]
The primary industrial route to this compound is the direct N-protection of 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc₂O). While straightforward in principle, scaling this reaction requires careful consideration of thermodynamics, reagent stoichiometry, solvent selection, and downstream processing to ensure high yield, purity, and operational safety.
The Synthetic Pathway: Mechanism and Rationale
The core of the synthesis is a nucleophilic acyl substitution reaction. The primary amine of 3-amino-1-propanol acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the stable carbamate, with tert-butanol and carbon dioxide as byproducts.
Reaction Scheme:
3-amino-1-propanol + Di-tert-butyl dicarbonate → this compound
The choice of di-tert-butyl dicarbonate as the protecting agent is deliberate for industrial applications. It is a stable, crystalline solid that is easy to handle, and the reaction proceeds under mild conditions with high efficiency, typically yielding the desired product in near-quantitative amounts before purification.[4][5][6]
Caption: High-level workflow for the industrial synthesis of this compound.
Reagent Selection and Properties for Scale-Up
Choosing appropriate reagents and understanding their physical properties are paramount for a safe and successful scale-up.
| Compound | Role | CAS No. | MW ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Key Safety Notes |
| 3-Amino-1-propanol | Starting Material | 156-87-6 | 75.11 | ~0.99 | 187-190 | Corrosive, causes severe skin burns and eye damage.[7][8] Handle in a well-ventilated area. |
| Di-tert-butyl dicarbonate | Protecting Agent | 24424-99-5 | 218.25 | 0.95 (solid) | 56-58 (at 0.5 mmHg) | Irritant. Stable solid, but handle with care. |
| Dichloromethane (DCM) | Solvent | 75-09-2 | 84.93 | 1.33 | 39.6 | Volatile and suspected carcinogen. Use in a closed system with proper ventilation. |
| This compound | Final Product | 58885-58-8 | 175.23 | ~1.025 | - | Causes skin and eye irritation.[9] Combustible liquid.[1][10] |
Detailed Scale-Up Protocol
This protocol is designed for a 100 L scale reaction in a suitable glass-lined or stainless steel reactor. All operations should be conducted under an inert nitrogen atmosphere.
Part A: Reactor Preparation and Reagent Charging
-
Inerting the Reactor: Ensure the reactor is clean, dry, and purged with nitrogen gas. Maintain a slight positive nitrogen pressure throughout the process.
-
Solvent Charge: Charge the reactor with anhydrous Dichloromethane (DCM, 50 L).
-
Substrate Addition: Add 3-amino-1-propanol (7.8 kg, 104.5 mol) to the DCM in the reactor with moderate agitation.[3]
-
Cooling: Cool the resulting solution to 0-5 °C using a chiller system. The dissolution may be slightly endothermic, but external cooling is critical for the next step.
Part B: Boc Protection Reaction
-
Boc Anhydride Solution: In a separate, dry vessel, dissolve di-tert-butyl dicarbonate (25.0 kg, 114.5 mol, ~1.1 eq) in anhydrous DCM (25 L).
-
Controlled Addition: Add the Boc anhydride solution dropwise to the cooled reactor solution over a period of 2-3 hours.
-
Causality: The reaction is exothermic. A slow, controlled addition is essential to maintain the internal temperature below 10 °C. A temperature spike can lead to side reactions and pressure build-up.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 10-12 hours.[3]
-
In-Process Control (IPC): Monitor the reaction's completion by taking a sample and analyzing it via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is considered complete when the 3-amino-1-propanol starting material is fully consumed.[3]
Caption: Simplified mechanism of Boc protection on 3-amino-1-propanol.
Part C: Work-up and Isolation
-
Quenching (Optional): If necessary, the reaction can be quenched by the slow addition of water.
-
Washing: Transfer the reaction mixture to a separation vessel. Wash the organic phase sequentially with:
-
1 M HCl (aqueous) to remove any unreacted amine.
-
Saturated NaHCO₃ (aqueous) to neutralize any acidic species.
-
Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.
-
-
Drying: Dry the organic (DCM) layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator or a similar industrial solvent stripping system. This will yield the crude product as a colorless to pale yellow viscous oil.[3][5]
Part D: Purification
-
Vacuum Distillation: For industrial-scale purification, vacuum distillation is the most efficient method. The crude oil is transferred to a distillation apparatus.
-
Distillation Parameters:
-
Pressure: 0.5 - 1.0 mmHg
-
Pot Temperature: 120-140 °C
-
Head Temperature (Boiling Point): ~105-115 °C (at 0.5 mmHg)
-
-
Fraction Collection: Collect the pure fraction based on the stable head temperature. The final product, this compound, should be a clear, colorless liquid.[10]
Quality Control and Analytical Characterization
The final product must be analyzed to confirm its identity and purity before release.
| Analysis Method | Purpose | Expected Result |
| Gas Chromatography (GC) | Purity Assessment | ≥97% purity is typical for commercially available grades.[1][10] |
| ¹H NMR | Structural Confirmation | Spectrum should be consistent with the structure, showing characteristic peaks for Boc (singlet, 9H), and propyl chain protons.[3] |
| FT-IR | Functional Group ID | Presence of N-H (carbamate), C=O (carbamate), and O-H (alcohol) stretches. Disappearance of primary amine peaks from the starting material.[11] |
| Karl Fischer Titration | Water Content | To ensure the product is dry, especially if used in moisture-sensitive downstream reactions. |
Industrial Safety and Environmental Considerations
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, a face shield, and a flame-retardant lab coat.[9][10]
-
Ventilation: All operations, especially those involving DCM, must be performed in a well-ventilated area or a closed system to minimize inhalation exposure.[7]
-
Exothermic Reaction Management: The reactor must be equipped with a reliable cooling system and temperature probes to manage the exotherm during the Boc anhydride addition.
-
Waste Management: All aqueous washes and solvent waste must be collected and disposed of in accordance with local, state, and federal environmental regulations. Solvent recycling should be considered to improve process sustainability.
Conclusion
This application note details a robust and scalable process for the industrial synthesis of this compound. By implementing precise control over reaction parameters, particularly temperature, and employing an efficient purification strategy like vacuum distillation, high-purity product can be reliably manufactured. Adherence to strict safety protocols is non-negotiable to ensure the well-being of operators and minimize environmental impact. This protocol provides a solid foundation for researchers and drug development professionals to produce this key intermediate at an industrial scale.
References
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Loba Chemie. (2016). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.58885-58-8, this compound. Retrieved from [Link]
-
ChemSrc. (n.d.). Safe Handling and Storage of 3-Amino-1-Propanol for Industrial Use. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
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Application Notes and Protocols for the Use of 3-(Boc-amino)-1-propanol as a Cross-Linking Reagent
Introduction: A Versatile Heterobifunctional Cross-Linking Strategy
In the landscape of bioconjugation, polymer chemistry, and drug development, the covalent linking of molecular entities is a cornerstone for creating novel materials and therapeutics with enhanced properties. 3-(Boc-amino)-1-propanol emerges as a versatile heterobifunctional cross-linking reagent, offering a strategic approach to covalently bridge molecules. Its structure, featuring a primary alcohol and a tert-butyloxycarbonyl (Boc)-protected primary amine, allows for a controlled, two-stage cross-linking process. This guide provides an in-depth exploration of the mechanistic principles, detailed experimental protocols, and characterization techniques for the effective use of this compound as a cross-linking agent.
The core utility of this compound lies in its latent reactivity. The Boc protecting group ensures the stability of the amine functionality, preventing unwanted side reactions during initial modifications or storage.[1] Upon controlled removal under acidic conditions, a highly reactive primary amine is revealed, which, in concert with the terminal hydroxyl group, can participate in a variety of conjugation chemistries to form stable cross-links.[2] This strategic deprotection is fundamental in multi-step syntheses where control over the sequence of reactions is paramount.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and application.
| Property | Value | Reference |
| Synonym(s) | tert-Butyl N-(3-hydroxypropyl)carbamate | [2] |
| CAS Number | 58885-58-8 | [2] |
| Molecular Formula | C₈H₁₇NO₃ | [2] |
| Molecular Weight | 175.23 g/mol | [2] |
| Appearance | Liquid | [2] |
| Density | 1.025 g/mL at 20 °C | [2] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [2] |
| Solubility | Soluble in polar organic solvents | [3] |
Mechanism of Action: A Two-Stage Cross-Linking Pathway
The cross-linking strategy employing this compound is a sequential process. The first critical step is the deprotection of the Boc group to liberate the primary amine. The second stage involves the reaction of both the primary amine and the primary hydroxyl group with suitable functional groups on the target molecules to form covalent bonds.
Stage 1: Boc Group Deprotection
The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA).[2] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, leading to the formation of an unstable carbamic acid intermediate and a stable tert-butyl cation. The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and yielding the free primary amine as a trifluoroacetate salt.[2]
Caption: Mechanism of TFA-mediated Boc deprotection.
Stage 2: Cross-Linking Reactions
Following deprotection, the resulting 3-amino-1-propanol molecule possesses two nucleophilic functional groups: a primary amine and a primary hydroxyl group. These groups can react with various electrophilic functional groups on target molecules to form stable covalent cross-links. Common cross-linking chemistries include:
-
Carbodiimide-Mediated Coupling: In the presence of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as N-hydroxysuccinimide (NHS), the amine and hydroxyl groups of 3-amino-1-propanol can react with carboxylic acid groups on target molecules to form stable amide and ester bonds, respectively.[4][5] This is a "zero-length" cross-linking method, as no spacer from the coupling agents is incorporated into the final product.[6]
-
Reaction with Isocyanates: The amine and hydroxyl groups can readily react with isocyanate groups to form urea and urethane linkages, respectively. This is a common method for the synthesis of cross-linked polyurethanes.[7][8]
-
Reaction with Epoxides: The primary amine can act as a curing agent for epoxy resins, opening the epoxide ring to form a stable carbon-nitrogen bond and a secondary hydroxyl group, which can further react.[9][10]
-
Reaction with Aldehydes: The primary amine can react with aldehyde groups, such as those on glutaraldehyde, to form Schiff bases (imines), which can be further reduced to stable secondary amine linkages.[11][12]
Caption: General experimental workflow for cross-linking.
Experimental Protocols
Safety Precautions: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.[2]
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group in solution phase using TFA in dichloromethane (DCM).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate again under reduced pressure.
-
The resulting deprotected 3-amino-1-propanol is often used immediately in the subsequent cross-linking step.
Protocol 2: EDC/NHS-Mediated Cross-Linking of a Carboxyl-Containing Polymer
This protocol provides a general procedure for cross-linking a polymer containing carboxylic acid groups (e.g., poly(acrylic acid), hyaluronic acid, or proteins) using the deprotected 3-amino-1-propanol.
Materials:
-
Deprotected 3-amino-1-propanol (from Protocol 1)
-
Carboxyl-containing polymer
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[1]
-
Coupling Buffer: 1X PBS, pH 7.2-7.5[5]
-
Quenching Solution: 1 M Tris or hydroxylamine, pH 8.5[1]
-
Purification system (e.g., dialysis tubing, size-exclusion chromatography columns)
Procedure:
-
Activation of Carboxyl Groups: a. Dissolve the carboxyl-containing polymer in Activation Buffer to the desired concentration. b. Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. c. Add EDC and NHS to the polymer solution. A molar excess of EDC and NHS over the carboxylic acid groups is typically used (e.g., 2-5 fold molar excess). d. Incubate the reaction at room temperature for 15-30 minutes to activate the carboxyl groups.[1]
-
Cross-Linking Reaction: a. Dissolve the deprotected 3-amino-1-propanol in Coupling Buffer. b. Add the solution of deprotected 3-amino-1-propanol to the activated polymer solution. The molar ratio of the cross-linker to the polymer's carboxyl groups should be optimized based on the desired degree of cross-linking. c. Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary. d. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted NHS-esters.[1] Incubate for 15 minutes. b. Purify the cross-linked product from unreacted reagents and byproducts using an appropriate method such as dialysis against a suitable buffer or size-exclusion chromatography. c. The purified cross-linked material can then be lyophilized or stored as a solution.
Characterization of Cross-Linked Materials
The extent and nature of cross-linking significantly impact the properties of the final material. A combination of analytical techniques should be employed for comprehensive characterization.
| Analytical Technique | Information Obtained |
| Fourier Transform Infrared Spectroscopy (FTIR) | Confirmation of cross-linking by identifying the formation of new functional groups (e.g., amide and ester bonds) and the disappearance of starting functional groups.[13][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information of the cross-linked polymer, confirming the covalent linkages.[14] |
| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology and microstructure of the cross-linked material, revealing changes in porosity and topography.[13] |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the cross-linked polymer by measuring weight loss as a function of temperature.[13][14] |
| Differential Scanning Calorimetry (DSC) | Determines thermal transitions such as the glass transition temperature (Tg), which is often affected by the degree of cross-linking.[14] |
| Swelling Studies | The degree of swelling in a solvent is inversely proportional to the cross-link density, providing a measure of the extent of cross-linking. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Boc Deprotection | Insufficient TFA concentration or reaction time. Water in the reaction mixture. | Increase TFA concentration or reaction time. Use anhydrous solvents and reagents. Monitor reaction progress closely by TLC or LC-MS.[2] |
| Low Cross-Linking Efficiency | Inefficient activation of carboxyl groups (incorrect pH). Hydrolysis of activated esters. Steric hindrance. | Optimize the pH of the activation buffer (pH 4.5-6.0). Use NHS or Sulfo-NHS to form more stable active esters.[1] Adjust the molar ratio of the cross-linker. |
| Precipitation of Reactants | Poor solubility of the polymer or cross-linker in the reaction buffer. | Dissolve the component in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding to the aqueous buffer.[1] |
| Inconsistent Material Properties | Variation in the degree of cross-linking between batches. | Carefully control reaction parameters such as stoichiometry, pH, temperature, and reaction time. |
Conclusion
This compound is a valuable tool for researchers and drug development professionals, offering a controlled and versatile method for cross-linking a wide range of molecules. The two-stage process, involving a straightforward Boc deprotection followed by the reaction of the resulting amine and hydroxyl groups, allows for the creation of materials with tailored properties. By understanding the underlying chemical principles and following the detailed protocols provided in this guide, scientists can effectively utilize this reagent to advance their research in materials science, bioconjugation, and therapeutic development.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
PubMed. (2007). Biomechanical Properties of Carbodiimide Crosslinked Collagen: Influence of the Formation of Ester Crosslinks. Retrieved from [Link]
-
Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
MDPI. (2024). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. Retrieved from [Link]
-
Chemical Reviews. (2018). Biobased Amines: From Synthesis to Polymers; Present and Future. Retrieved from [Link]
-
PMC. (2012). Mechanistic and Catalytic Studies of β-Nitroalcohol Crosslinking with Polyamine. Retrieved from [Link]
-
ResearchGate. (2012). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Retrieved from [Link]
-
ResearchGate. (2016). I want to made a reaction between an alcohol (polymer-) and a amine through coupling agents, its possble?. Retrieved from [Link]
-
MDPI. (2021). Study of Protective Layers Based on Crosslinked Glutaraldehyde/3-aminopropyltriethoxysilane. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. Retrieved from [Link]
-
Scribd. (n.d.). Chemical Reactions of Polymer Crosslinking and Post-Crosslinking at Room and Medium Temperature. Retrieved from [Link]
-
ResearchGate. (1993). Glutaraldehyde Cross-Linking. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical and physical cross-linking methods. (A) Glutaraldehyde can be.... Retrieved from [Link]
-
iotasilane.com. (n.d.). Application principle of amino resin crosslinker in coatings-. Retrieved from [Link]
-
PubMed. (1975). Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. Retrieved from [Link]
-
ResearchGate. (2022). Improvement of Mechanical and Thermal Properties of Cationic Waterborne Polyurethane by Using an Amino-Rich Multifunctional Macromolecular Crosslinking Agent | Request PDF. Retrieved from [Link]
-
PCI Magazine. (2005). Crosslinking With Amino-Functional Siloxane Resin Improves Flexibility of Bis-Phenol A Epoxy Paints. Retrieved from [Link]
-
PMC. (2018). Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties. Retrieved from [Link]
-
Impact Solutions. (2017). Polymer characterisation technique : TGA - FTIR. Retrieved from [Link]
-
TA Instruments. (n.d.). Identification of a Cross-Linked Rubber by Evolved Gas Analysis and Thermal Analysis Techniques. Retrieved from [Link]
-
ResearchGate. (2006). Chemical transformations of different acrylic crosslinked polymers with primary amines and some applications of the synthesized compounds. Retrieved from [Link]
-
ACS Publications. (2021). Introduction to Polyurethane Chemistry. Retrieved from [Link]
-
MDPI. (2019). Polyurethanes Crosslinked with Poly(vinyl alcohol) as a Slowly-Degradable and Hydrophilic Materials of Potential Use in Regenerative Medicine. Retrieved from [Link]
-
ACS Publications. (2023). Polyurethanes: An Introduction. Retrieved from [Link]
-
ACS Publications. (2021). Materials and Chemistry of Polyurethanes. Retrieved from [Link]
- Google Patents. (n.d.). WO2001070886A2 - Silicone amino-epoxy cross-linking system.
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Application Note & Protocols: Leveraging 3-(Boc-amino)-1-propanol in the Synthesis of Functional Polymers for Advanced Drug Development
Abstract: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for the synthesis of functional polymers using 3-(tert-butoxycarbonyl-amino)-1-propanol. This versatile bifunctional monomer, featuring a protected primary amine and a reactive primary hydroxyl group, serves as a critical building block for creating a variety of polymers, including polyesters, polyurethanes, and poly(ester-amide)s. The protocols herein detail methods for polymerization, post-synthesis deprotection to reveal reactive amine functionalities, and subsequent characterization. The overarching goal is to equip researchers with the foundational knowledge to design and fabricate advanced polymer architectures tailored for biomedical applications such as drug delivery, gene therapy, and tissue engineering.
Scientific Rationale & Strategic Overview
The strategic use of monomers with protected functional groups is a cornerstone of modern polymer chemistry, enabling the synthesis of well-defined macromolecules with tailored properties. 3-(Boc-amino)-1-propanol is an exemplary monomer in this class.[1][][3][4] Its structure is ingeniously simple yet highly effective for multistep polymer fabrication:
-
The Primary Hydroxyl (-OH) Group: This serves as the active site for polymerization. It can act as an initiator for ring-opening polymerization (ROP) or as a nucleophile in polycondensation reactions.[5][6]
-
The tert-Butoxycarbonyl (Boc) Protecting Group: This acid-labile group effectively "masks" the primary amine.[7] This is critical because a free amine is highly reactive and would interfere with many polymerization reactions, particularly those involving electrophilic monomers like isocyanates or acyl chlorides. The Boc group is stable under the neutral or mildly basic conditions often used for polymerization but can be cleanly removed in a subsequent step under acidic conditions.[8][9]
This dual functionality allows for a two-stage approach to creating functional polymers: first, the polymer backbone is constructed using the hydroxyl group, and second, the Boc group is removed to unveil a pendant primary amine. This amine can then be used for a multitude of post-polymerization modifications, such as conjugating therapeutic agents, attaching targeting ligands, or altering the polymer's physicochemical properties for specific biomedical applications.[10][11][12]
Polymer Synthesis Methodologies & Protocols
This section outlines validated protocols for synthesizing different classes of polymers using this compound as a key monomer.
Method 1: Ring-Opening Polymerization (ROP) for Polyester Synthesis
In this method, the hydroxyl group of this compound functions as an initiator for the catalyzed ring-opening of cyclic ester monomers, such as ε-caprolactone or L-lactide. This produces a polyester chain with a Boc-protected amine at one terminus.[5][6]
Caption: Workflow for Boc-NH-PCL synthesis via ROP.
-
Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or argon.
-
Reagents: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add ε-caprolactone (monomer) and this compound (initiator). The ratio will determine the target molecular weight.
-
Solvent & Catalyst: Add anhydrous toluene to dissolve the reagents, followed by a solution of stannous octoate (Sn(Oct)₂) in toluene.
-
Polymerization: Immerse the flask in a preheated oil bath at 110-120°C and stir under an inert atmosphere for 12-24 hours.
-
Purification: After cooling to room temperature, dissolve the viscous reaction mixture in a minimal amount of dichloromethane (DCM). Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol with vigorous stirring.
-
Isolation: Collect the white polymer precipitate by filtration and wash with fresh cold methanol.
-
Drying: Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.
| Target DP¹ | Monomer:Initiator Ratio | Sn(Oct)₂ (mol% to monomer) | Time (h) | Expected Mₙ ( g/mol ) |
| 10 | 10:1 | 0.1 | 12 | ~1315 |
| 20 | 20:1 | 0.1 | 18 | ~2455 |
| 50 | 50:1 | 0.05 | 24 | ~5875 |
¹Degree of Polymerization
Method 2: Grafting to a Pre-formed Polymer Backbone
This method involves reacting this compound with a commercially available polymer that has reactive functional groups, such as anhydrides. Poly(styrene-co-maleic anhydride) (PSMA) is an excellent candidate, where the anhydride rings readily open upon reaction with the monomer's hydroxyl group to form an ester linkage and a carboxylic acid.[13]
Caption: Simplified mechanism of TFA-mediated Boc deprotection.
-
Preparation: Dissolve the Boc-protected polymer in a suitable solvent, typically dichloromethane (DCM).
-
Reagent Addition: Cool the solution in an ice bath (0°C). Add trifluoroacetic acid (TFA) dropwise. A common ratio is a 1:1 mixture of DCM and TFA (v/v). [13][14]3. Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. [13]Monitor the deprotection by ¹H NMR by observing the disappearance of the tert-butyl peak at ~1.4 ppm. [14]4. Isolation: Remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Purification: Re-dissolve the residue in a minimal amount of methanol and precipitate into a large volume of cold diethyl ether to obtain the polymer as its trifluoroacetate salt.
-
Drying: Filter the product and dry under vacuum. For applications requiring the free amine, the polymer salt can be neutralized by dialysis against a mild basic buffer or by using an ion-exchange resin.
Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis and purity of the polymers.
| Technique | Purpose | Expected Results for Boc-NH-PCL | Expected Results for NH₂-PCL (after deprotection) |
| ¹H NMR Spectroscopy | Confirm structure, end-groups, and successful deprotection. [14] | Peak at ~1.4 ppm (9H, singlet) for Boc group; peaks for PCL backbone (~4.05, 2.3, 1.65, 1.38 ppm). | Disappearance of the peak at ~1.4 ppm; other polymer backbone peaks remain, possibly with slight shifts. [14] |
| FTIR Spectroscopy | Identify key functional groups. [5][15] | Strong C=O stretch (ester) at ~1725 cm⁻¹; N-H stretch (carbamate) at ~3350 cm⁻¹; C=O stretch (carbamate) at ~1690 cm⁻¹. [6] | C=O stretch (ester) remains; N-H stretch may broaden or shift; disappearance of the carbamate C=O peak. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mₙ, Mₙ) and polydispersity (Đ). [16] | A single, symmetrical peak indicating a controlled polymerization; Đ is typically low (< 1.5). | Mₙ should be slightly lower due to loss of the Boc group; Đ should remain largely unchanged. |
Applications in Drug Development and Research
The resulting amine-functionalized polymers are powerful tools for creating advanced therapeutic systems.
-
Drug Conjugation: The primary amine serves as a versatile chemical handle for covalently attaching drugs that have complementary functional groups (e.g., carboxylic acids, activated esters). This creates polymer-drug conjugates with potentially improved solubility, stability, and pharmacokinetic profiles. [11]* Formation of Nanocarriers: When this compound is used to initiate the synthesis of a hydrophobic polymer block (like PCL), and this block is subsequently attached to a hydrophilic block (like PEG), an amphiphilic block copolymer is formed. After deprotection, these polymers can self-assemble in aqueous media to form micelles or nanoparticles. These structures can encapsulate hydrophobic drugs within their core, effectively solubilizing them for intravenous administration. [12][17]* Gene Delivery Systems: After deprotection and protonation in a physiological buffer, the pendant amine groups become cationic. These positively charged polymers can electrostatically interact with negatively charged genetic material like plasmid DNA or siRNA to form polyplexes. These complexes protect the genetic payload from degradation and can facilitate its entry into cells. [10]
References
- Vertex AI Search. (n.d.). Poly(Amino Acid) Block Copolymers for Drug Delivery and other Biomedical Applications.
- Google Patents. (n.d.). US9193827B2 - Poly(beta-amino alcohols), their preparation, and uses thereof.
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
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- ResearchGate. (n.d.). Synthesis of poly(ester amide)s containing α-amino acids from a thermal polycondensation of a diol and a diamide-diester.
- Fisher Scientific. (n.d.). Sigma Aldrich Poly(ethylene glycol) bis(3-aminopropyl) terminated.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).
- PubMed Central. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices.
- BOC Sciences. (n.d.). CAS 156-87-6 3-Amino-1-propanol.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- National Institutes of Health. (2023). Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC deprotection.
- ResearchGate. (n.d.). Synthesis scheme for the preparation of poly(ester amide)s derived from...
- ResearchGate. (n.d.). Synthesis and preliminary findings of poly (Amide-co-Ester Amide)s.
- UPCommons. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS.
- National Institutes of Health. (n.d.). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery.
- ResearchGate. (n.d.). Characterization of model compounds and poly(amide-urea) urethanes based on amino acids by FTIR, NMR and other analytical techniques.
- ChemicalBook. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Sigma-Aldrich. (n.d.). This compound 97%.
- National Institutes of Health. (2023). Three-Dimensional Characterization of Polyurethane Foams Based on Biopolyols.
- MDPI. (2021). Novel Cast Polyurethanes Obtained by Using Reactive Phosphorus-Containing Polyol: Synthesis, Thermal Analysis and Combustion Behaviors.
- J-Stage. (2021). Effects of Polyvinyl Alcohol on Drug Release from Nanocomposite Particles Using Poly (L-lactide-co-glycolide).
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Troubleshooting & Optimization
Technical Support Center: Overcoming Incomplete Coupling of 3-(Boc-amino)-1-propanol
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions concerning the incomplete coupling of 3-(Boc-amino)-1-propanol. The primary hydroxyl group of this reagent, while a versatile nucleophile, can present unique challenges in esterification and related coupling reactions, leading to suboptimal yields and complex purification scenarios. This guide is designed to provide both the causal explanations for these issues and actionable, field-proven solutions.
Troubleshooting Guide: Diagnosing and Resolving Incomplete Coupling
This section is structured in a question-and-answer format to directly address common experimental failures.
Question 1: My reaction has stalled, showing low-to-no product formation by TLC/LC-MS. What are the primary causes and how do I fix it?
Answer: Failure to form the desired ester or ether product typically stems from one of three areas: inefficient activation of the coupling partner (usually a carboxylic acid), issues with the nucleophilicity of the alcohol, or degradation of reagents.
-
Cause A: Inefficient Carboxylic Acid Activation. The hydroxyl group of this compound is a moderate nucleophile and requires a highly activated partner to react efficiently. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may not be sufficient, especially with sterically hindered acids.[1][2]
-
Solution 1: Enhance Activation with Additives. When using carbodiimides, the addition of nucleophilic catalysts like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure®) is critical.[1][3] These additives form highly reactive activated esters, which are more susceptible to nucleophilic attack by the alcohol and simultaneously suppress side reactions like racemization.[3][4]
-
Solution 2: Switch to a Stronger Coupling Reagent. For difficult couplings, moving to a more potent uronium/aminium or phosphonium salt reagent is recommended.[5] Reagents such as HATU, HBTU, or PyBOP have proven highly effective for hindered couplings.[2][3][5] These reagents generate activated esters in situ that react more rapidly and completely.[5]
-
-
Cause B: Sub-Optimal Reaction Conditions. Temperature, solvent, and stoichiometry play a crucial role in driving the reaction to completion.
-
Solution 1: Optimize Temperature. While many couplings are run at room temperature, gently heating the reaction to 40-50 °C can often overcome the activation energy barrier for sluggish reactions.[5] However, monitor for potential side reactions or degradation at higher temperatures.
-
Solution 2: Evaluate Your Solvent. The solvent must fully dissolve all reactants. While Dichloromethane (DCM) is common, Dimethylformamide (DMF) is often a better choice due to its high polarity and ability to solubilize complex molecules and reagents.[1] For aggregation-prone sequences in solid-phase synthesis, switching to N-Methyl-2-pyrrolidone (NMP) or adding DMSO can be beneficial.[5]
-
Solution 3: Adjust Stoichiometry. Use a slight excess (1.1 to 1.5 equivalents) of this compound to push the equilibrium towards the product. Ensure the coupling reagents are also in slight excess relative to the limiting carboxylic acid.[6]
-
-
Cause C: Reagent Quality and Handling. Carbodiimides and many uronium salts are moisture-sensitive.[6]
Question 2: My reaction produces multiple byproducts, leading to a difficult purification. What are the likely side reactions and how can I prevent them?
Answer: The formation of multiple products often points to specific, predictable side reactions related to your choice of coupling chemistry.
-
Cause A: N-Acylurea Formation (with Carbodiimides). The highly reactive O-acylisourea intermediate formed from a carbodiimide and a carboxylic acid can rearrange into a stable, unreactive N-acylurea byproduct. This is a common failure mode in DCC or EDC couplings.
-
Solution: Use HOBt or Oxyma. As mentioned previously, these additives rapidly trap the O-acylisourea intermediate to form the corresponding active ester, which is not prone to rearrangement, thus preventing N-acylurea formation.[3]
-
-
Cause B: Symmetrical Anhydride Formation. Using an excess of the carboxylic acid (more than 2 equivalents relative to the carbodiimide) can lead to the formation of a symmetrical anhydride. While this is a reactive species itself, it consumes two equivalents of your acid for every one coupling, which is inefficient.[1]
-
Solution: Control Stoichiometry. Maintain a ratio of approximately 1:1.1:1.1 for Acid:Carbodiimide:Alcohol. If pre-activation is desired, use a 2:1 ratio of Acid:Carbodiimide to intentionally form the anhydride, then add the alcohol.[1]
-
-
Cause C: Intra- or Intermolecular Cyclization/Polymerization. If your carboxylic acid partner contains another nucleophilic group, it could potentially react intramolecularly. Likewise, if deprotection of the Boc group occurs, the free amine could react, leading to oligomers.
-
Solution 1: Ensure Orthogonal Protection. Verify that all other reactive functional groups on your coupling partner are appropriately protected.
-
Solution 2: Maintain a Neutral to Slightly Acidic pH during Activation. The Boc protecting group is acid-labile.[] When using EDC/NHS, the activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to the alcohol proceeds well at a more neutral pH (7.0-8.5).[6] Avoid strongly acidic or basic conditions that could compromise the Boc group.
-
Frequently Asked Questions (FAQs)
-
Q: Why is the hydroxyl group of this compound sometimes difficult to couple?
-
A: Primary alcohols are generally less nucleophilic than primary amines. The reaction, therefore, requires more forcing conditions or more potent activation chemistry compared to a standard amide bond formation. Additionally, while not excessively large, the tert-butoxycarbonyl (Boc) group can create some steric hindrance that slows down the reaction rate, particularly when paired with a bulky carboxylic acid.[5]
-
-
Q: What is the best way to monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between your starting carboxylic acid, this compound, and the product. The consumption of the limiting reagent (usually the acid) is the best indicator of progress. Stains like potassium permanganate or ceric ammonium molybdate are effective for visualizing the alcohol and the product, which may be UV-inactive. For solid-phase synthesis, a colorimetric test like the Kaiser test can be used to check for unreacted amines if the coupling is to a resin-bound amine, but it is not applicable for monitoring the alcohol coupling itself.[8]
-
-
Q: Can I use EDC/NHS chemistry for this coupling?
-
A: Yes, EDC/NHS is a viable and common method for coupling carboxylic acids to alcohols.[9] The key is to follow a two-step protocol: first, activate the carboxylic acid with EDC and NHS in an appropriate buffer (like MES at pH 5-6), and then add the this compound and adjust the pH to a neutral range (7.2-7.5) for the coupling step.[6]
-
-
Q: My product appears oily and is difficult to crystallize. What purification strategy do you recommend?
-
A: Products derived from this compound are often oils or low-melting solids.[10] Purification via silica gel column chromatography is the most reliable method. Use a gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) to elute your product. The Boc group increases the lipophilicity of the molecule, making it well-suited for normal-phase chromatography.
-
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Incomplete Coupling
This decision tree provides a logical path for diagnosing and solving coupling failures.
Caption: A decision tree for troubleshooting incomplete coupling reactions.
Mechanism of EDC/HOBt Mediated Esterification
This diagram illustrates the key steps in the activation of a carboxylic acid and subsequent coupling.
Caption: The reaction pathway for EDC/HOBt-mediated ester formation.
Data & Reagent Summary
Table 1: Comparison of Common Coupling Reagents for Ester Formation
| Reagent Class | Example(s) | Pros | Cons | Recommended Use Case |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, widely available.[1][2] | Lower reactivity, risk of N-acylurea side reaction, potential for racemization without additives.[2][3] | Routine couplings with unhindered substrates; requires an additive like HOBt or Oxyma.[3] |
| Uronium/Aminium | HBTU, HATU, HCTU | High reactivity, fast reaction times, byproducts are water-soluble.[3] | More expensive, potential for guanidinylation of free amines if used in excess.[1] | Sterically hindered couplings or when rapid, high-efficiency conversion is required.[5] |
| Phosphonium | PyBOP, PyAOP | Very high reactivity, low racemization, particularly effective for N-methyl amino acids.[2] | Byproducts can sometimes be difficult to remove; BOP itself is carcinogenic (PyBOP is a safer alternative).[1] | Difficult, sterically demanding couplings where other methods have failed.[5] |
Optimized Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed for a 1 mmol scale reaction and is suitable for substrates that have failed to couple under milder conditions.
-
Reagent Preparation:
-
In a dry, inert atmosphere (e.g., a nitrogen-filled glovebox or Schlenk line), add the carboxylic acid (1.0 mmol, 1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF (5 mL) and stir until the acid is fully dissolved.
-
Add this compound (1.2 mmol, 1.2 equiv).
-
In a separate vial, dissolve HATU (1.15 mmol, 1.15 equiv) in anhydrous DMF (2 mL).
-
-
Reaction Execution:
-
To the stirred solution of the acid and alcohol, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 equiv).
-
Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Monitoring:
-
Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate). Check for the disappearance of the limiting carboxylic acid.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate (50 mL).
-
Wash the organic layer sequentially with 5% aqueous citric acid (2 x 25 mL), saturated aqueous sodium bicarbonate (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by silica gel column chromatography.
-
Protocol 2: Monitoring Reaction Progress by TLC
-
Plate Preparation: Use silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄).
-
Spotting: On a single plate, spot the starting carboxylic acid, the this compound, a co-spot of both starting materials, and the reaction mixture.
-
Elution: Develop the plate in an appropriate solvent system (e.g., start with 30% Ethyl Acetate in Hexane and adjust as needed to achieve an Rf of ~0.3-0.5 for the product).
-
Visualization:
-
First, visualize the plate under UV light (254 nm) to see the UV-active carboxylic acid.
-
Next, stain the plate using a potassium permanganate (KMnO₄) solution. The alcohol starting material and the ester product (which still contains an alcohol-derived moiety) will appear as yellow spots on a purple background.
-
-
Interpretation: A complete reaction is indicated by the disappearance of the limiting starting material spot and the appearance of a new product spot with a different Rf.
References
- Application Notes and Protocols for Monitoring the Coupling Efficiency of Boc-Asn(Xan)-OH - Benchchem. (URL: )
- Troubleshooting EDC-NHS Coupling Reactions with PEG-Acid: A Technical Support Guide - Benchchem. (URL: )
- Technical Support Center: Thienylsilane Coupling Reactions - Benchchem. (URL: )
-
This compound - Oakwood Chemical. (URL: [Link])
-
Exploiting basic principles to control the selectivity of the vapor phase catalytic oxidative cross-coupling of primary alcohols over nanoporous gold catalysts - Idaho National Laboratory. (URL: [Link])
-
A General Method to Access Sterically Hindered and Complex Ethers - ACS Publications. (URL: [Link])
-
Novabiochem® Coupling reagents - Merck Millipore. (URL: [Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
†Electronic Supplementary Information (ESI) - The Royal Society of Chemistry. (URL: [Link])
-
Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. (URL: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Coupling Reagents - Aapptec Peptides. (URL: [Link])
- Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling - Benchchem. (URL: )
-
Dehydrogenative Cross-Coupling of Primary and Secondary Alcohols - ResearchGate. (URL: [Link])
-
Alcohol synthesis by C-C coupling - Organic Chemistry Portal. (URL: [Link])
- WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ...
-
Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis - NIH. (URL: [Link])
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (URL: [Link])
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC - PubMed Central. (URL: [Link])
-
Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation - NIH. (URL: [Link])
- CN112661672A - Crystallization method of Boc-amino acid - Google P
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PubMed. (URL: [Link])
-
3-Amino-1-propanol and N-methylaminoethanol: coordination to zinc(ii) vs. decomposition to ammonia - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem - NIH. (URL: [Link])
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Preventing side reactions during the synthesis of 3-(Boc-amino)-1-propanol
Welcome to the technical support center for the synthesis of 3-(Boc-amino)-1-propanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you prevent side reactions and optimize your synthetic protocols. Our focus is on providing not just procedures, but a clear understanding of the underlying chemical principles to empower your experimental success.
Introduction to the Synthesis and its Challenges
The protection of the primary amine in 3-amino-1-propanol with a tert-butoxycarbonyl (Boc) group is a fundamental transformation in organic synthesis. The resulting product, this compound, is a valuable intermediate in the preparation of a wide range of pharmaceuticals and complex molecules. While the reaction appears straightforward—a nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc anhydride)—the presence of a hydroxyl group on the substrate introduces the potential for several side reactions. Achieving high chemoselectivity for N-protection over O-protection, and avoiding other byproducts, is critical for a successful and efficient synthesis.
This guide will walk you through the most common side reactions, their mechanistic origins, and robust strategies to mitigate them.
Troubleshooting Guide & FAQs
FAQ 1: I am observing a significant amount of a non-polar byproduct that is difficult to separate from my desired product. What could it be?
This is a common issue and the most likely culprit is the formation of the di-Boc protected species , tert-butyl N-(3-(tert-butoxycarbonyloxy)propyl)-N-(tert-butoxycarbonyl)carbamate, or the O-Boc protected species , tert-butyl (3-hydroxypropyl)carbonate. The formation of the N,N-di-Boc product is less common for primary amines unless a strong catalyst like DMAP is used.
Causality:
-
O-Boc Formation: The hydroxyl group of 3-amino-1-propanol can also act as a nucleophile and attack the Boc anhydride, leading to the formation of a carbonate. This is more likely to occur under conditions that enhance the nucleophilicity of the alcohol, such as the use of a strong base.
-
Di-Boc Formation: While the primary amine is more nucleophilic than the resulting carbamate nitrogen, under forcing conditions or with highly activating catalysts like 4-dimethylaminopyridine (DMAP), a second Boc group can be added to the nitrogen atom.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Boc anhydride. A large excess can drive the formation of di-protected products.
-
Choice of Base: Employ a mild, non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate. Stronger bases like sodium hydroxide can deprotonate the alcohol, increasing its nucleophilicity and promoting O-acylation.
-
Solvent Selection: Performing the reaction in an aqueous medium or a biphasic system (e.g., water/THF) can favor the selective N-protection.[1][2] Water can hydrolyze the Boc anhydride, but the reaction with the more nucleophilic amine is significantly faster.
-
Temperature Control: Conduct the reaction at room temperature or below (0 °C to RT). Higher temperatures can provide the activation energy needed for the less favorable side reactions to occur.
FAQ 2: My reaction is complete, but I have a new, more polar spot on my TLC plate. What is this side product?
A more polar byproduct could be the result of intramolecular cyclization to form an oxazolidinone . Another possibility, though less common in this specific synthesis, is the formation of a urea derivative if the Boc anhydride degrades to isocyanate.
Causality:
-
Oxazolidinone Formation: This can occur if the hydroxyl group of the newly formed N-Boc-3-amino-1-propanol attacks the carbonyl carbon of the Boc group, displacing the tert-butoxide. This intramolecular cyclization is more likely under certain conditions, particularly with specific catalysts or elevated temperatures.[1]
-
Urea Formation: Boc anhydride can decompose, especially in the presence of certain catalysts or impurities, to form tert-butyl isocyanate. This highly reactive intermediate can then react with the starting amine or the product to form a urea byproduct.
Prevention Strategies:
-
Solvent and Catalyst Choice: The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been shown to promote chemoselective mono-N-Boc protection of amino alcohols without the formation of oxazolidinones.[1] Performing the reaction in water is also an effective method to avoid this side product.[1]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times, especially with catalysts like DMAP, can lead to the formation of byproducts.[]
FAQ 3: My yield is low, and the reaction seems sluggish. How can I improve the reaction rate without promoting side reactions?
Low yields and slow reaction rates are often due to suboptimal reaction conditions or poor solubility of the starting material.
Troubleshooting and Optimization:
-
Solvent System: If using a non-polar solvent like dichloromethane (DCM), ensure your starting material is fully dissolved. A co-solvent like THF or methanol can improve solubility. A biphasic system with a phase-transfer catalyst can also be effective.
-
Base Equivalents: Ensure you are using at least one equivalent of base to neutralize the acid generated during the reaction. For amine salts, two equivalents are necessary.
-
Agitation: In heterogeneous or biphasic systems, vigorous stirring is crucial to ensure efficient mixing and reaction.
-
Reagent Quality: Ensure your Boc anhydride is of high quality and has not hydrolyzed. It is often advisable to use freshly opened or properly stored reagent.
Recommended Experimental Protocols
Protocol 1: High-Yield, Chemoselective N-Boc Protection in a Biphasic System
This protocol is designed to maximize the yield of the desired N-Boc product while minimizing side reactions.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-propanol (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add sodium bicarbonate (NaHCO₃, 1.5 eq.) to the solution and stir until it is dissolved.
-
Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in THF. Add the Boc₂O solution dropwise to the stirring reaction mixture at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Add ethyl acetate to the remaining aqueous solution and transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with a 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel.
Protocol 2: Troubleshooting - Removal of Unreacted Boc Anhydride
If an excess of Boc anhydride remains after the reaction, it can be quenched and removed during the work-up.
Step-by-Step Methodology:
-
Quenching: After the reaction is deemed complete, add a small amount of N,N-dimethylethylenediamine to the reaction mixture and stir for 30 minutes at room temperature.[] This will react with the excess Boc anhydride.
-
Modified Work-up: Proceed with the standard aqueous work-up as described in Protocol 1. The resulting Boc-protected diamine is highly polar and will be removed into the aqueous layer during the acidic wash.
Data Summary Table
| Condition | Primary Outcome | Potential Side Products | Recommendation |
| Excess Boc₂O (>1.5 eq.) | Increased rate | O-Boc, Di-Boc | Use 1.05-1.1 equivalents of Boc₂O. |
| Strong Base (e.g., NaOH) | Increased rate | O-Boc formation | Use a mild base like NaHCO₃ or TEA. |
| High Temperature (>40 °C) | Increased rate | Oxazolidinone, Urea | Maintain reaction at 0 °C to room temperature. |
| DMAP as catalyst | Significantly increased rate | Di-Boc, O-Boc, Oxazolidinone | Avoid DMAP unless absolutely necessary and use catalytic amounts with careful monitoring.[] |
| Anhydrous non-polar solvent | Slower reaction | Potential for side reactions if heated | Use a biphasic system or a co-solvent to improve solubility and selectivity. |
| Aqueous/Biphasic System | High N-selectivity | Minimal | Recommended for clean and high-yielding reactions.[1] |
Visualizing Reaction Pathways
Main Reaction and Side Reactions
Caption: Primary reaction pathways in the Boc protection of 3-amino-1-propanol.
Troubleshooting Workflow
Sources
Technical Support Center: Boc Deprotection of 3-(Boc-amino)-1-propanol
Welcome to the technical support guide for the Boc deprotection of 3-(Boc-amino)-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic step. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Boc deprotection of this compound is incomplete. What are the likely causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue. The primary culprits are often related to the reaction conditions, specifically the acid concentration, reaction time, and temperature.
Causality and Resolution:
The mechanism of Boc deprotection is an acid-catalyzed process.[1] The carbamate oxygen is first protonated, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide.[2][3] If the acidic conditions are not sufficiently strong or the reaction is not allowed to proceed to completion, you will observe starting material in your reaction mixture.
Troubleshooting Steps:
-
Increase Acid Concentration: The most common acids for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[4][5] If you are observing incomplete reaction with a standard concentration (e.g., 20% TFA in dichloromethane (DCM)), consider increasing the concentration to 50% or even using neat TFA.[6] For HCl, a 4M solution in dioxane is a robust choice.[7][8]
-
Extend Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, extending the reaction time can often drive it to completion. Some reactions may require several hours at room temperature.[4]
-
Elevate the Temperature: While most Boc deprotections proceed readily at room temperature, slightly warming the reaction mixture (e.g., to 40°C) can increase the reaction rate.[4] However, be cautious, as higher temperatures can sometimes lead to side reactions.
Experimental Protocol: Standard Boc Deprotection with TFA
-
Dissolve this compound in dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents).[1]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
Q2: I'm observing significant side product formation during the deprotection. What are these byproducts and how can I prevent them?
A2: The primary side reaction during Boc deprotection is alkylation of the product or other nucleophilic species by the tert-butyl cation generated in the reaction.[9][10]
Causality and Prevention:
The tert-butyl cation is a reactive electrophile that can be "scavenged" by nucleophiles. In the absence of a dedicated scavenger, it can react with the newly formed 3-amino-1-propanol or other components in the reaction mixture, leading to undesired byproducts.
Common Scavengers and Their Applications:
| Scavenger | Target Residue/Function | Typical Concentration |
| Anisole | General t-butyl cation scavenger | 5-10% (v/v) |
| Thioanisole | General t-butyl cation scavenger | 5-10% (v/v) |
| Triethylsilane (TES) | Reduces potential oxidation | 1-5% (v/v) |
Troubleshooting Steps:
-
Incorporate a Scavenger: Add a scavenger such as anisole or thioanisole to the reaction mixture before adding the acid.[11] This will trap the tert-butyl cation as it forms, preventing it from reacting with your desired product.
-
Optimize Reaction Conditions: Use the mildest acidic conditions that still afford complete deprotection. This can be achieved by using a lower concentration of acid or a less potent acid. For example, HCl in dioxane is often considered milder than TFA.[1]
Workflow for Minimizing Side Reactions:
Caption: Workflow for Boc deprotection with scavenger addition.
Q3: The purification of 3-amino-1-propanol after deprotection is proving difficult. What are the best practices for isolation and purification?
A3: 3-amino-1-propanol is a small, polar, and water-soluble molecule, which can make its extraction from aqueous media challenging.[12][13] The product is also hygroscopic and can be corrosive.[12][14]
Purification Strategies:
-
Aqueous Workup and Extraction:
-
After the reaction is complete, carefully neutralize the excess acid with a base such as sodium bicarbonate or sodium hydroxide solution. Be cautious as this is an exothermic reaction.
-
To improve extraction efficiency from the aqueous layer, saturate the aqueous phase with a salt like sodium chloride (salting out).
-
Use a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol.
-
-
Purification via Salt Formation:
-
After removing the reaction solvent and excess acid, the product will be in its ammonium salt form (e.g., trifluoroacetate or hydrochloride salt).
-
This salt can often be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1] The resulting solid can then be collected by filtration.
-
The free amine can be liberated from the salt by dissolving it in water and neutralizing it with a base, followed by extraction as described above.
-
-
Distillation:
-
3-amino-1-propanol has a boiling point of approximately 187-188°C.[14] If your product is sufficiently pure after an initial workup, vacuum distillation can be an effective purification method.
-
Experimental Protocol: Workup and Purification
-
After concentrating the reaction mixture, dissolve the residue in a minimal amount of water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 9).
-
Saturate the aqueous layer with solid sodium chloride.
-
Extract the aqueous layer multiple times with a 10:1 mixture of dichloromethane:isopropanol.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-1-propanol.
Q4: Can I use basic conditions for the Boc deprotection of this compound?
A4: While acidic conditions are the standard for Boc deprotection, the Boc group is generally stable to basic and nucleophilic conditions.[15] Therefore, basic conditions are not typically effective for removing the Boc group from a primary amine like in this compound. There are some reports of basic deprotection methods, but these often require harsh conditions or specific substrates not applicable here.[16] For this substrate, acidic deprotection remains the most reliable and efficient method.
Deprotection Logic Flowchart:
Caption: Troubleshooting decision tree for Boc deprotection.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Loba Chemie. (2016). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
-
Multichem. (n.d.). 3-Amino-1-propanol Dealer and Distributor. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
Aouf, C., Le Grel, P., Baudy-Floc'h, M., & Le Grel, P. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. Retrieved from [Link]
-
Nudelman, A., Marcovici-Mizrahi, D., & Bittner, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23867. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
V. L. D'Accolti, L., C. Fusco, C., A. M. M. R. D. Annese, C., & R. Noto, R. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(11), 2649. Retrieved from [Link]
- Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
-
O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2025). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]
Sources
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- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
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- 12. 3-Amino-1-propanol Dealer and Distributor | 3-Amino-1-propanol Supplier | 3-Amino-1-propanol Stockist | 3-Amino-1-propanol Importers [multichemindia.com]
- 13. univarsolutions.com [univarsolutions.com]
- 14. echemi.com [echemi.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 3-(Boc-amino)-1-propanol Conjugation
Welcome to the technical support center for optimizing conjugation reactions involving 3-(Boc-amino)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experiments. Here, we dissect common challenges and provide solutions grounded in chemical principles to ensure the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of conjugation reactions with this compound.
Q1: What is the most common strategy for conjugating this compound to a carboxylic acid?
The most prevalent and direct method is through the formation of an ester linkage via an amide coupling-type reaction, where the hydroxyl group of this compound acts as the nucleophile. This typically involves the activation of a carboxylic acid partner using a suitable coupling reagent.
Q2: How do I choose the right activating agent for my carboxylic acid?
The choice of activating (coupling) reagent is critical and depends on the specific substrates and desired reaction conditions.[1] For standard esterifications, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used, frequently in combination with additives like N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP) to improve efficiency and minimize side reactions.[2] For more sterically hindered or electron-deficient substrates, more potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary.[1][3]
Q3: What are the optimal solvent and temperature conditions for the conjugation?
Anhydrous polar aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are generally recommended to prevent hydrolysis of the activated carboxylic acid intermediate.[1] Reactions are often initiated at 0°C to control the initial exothermic activation step and then allowed to warm to room temperature.[2] For challenging couplings, elevated temperatures may be required, but this can also increase the risk of side reactions.[4]
Q4: How can I monitor the progress of my conjugation reaction?
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] This allows for the visualization of the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time.
Q5: What are the best practices for the purification of the Boc-protected conjugate?
After the reaction is complete, a standard aqueous workup is typically performed to remove the coupling reagents and their byproducts.[1] The crude product is then purified by silica gel column chromatography. The polarity of the eluent will depend on the specific properties of the conjugated molecule.
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Conjugate
Low product yield is a frequent issue in amide and ester coupling reactions. The underlying causes can often be traced back to several key factors.[1]
Potential Causes & Solutions:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be fully activated to react with the alcohol. Ensure you are using a sufficient amount of a suitable coupling reagent (typically 1.0-1.5 equivalents).[1] For sterically demanding acids, consider more powerful reagents like HATU or converting the carboxylic acid to an acyl fluoride.[4]
-
Hydrolysis of the Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid, preventing the desired reaction. Always use anhydrous solvents and reagents.[1]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the alcohol can physically impede the reaction.[1] In such cases, increasing the reaction temperature or using a more potent activating agent may be beneficial.[4]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the outcome. If a reaction is sluggish in DCM, switching to a more polar solvent like DMF might improve solubility and reaction rates.[2]
Experimental Protocol: General Procedure for Esterification using EDC/NHS
-
Dissolve the carboxylic acid (1.0 equiv) and N-hydroxysuccinimide (NHS, 1.2 equiv) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
Common Side Products & Mitigation Strategies:
-
Dimerization/Oligomerization: If the molecule being conjugated to this compound also contains a nucleophilic group, self-condensation can occur. Using a dilute solution and slow addition of the coupling reagent can favor the desired intramolecular reaction.
Problem 3: Unwanted Cleavage of the Boc Protecting Group
The Boc group is generally stable under the neutral or slightly basic conditions of most coupling reactions. However, it is sensitive to acid.
Causes of Premature Deprotection & Prevention:
-
Acidic Contaminants: Ensure that all reagents and solvents are free from acidic impurities.
-
Acidic Workup: During the workup, avoid washing with strongly acidic solutions. Use a mild acid like a saturated aqueous solution of NH₄Cl if necessary.
Problem 4: Difficulty in Post-Conjugation Boc Deprotection without Affecting the Newly Formed Ester Linkage
A common subsequent step is the removal of the Boc group to liberate the primary amine. The challenge lies in the fact that both the Boc group and many ester linkages are acid-labile.[5][6]
Selective Deprotection Strategies:
-
Fine-Tuning Acidic Conditions: Instead of strong acids like neat trifluoroacetic acid (TFA), consider milder acidic conditions. Using a solution of HCl in an anhydrous organic solvent like dioxane or ethyl acetate can often selectively cleave the Boc group while leaving the ester intact.[6][7] The reaction time should be carefully monitored to avoid over-exposure to the acid.
-
Alternative Deprotection Reagents: Several non-TFA based methods have been developed for milder deprotection.[5] For instance, aqueous phosphoric acid has been shown to be effective for Boc deprotection while being compatible with acid-sensitive functionalities.[5] Another mild method involves using oxalyl chloride in methanol.[8][9]
Experimental Protocol: Selective Boc Deprotection using HCl in Dioxane
-
Dissolve the Boc-protected conjugate in anhydrous dioxane.
-
Add a 4 M solution of HCl in dioxane.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS (typically complete within 30 minutes to a few hours).[7]
-
Upon completion, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
Section 3: Visual Guides
General Experimental Workflow
The following diagram illustrates the typical workflow for the conjugation of a carboxylic acid with this compound, followed by Boc deprotection.
Caption: General workflow for conjugation and deprotection.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for troubleshooting low reaction yields.
Caption: Decision tree for troubleshooting low yield.
Section 4: Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 equiv | Limiting reagent |
| This compound | 1.0 - 1.2 equiv | Slight excess to drive the reaction to completion |
| Coupling Reagent (e.g., EDC, HATU) | 1.0 - 1.5 equiv | To ensure complete activation of the carboxylic acid[1] |
| Additive (e.g., NHS, HOBt, DMAP) | 1.0 - 1.5 equiv (or catalytic for DMAP) | To suppress side reactions and improve efficiency[1][2] |
| Base (e.g., DIPEA) | 2.0 - 3.0 equiv | To neutralize acidic byproducts[1] |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temperature | To control the initial activation and allow for a smooth reaction |
| Solvent | Anhydrous DCM, DMF, THF | To prevent hydrolysis of activated intermediates[1] |
References
- Liu, Y. S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. (2020). Available at: [Link]
-
How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. (2021). Available at: [Link]
-
How can we do the deprotection of boc-amino acids using hcl? ResearchGate. (2016). Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. (2020). Available at: [Link]
-
Carboxylic Acids to Alcohols, Part 6: In Situ Activation. YouTube. (2019). Available at: [Link]
-
Electronic Supplementary Information (ESI). The Royal Society of Chemistry. Available at: [Link]
- Nguyen, T. V., & Bekensir, A. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters.
-
Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp3). NIH. (2022). Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (2015). Available at: [Link]
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. (2015). Available at: [Link]
-
amide coupling help. Reddit. (2022). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Identification and removal of impurities from 3-(Boc-amino)-1-propanol
Welcome to the technical support resource for 3-(tert-butoxycarbonylamino)-1-propanol (tert-butyl N-(3-hydroxypropyl)carbamate). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this versatile bifunctional reagent. As a protected amino alcohol, its purity is paramount for successful downstream applications, from peptide synthesis to the development of functional polymers.[] This document provides field-proven insights and detailed protocols to ensure the high quality of your material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of 3-(Boc-amino)-1-propanol?
The impurity profile of this compound is primarily dictated by its synthesis, which typically involves the reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate ((Boc)₂O).[2][3]
Common Impurities and Their Origins:
| Impurity | Chemical Name | Origin |
| Unreacted Starting Material | 3-Amino-1-propanol | Incomplete reaction or improper stoichiometry. |
| Reagent-Related | Di-tert-butyl dicarbonate ((Boc)₂O) | Use of excess reagent. |
| Reagent-Related | tert-Butanol | By-product of the Boc-protection reaction. |
| Over-reaction By-product | N,N-di-Boc-3-amino-1-propanol | Reaction of the carbamate N-H with a second molecule of (Boc)₂O, often facilitated by a strong base or extended reaction times.[4][5] |
| Over-reaction By-product | O-Boc-3-(Boc-amino)-1-propanol | Reaction of the terminal hydroxyl group with (Boc)₂O. |
| Residual Solvents | Dichloromethane, Ethyl Acetate, etc. | Remnants from the reaction and workup procedure. |
Q2: How can I quickly assess the purity of my this compound?
A multi-faceted analytical approach is recommended for a comprehensive purity assessment.
-
¹H NMR Spectroscopy: This is the most powerful tool for identifying and quantifying major impurities. The spectrum of pure this compound is clean and well-resolved. Look for the characteristic signals of the Boc group (~1.44 ppm, 9H singlet) and the propyl chain.[6] Unreacted 3-amino-1-propanol will show distinct triplets, and the presence of a second, large singlet near the primary Boc signal may indicate an over-protected species.
-
Thin-Layer Chromatography (TLC): TLC is an excellent, rapid technique for monitoring reaction completion and assessing purity before committing to column chromatography. A typical mobile phase is 50-70% Ethyl Acetate in Hexane. The product should appear as a single spot. Streaking or multiple spots indicate the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For high-accuracy quantitative analysis, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 column with a water/acetonitrile or water/methanol gradient is effective for separating the polar product from non-polar by-products.
Q3: My this compound is a colorless oil, but I've seen it described as a low-melting solid. Which is correct?
Both are correct. Highly pure this compound often exists as a colorless to pale yellow viscous oil or a waxy solid with a low melting point (around 11-13°C).[][8] The physical state at room temperature can be influenced by minor impurities, which can inhibit crystallization (a phenomenon known as freezing-point depression). If your material is an oil, it does not necessarily mean it is impure, but purification should be considered if analytical data shows contaminants.
Troubleshooting Guide: Impurity Identification & Removal
This section addresses specific issues you may encounter during your work.
Problem: My ¹H NMR spectrum shows unexpected peaks.
Causality: Extraneous peaks in the NMR spectrum are definitive evidence of impurities. The chemical shift and multiplicity of these peaks provide clues to their identity.
Troubleshooting Workflow:
Caption: NMR-based impurity troubleshooting workflow.
Problem: My reaction is complete, but the crude product is difficult to handle and purify.
Causality: The crude product after a Boc-protection reaction is often a thick oil contaminated with salts and unreacted starting materials, making direct purification challenging. A proper aqueous workup is critical.
Solution: Implement a Robust Aqueous Workup Protocol.
This workflow is designed to remove the majority of common impurities before final purification.
Caption: Step-by-step aqueous workup workflow.
Expert Insight: The initial acidic wash is crucial.[6] 3-amino-1-propanol is basic and will be protonated to form a water-soluble salt, effectively pulling it from the organic layer. Conversely, the desired product's carbamate is stable to these mild acidic conditions.[9]
Problem: My product is still impure after workup. How do I perform a final purification?
Causality: Non-polar impurities like over-reacted di-Boc species or other by-products are not removed by aqueous washing and require chromatographic separation.
Solution: Flash Column Chromatography.
This is the most reliable method for obtaining high-purity this compound.
Detailed Protocol: Flash Column Chromatography
-
Prepare the Column: Dry-pack a glass column with silica gel (60 Å, 230-400 mesh is standard). Wet the silica with the initial, low-polarity mobile phase (e.g., 100% Hexane or 10% Ethyl Acetate in Hexane).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane. To this, add a small amount of silica gel to form a slurry. Evaporate the solvent to get a dry, free-flowing powder of your sample adsorbed onto the silica. This "dry loading" technique results in much better separation than loading the sample as a liquid.
-
Elute the Column: Place the dry-loaded sample atop the prepared column. Carefully add the mobile phase and begin elution.
-
Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This will first elute non-polar impurities, followed by your product, leaving highly polar impurities on the column.
-
Recommended Solvent Systems:
-
Primary: Ethyl Acetate in Hexane (gradient from 20% to 70% EtOAc).
-
Alternative: Methanol in Dichloromethane (gradient from 1% to 5% MeOH).[6]
-
-
-
Monitor Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Problem: My purified product is an oil, and I need a solid. How can I induce crystallization?
Causality: Crystallization requires high purity and the right solvent conditions. Oils often fail to crystallize due to residual impurities or the lack of a proper nucleation event.
Solution: Seeding and Solvent Pulping.
This technique, adapted from methods for other oily Boc-protected compounds, can successfully yield a solid product.[10]
-
Ensure High Purity: The product must be >98% pure by HPLC or NMR for crystallization to be feasible. If it is not, re-purify by column chromatography.
-
Induce Nucleation (Seeding):
-
If you have a small amount of solid material from a previous batch, add a single seed crystal to the oil.
-
If not, dissolve a small amount of the oil in a minimal volume of a non-polar solvent (like diethyl ether) and place it in a -20°C freezer. Scratching the inside of the flask with a glass rod can help initiate crystal growth.
-
-
Pulping: Once you have a solid (either from seeding or cold-induced crystallization), add a poor solvent in which the product is only sparingly soluble, such as cold n-hexane or diethyl ether.
-
Stir/Agitate: Stir the resulting slurry at a low temperature (0°C to room temperature) for several hours. This process, known as pulping or trituration, allows the crystalline lattice to form correctly while washing away any remaining oily impurities into the solvent.
-
Isolate: Filter the solid, wash with a small amount of the cold pulping solvent, and dry under high vacuum.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. RSC Advances. DOI:10.1039/C3RA42956C. Retrieved from [Link]
-
ResearchGate. (n.d.). Flash Column Chromatography and Amino Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing and purifying 3-aminopropanol.
-
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-amino-1-propanol, 156-87-6. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]
-
Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid. Retrieved from [Link]
-
Loba Chemie. (n.d.). 3-AMINO-1-PROPANOL. Retrieved from [Link]
- Google Patents. (n.d.). Crystallization method of Boc-amino acid.
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]
Sources
- 2. This compound | 58885-58-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 8. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions of 3-(Boc-amino)-1-propanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Boc-amino)-1-propanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your synthetic workflows. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Section 1: Oxidation of the Hydroxyl Group to 3-(Boc-amino)propanal
The oxidation of this compound to its corresponding aldehyde is a critical step in many synthetic routes. However, achieving high yields of this potentially sensitive product can be challenging. This section addresses common issues encountered during this transformation.
FAQ 1: I am getting a low yield in the oxidation of this compound. Which oxidation method should I choose, and what are the common pitfalls?
Choosing the right oxidation method is crucial and depends on your substrate's sensitivity, the scale of your reaction, and available reagents. The three most common mild oxidation methods for this transformation are the Swern, Parikh-Doering, and Dess-Martin periodinane (DMP) oxidations.[1] Each has its own set of advantages and disadvantages.
Method Comparison:
| Method | Typical Reagents | Temperature | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to RT | High yields, inexpensive reagents, gaseous by-products are easy to remove.[2][3] | Requires cryogenic temperatures, malodorous dimethyl sulfide by-product, sensitive to residual water.[4] |
| Parikh-Doering Oxidation | DMSO, SO₃•Pyridine, Triethylamine or DIPEA | 0 °C to RT | Milder than Swern (no cryogenic setup), bench-stable activator, good for acid-sensitive substrates.[2][5] | Can require a large excess of reagents for high conversion, SO₃•Pyridine is hygroscopic.[5] |
| Dess-Martin (DMP) Oxidation | Dess-Martin Periodinane | Room Temp. | Very mild (neutral pH), high chemoselectivity, rapid reaction times, simple workup.[6][7] | Reagent is expensive and potentially explosive, acetic acid by-product can affect acid-labile groups.[1] |
Common Causes for Low Yield and Troubleshooting Steps:
-
Substrate/Reagent Quality: Ensure your this compound is pure and dry. The quality of reagents, especially the activating agent (oxalyl chloride, SO₃•Pyridine) and DMSO, is paramount. Distilled DMSO and fresh oxalyl chloride are recommended for Swern oxidations.[2]
-
Reaction Temperature: For Swern oxidations, maintaining a temperature below -60 °C during the initial activation and alcohol addition is critical to prevent side reactions like the Pummerer rearrangement.[4]
-
Incomplete Reaction: Monitor the reaction by TLC. If the starting material persists, consider increasing the equivalents of the oxidizing agent or extending the reaction time. For Parikh-Doering, which can be sluggish, increasing the amount of SO₃•Pyridine and base may be necessary.[5]
-
Product Instability: N-Boc protected amino aldehydes can be unstable, particularly to acidic conditions and sometimes on silica gel.[8] It is advisable to work up the reaction quickly and under neutral or slightly basic conditions. The product should be used in the next step as soon as possible.
-
Workup Issues: During the workup of Swern and Parikh-Doering oxidations, ensure efficient quenching and removal of by-products. For DMP oxidations, a reductive quench with sodium thiosulfate is standard to remove excess iodine species.[1]
Troubleshooting Workflow for Low Oxidation Yield
Caption: A decision tree for troubleshooting low yields in the oxidation of this compound.
FAQ 2: My Swern oxidation of this compound is giving a complex mixture of by-products. What is going wrong?
The Swern oxidation, while effective, is sensitive to reaction conditions. The formation of by-products is often temperature-related.[4]
-
Cause: The primary cause of by-product formation is allowing the reaction temperature to rise above -60 °C before the addition of the terminal base (triethylamine). The initially formed chloro(dimethyl)sulfonium chloride can undergo a Pummerer rearrangement, leading to the formation of methylthiomethyl (MTM) ether by-products.[9]
-
Solution:
-
Strict Temperature Control: Use a cryocool or a dry ice/acetone bath to maintain the temperature at -78 °C during the addition of DMSO to oxalyl chloride and the subsequent addition of the alcohol.
-
Order of Addition: The correct order of addition is crucial. First, activate DMSO with oxalyl chloride, then add the alcohol, and finally, after a short stirring period, add the triethylamine.
-
Use of Anhydrous Solvents: Ensure that all solvents (e.g., dichloromethane) and reagents are strictly anhydrous. Water can consume the activated DMSO species.
-
Swern Oxidation Mechanism
Caption: Key stages of the Swern oxidation mechanism.
FAQ 3: I am worried about epimerization of a chiral center alpha to the alcohol. Is Dess-Martin oxidation a better choice than Swern or Parikh-Doering?
Yes, for substrates with stereocenters alpha to the carbonyl group, epimerization can be a concern, especially with DMSO-based oxidations that use a strong base like DBU or even triethylamine under certain conditions.[8]
-
Dess-Martin Periodinane (DMP) Advantage: The DMP oxidation is performed under neutral pH and does not require a strong base for the elimination step. This makes it an excellent choice for oxidizing N-protected amino alcohols without significant epimerization.[10]
-
Parikh-Doering Consideration: While generally mild, the basic conditions of the Parikh-Doering oxidation could potentially lead to some epimerization, although it is often less of an issue than with other methods. Using a bulkier base like diisopropylethylamine (DIPEA) can sometimes mitigate this.
-
Swern Oxidation Risk: The triethylamine used in the Swern oxidation can be basic enough to cause epimerization of sensitive aldehydes.
Recommendation: If your substrate is particularly prone to epimerization, the Dess-Martin oxidation is the preferred method. If cost or scale is a concern, a carefully controlled Parikh-Doering oxidation at 0 °C would be the next best alternative.
FAQ 4: How should I purify the 3-(Boc-amino)propanal product? It seems to streak on my silica gel column.
Purifying amines and their derivatives on standard silica gel can be problematic due to the acidic nature of silica, which leads to strong adsorption and peak tailing or "streaking".[11]
Purification Protocol:
-
Neutralize the Silica: Before running your column, you can neutralize the silica gel. A common method is to add 0.5-2% triethylamine to your eluent system.[11] This will deactivate the acidic silanol groups.
-
Solvent System Selection: A gradient elution is often effective. Start with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50-70% ethyl acetate in hexanes). The addition of a small amount of triethylamine should be maintained throughout the gradient.
-
Dry Loading: To improve resolution, consider "dry loading" your sample. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully loaded onto the top of your packed column.[11]
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase like neutral alumina, which is less acidic than silica gel.[12]
-
Minimize Contact Time: Due to the potential instability of the aldehyde, it is best to perform the purification as quickly as possible and immediately remove the solvent under reduced pressure at low temperature.
Section 2: Activation of the Hydroxyl Group for Nucleophilic Substitution
Converting the hydroxyl group of this compound into a good leaving group is essential for subsequent nucleophilic substitution reactions. This section covers common methods and troubleshooting for mesylation and the Mitsunobu reaction.
FAQ 5: I am trying to mesylate this compound, but the reaction is messy. What are the key parameters for a clean reaction?
Mesylation converts the alcohol into a mesylate, which is an excellent leaving group. The primary challenge is the potential for side reactions if conditions are not carefully controlled.
Optimized Mesylation Protocol:
-
Reagents and Conditions: Dissolve this compound (1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) or DIPEA in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the cooled solution. Maintaining the temperature at 0 °C is important to control the reaction rate and minimize side reactions.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours at 0 °C or after warming to room temperature.[13]
-
Workup: Quench the reaction with cold water or saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude mesylate should be used immediately in the next step as it can be unstable.
Common Problems and Solutions:
-
Formation of Alkyl Chloride: A common side reaction is the formation of the corresponding alkyl chloride. This can be minimized by using methanesulfonic anhydride instead of mesyl chloride, although it is a more expensive reagent.[4]
-
Intramolecular Cyclization: The Boc-protected amine can potentially act as a nucleophile, leading to intramolecular cyclization. This is generally less of a problem with the less nucleophilic carbamate compared to a free amine. Ensuring the reaction is run at low temperature and that the mesylate is not stored for long periods can help minimize this.
-
Incomplete Reaction: If the reaction is sluggish, ensure all reagents are anhydrous. The reaction can be allowed to slowly warm to room temperature to drive it to completion.
FAQ 6: My Mitsunobu reaction with this compound is giving low yields and is difficult to purify. How can I improve it?
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol or for introducing a nucleophile under mild conditions.[14] However, it is notorious for its purification challenges due to stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate by-products.
Key Considerations for a Successful Mitsunobu Reaction:
-
Reagent Quality and Stoichiometry: Use high-quality triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Typically, 1.5 equivalents of both PPh₃ and the azodicarboxylate are used.[15]
-
Order of Addition: The order of reagent addition can significantly impact the reaction outcome. The generally accepted and most reliable method is to dissolve the alcohol, the nucleophile (e.g., phthalimide), and PPh₃ in an anhydrous solvent like THF. Cool the solution to 0 °C and then add the azodicarboxylate dropwise.[15] Premixing PPh₃ and the azodicarboxylate can lead to the formation of unproductive side products.
-
pKa of the Nucleophile: The nucleophile should have a pKa of less than 15 for the reaction to proceed efficiently.[14] Common nucleophiles like phthalimide or carboxylic acids work well.
-
Solvent: Anhydrous THF is the most common and effective solvent.
Troubleshooting Purification:
-
TPPO Removal: TPPO is often the most challenging by-product to remove.
-
Crystallization: Sometimes, TPPO can be crystallized out of a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.
-
Chromatography: While challenging, chromatography on silica gel is often necessary. Using a solvent system that is less polar can help to separate the product from the highly polar TPPO.
-
Alternative Reagents: Consider using polymer-supported triphenylphosphine or fluorous phosphines, which allow for easier separation of the phosphine oxide by-product.[14]
-
Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction, highlighting the key intermediates and by-products.
References
-
Parikh, J. R.; Doering, W. v. E. J. Am. Chem. Soc.1967 , 89 (21), 5505–5507. [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. [Link]
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Organic Synthesis. Mitsunobu reaction. [Link]
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Ragnarsson, U.; Grehn, L. RSC Adv.2013 , 3 (33), 13736-13753. [Link]
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Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
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Der Pharma Chemica2012 , 4 (3), 998-1007. [Link]
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NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]
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Gurer, E. et al. ResearchGate2015 . [Link]
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Wikipedia. Parikh–Doering oxidation. [Link]
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Hoover, J. M.; Stahl, S. S. J. Am. Chem. Soc.2011 , 133 (42), 16901–16910. [Link]
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Stack Exchange. What are the practical differences between the various DMSO oxidations (Swern, etc.)?. [Link]
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University of Ruse. A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. [Link]
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Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]
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Wikipedia. Tert-butyloxycarbonyl protecting group. [Link]
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Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
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University of California, Irvine. Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. [Link]
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Wikipedia. Swern oxidation. [Link]
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Iwata, M. et al. Angew. Chem. Int. Ed.2014 , 53 (12), 3236-3240. [Link]
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O'Brien, P. et al. Synlett2004 , (1), 167-170. [Link]
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Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]
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Alchetron. Parikh–Doering oxidation. [Link]
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Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones, Springer, 2006 . [Link]
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Swamy, K. C. K. et al. Chem. Rev.2009 , 109 (6), 2551–2651. [Link]
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Reddy, K. L.; Sharada, D. S. Tetrahedron Lett.2005 , 46 (44), 7575-7578. [Link]
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Liu, H. et al. J. Am. Chem. Soc.2021 , 143 (1), 459–466. [Link]
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Reddit. Organic chemists, what is your choice of mild oxidation from primary alcohols to aldehydes?. [Link]
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University of Rochester. Chromatography: The Solid Phase. [Link]
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Organic Syntheses2019 , 96, 293-306. [Link]
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ResearchGate2012 . [Link]
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-
Scribd. Dess-Martin Oxidation Guide. [Link]
-
ResearchGate. How to oxidize 3-amino-1-propanol to 3-nitropropanol?. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
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Managing the stability of 3-(Boc-amino)-1-propanol in different reaction media
Welcome to the technical support center for 3-(Boc-amino)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the stability of this versatile bifunctional reagent. Here, we will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success when working with this compound.
Section 1: Understanding the Molecule: Core Stability Concepts
This compound, also known as tert-butyl N-(3-hydroxypropyl)carbamate, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and bioconjugates.[][2] Its utility stems from the presence of two distinct functional groups: a primary alcohol and a Boc-protected primary amine. This structure allows for selective reactions at either end of the molecule. However, the very feature that makes it so useful—the Boc protecting group—is also the primary source of its potential instability under certain conditions.
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[3][4] This means it is readily cleaved under acidic conditions to reveal the free amine.[3][5] While this property is essential for deprotection steps, accidental or premature cleavage during a reaction or workup can lead to undesired side products and low yields. Conversely, the Boc group is generally stable to most nucleophiles and bases, which allows for a wide range of chemical transformations at the hydroxyl group.[3]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and reactivity of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[6][7] Room temperature storage is generally acceptable.[8] It is crucial to protect it from acidic vapors and moisture, as these can initiate the degradation of the Boc group over time.
Q2: In which common laboratory solvents is this compound stable?
A2: this compound is generally stable in a wide range of common aprotic organic solvents. Its solubility is noted as sparingly in chloroform and methanol.[8] The stability in different solvents is summarized in the table below.
| Solvent Class | Examples | Stability Recommendation | Rationale |
| Aprotic Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN) | Highly Recommended | These solvents are generally inert towards the Boc group and are excellent choices for reactions involving the hydroxyl group.[9] |
| Aprotic Nonpolar | Toluene, Hexanes | Recommended | Stable, but solubility may be limited. |
| Protic Polar | Methanol, Ethanol | Use with Caution | While generally stable, prolonged heating in protic solvents, especially in the presence of trace acids, can lead to slow degradation. |
| Aqueous Solutions | Water, Buffers | pH Dependent | Stability is highly dependent on pH. Avoid acidic conditions (pH < 4) to prevent Boc cleavage. Neutral to moderately basic conditions (pH 7-10) are generally safe for short durations. |
Q3: Can I use this compound in reactions requiring acidic catalysts?
A3: The use of acidic catalysts with this compound is generally not recommended due to the acid-labile nature of the Boc protecting group.[3][4] Strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even Lewis acids can rapidly cleave the Boc group, leading to the formation of 3-amino-1-propanol.[5][10] If an acidic catalyst is unavoidable, milder acids and carefully controlled conditions (low temperature, short reaction times) are necessary. It is crucial to monitor the reaction closely for any signs of deprotection.
Q4: Is the hydroxyl group reactive enough for standard transformations without affecting the Boc group?
A4: Yes, the primary hydroxyl group can undergo a variety of standard chemical transformations, such as oxidation, esterification, and etherification, without affecting the Boc group, provided the reaction conditions are not acidic. The Boc group's stability in neutral to basic conditions makes it an excellent choice for protecting the amine while manipulating the alcohol functionality.[3]
Section 3: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during experiments with this compound.
Problem 1: Low or No Yield of the Desired Product
Q: I am attempting to modify the hydroxyl group of this compound, but I am consistently getting low yields of my target compound. What are the likely causes?
A: Low yields in reactions involving this compound can often be traced back to a few key factors.[11][12] The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low reaction yields.
-
Causality Behind Experimental Choices:
-
Starting Material Purity: Impurities in this compound can interfere with the reaction. For instance, the presence of the deprotected 3-amino-1-propanol can lead to side reactions.
-
Reaction Conditions: As previously discussed, acidic conditions can cause deprotection.[5] High temperatures can also lead to thermal degradation of the starting material or product.[7][13]
-
Work-up and Purification: The product's polarity may lead to losses during aqueous work-up if it has some water solubility.[11] Additionally, if silica gel chromatography is used for purification, the acidic nature of the silica can potentially cause some degradation of the Boc-protected product.[14]
-
Problem 2: Formation of Unexpected Side Products
Q: My reaction mixture shows multiple spots on TLC, and I've isolated a side product that appears to be the deprotected amine. How can I prevent this?
A: The formation of the deprotected amine, 3-amino-1-propanol, is a clear indication that the Boc group is being cleaved during your reaction or work-up.
Caption: Potential sources of Boc group cleavage.
-
Preventative Measures:
-
Reagent Purity: Ensure all reagents and solvents are free from acidic impurities.
-
pH Control: If an aqueous work-up is necessary, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any trace acids.
-
Chromatography: If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent system.
-
Reaction Monitoring: Monitor the reaction closely using techniques like TLC or LC-MS to minimize reaction time and prevent prolonged exposure to potentially destabilizing conditions.[9]
-
Problem 3: Intramolecular Cyclization
Q: Under certain conditions, I've observed the formation of an unexpected cyclic product. What is happening and how can I avoid it?
A: In the presence of a suitable activating agent for the hydroxyl group (e.g., in a Mitsunobu reaction or after conversion to a leaving group like a tosylate), and under conditions that can promote Boc deprotection, the newly formed free amine can undergo an intramolecular nucleophilic attack on the activated carbon, leading to the formation of a cyclic ether. Another possibility is the intramolecular reaction of the hydroxyl group with the activated carbamate, which can occur under specific conditions.
-
Mechanism of Potential Cyclization:
-
Activation of the hydroxyl group.
-
Inadvertent deprotection of the Boc group, generating a primary amine.
-
Intramolecular cyclization via nucleophilic attack of the amine on the activated alcohol.
-
-
Mitigation Strategies:
-
Orthogonal Protecting Groups: If harsh conditions are required to modify the hydroxyl group, consider using a more robust amine protecting group that is not acid-labile, such as a Cbz group.
-
Order of Reactions: If possible, perform the modification of the hydroxyl group before introducing the Boc-protected amine functionality.
-
Careful Selection of Reagents: Choose reagents and conditions that are known to be compatible with Boc-protected amines.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Reaction at the Hydroxyl Group (Esterification Example)
This protocol describes a typical esterification reaction, highlighting the precautions needed to maintain the stability of the Boc group.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM (dichloromethane).
-
Addition of Reagents: Add a suitable base, such as triethylamine (1.5 eq.), followed by the acyl chloride (1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stability Test for this compound in a Given Reaction Medium
This protocol allows you to assess the stability of this compound under your specific reaction conditions before committing a large amount of material.
-
Sample Preparation: Prepare a solution of this compound in the reaction solvent of interest at the intended reaction concentration.
-
Addition of Reagents: Add all the reagents for your planned reaction, except for the substrate that is supposed to react with the this compound.
-
Incubation: Stir the mixture at the intended reaction temperature for the planned duration of the reaction.
-
Analysis: At various time points (e.g., 0, 1, 4, and 24 hours), take an aliquot of the reaction mixture and analyze it by TLC or LC-MS.
-
Interpretation: Compare the chromatograms over time. The appearance of a new spot corresponding to 3-amino-1-propanol or a decrease in the intensity of the starting material spot indicates instability under the tested conditions.
References
-
Loba Chemie. (2016). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Multichem. (n.d.). 3-AMINO-1-PROPANOL. Retrieved from [Link]
-
Vevelstad, S. J., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 610-626. Retrieved from [Link]
-
Reddit. (2023). What are some common causes of low reaction yields? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Boyd, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-amino-1-propanol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711. Retrieved from [Link]
-
Jerab, A., et al. (2018). 3-Amino-1-propanol and N-methylaminoethanol: coordination to zinc(ii) vs. decomposition to ammonia. New Journal of Chemistry, 42(18), 15024-15033. Retrieved from [Link]
-
Loba Chemie. (n.d.). 156-87-6 CAS | 3-AMINO-1-PROPANOL | Alcohols | Article No. 01072. Retrieved from [Link]
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Common byproducts in 3-(Boc-amino)-1-propanol reactions and their characterization
Welcome to the technical support center for reactions involving 3-(Boc-amino)-1-propanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, focusing on the identification and characterization of byproducts frequently encountered during synthetic transformations of this versatile building block. Our approach is rooted in mechanistic understanding to provide robust troubleshooting strategies.
FAQs and Troubleshooting Guides
Section 1: Oxidation Reactions
Oxidation of the primary alcohol in this compound to the corresponding aldehyde, 3-(Boc-amino)-1-propanal, is a common transformation. However, this reaction is often accompanied by byproduct formation.
Question 1: I performed a Swern oxidation on this compound, but my yield of the desired aldehyde is low, and I see several spots on my TLC plate. What are the likely byproducts?
Answer:
Low yields and multiple TLC spots in a Swern oxidation of this compound often point to two main issues: over-oxidation and side reactions related to the reaction conditions.
Common Byproducts and Their Formation:
-
3-(tert-butoxycarbonylamino)propanoic acid: This is the product of over-oxidation. While Swern conditions are generally mild and known to halt at the aldehyde stage for primary alcohols, slight temperature fluctuations or an excess of the oxidizing agent can lead to the formation of the carboxylic acid.[1][2]
-
Mixed Thioacetal: If the reaction temperature rises above the recommended -78 °C, a Pummerer rearrangement-type side reaction can occur, leading to the formation of a mixed thioacetal.[2]
-
Unreacted Starting Material: Incomplete reaction is also a common issue, often due to insufficient oxidant or deactivation of the active species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Swern oxidation.
Question 2: I used Dess-Martin Periodinane (DMP) for the oxidation and noticed a new, less polar spot on the TLC. What could this be?
Answer:
The Dess-Martin oxidation is known for its mildness and high selectivity.[3][4] However, byproducts can still form.
Potential Byproducts:
-
Acetate Adducts: The reaction produces acetic acid as a byproduct.[3] Under certain conditions, this can lead to the formation of acetate adducts with the starting material or product.
-
Over-oxidation Product: Similar to the Swern oxidation, over-oxidation to 3-(tert-butoxycarbonylamino)propanoic acid can occur, though it is less common with DMP under standard conditions.
Characterization of Key Species in Oxidation Reactions:
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | ESI-MS (m/z) |
| This compound | ~1.45 (s, 9H), ~1.65 (m, 2H), ~3.30 (q, 2H), ~3.65 (t, 2H), ~4.90 (br s, 1H) | ~28.4, ~32.5, ~38.0, ~60.5, ~79.5, ~156.5 | 176.1 [M+H]+ |
| 3-(Boc-amino)-1-propanal | ~1.45 (s, 9H), ~2.70 (t, 2H), ~3.40 (q, 2H), ~5.00 (br s, 1H), ~9.80 (s, 1H) | ~28.4, ~35.0, ~45.0, ~79.5, ~156.0, ~202.0 | 174.1 [M+H]+ |
| 3-(Boc-amino)propanoic acid | ~1.45 (s, 9H), ~2.60 (t, 2H), ~3.35 (q, 2H), ~5.10 (br s, 1H), ~11.5 (br s, 1H) | ~28.4, ~34.0, ~36.0, ~79.5, ~156.0, ~175.0 | 190.1 [M+H]+ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Section 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of functional groups with inversion of stereochemistry.[5] However, the reaction is notorious for its byproducts, which can complicate purification.[6][7]
Question 3: After performing a Mitsunobu reaction on this compound, my crude product is contaminated with significant amounts of byproducts that are difficult to remove by column chromatography. What are these byproducts and how can I improve the purification?
Answer:
The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazinedicarboxylate from DEAD).[7][8] These are inherent to the reaction mechanism and are formed in stoichiometric amounts.[6]
Byproduct Structures and Properties:
-
Triphenylphosphine Oxide (TPPO): A high-melting, relatively polar solid.
-
Reduced Azodicarboxylate: Often an oil or low-melting solid, with polarity similar to that of many target products.
Strategies for Byproduct Removal:
-
Crystallization: If your product is a solid, crystallization can be an effective way to remove the often amorphous or oily byproducts.
-
Modified Reagents:
-
Resin-bound Triphenylphosphine: Using a polymer-supported triphenylphosphine allows for the removal of the resulting phosphine oxide by simple filtration.[5]
-
Phosphorane Ylides: Reagents like (cyanomethylene)tributylphosphorane (CMBP) can be used, which generate more easily removable byproducts (acetonitrile and tributylphosphine oxide).[5]
-
-
Chemical Scavenging:
-
For TPPO: Addition of ZnCl₂ in a non-polar solvent can precipitate a TPPO-ZnCl₂ complex.
-
For Reduced Azodicarboxylate: Treatment with an acid, such as trifluoroacetic acid, can protonate the hydrazine byproduct, allowing for its removal by an aqueous wash.[5]
-
Experimental Protocol for Byproduct Removal:
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude residue in a minimal amount of a non-polar solvent (e.g., diethyl ether or hexanes).
-
Cool the solution to 0 °C or below to precipitate the TPPO.
-
Filter the mixture and concentrate the filtrate.
-
The remaining residue can then be purified by column chromatography to separate the desired product from the reduced azodicarboxylate.
Section 3: Boc-Deprotection
Removal of the Boc protecting group is typically achieved under acidic conditions.[9][10] While generally a clean reaction, side reactions can occur, especially in the presence of other functional groups.
Question 4: I am deprotecting this compound with trifluoroacetic acid (TFA) in dichloromethane (DCM), but I am observing the formation of an unexpected, higher molecular weight species in my mass spectrum. What could this be?
Answer:
The formation of a higher molecular weight species during Boc deprotection can arise from intermolecular reactions of the deprotected amine.
Potential Byproduct:
-
Dimerization/Oligomerization: The newly formed primary amine of one molecule can act as a nucleophile and attack the alcohol of another molecule, especially if the reaction is heated or concentrated, leading to the formation of ethers or secondary amines. The formation of N,N'-bis(3-hydroxypropyl)-urea has also been reported in degradation studies of 3-amino-1-propanol.[]
Troubleshooting and Optimization:
-
Reaction Conditions: Perform the deprotection at a lower temperature (e.g., 0 °C) and for a shorter duration.[12] Monitor the reaction closely by TLC or LC-MS to determine the point of complete deprotection without significant byproduct formation.
-
Work-up: Immediately after the reaction is complete, quench the acid with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product. Avoid prolonged exposure of the deprotected amine to acidic conditions.
-
Alternative Deprotection Methods: For substrates sensitive to strong acids, consider milder deprotection methods such as using zinc bromide in DCM.[9]
Characterization of Deprotection Products:
| Compound | 1H NMR (D2O, δ ppm) | 13C NMR (D2O, δ ppm) | ESI-MS (m/z) |
| 3-Amino-1-propanol | ~1.75 (m, 2H), ~2.95 (t, 2H), ~3.60 (t, 2H) | ~32.0, ~39.0, ~59.5 | 76.1 [M+H]+ |
Note: Spectra run in D₂O will not show exchangeable protons (OH, NH₂).
Caption: Decision-making process for Boc-deprotection.
References
-
BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]
-
But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry: An Asian Journal, 2(11), 1340-1355. Retrieved from [Link]
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
-
Wikipedia. (2023). Swern oxidation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-{amino}propanoic acid. Retrieved from [Link]
-
Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The dess-martin periodinane. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]
-
National Institutes of Health. (2015). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
-
National Institutes of Health. (2015). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]
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- 2. Swern Oxidation [organic-chemistry.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Navigating the Purification of 3-(Boc-amino)-1-propanol and Its Derivatives
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(Boc-amino)-1-propanol and its derivatives. The unique physicochemical properties of these molecules—namely their high polarity, propensity to exist as viscous oils or waxes, and the reactivity of the Boc-protecting group—often present significant hurdles in achieving high purity. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome these purification challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound and its derivatives.
Q1: Why is my this compound derivative a viscous oil, and how can I solidify it?
A1: The oily or waxy nature of many Boc-protected amino alcohols is a well-documented challenge. This physical state can be attributed to several factors, including the presence of residual solvents, impurities that inhibit crystallization, or the inherent conformational flexibility of the molecule which hinders the formation of a stable crystal lattice.[1]
To induce solidification, consider the following strategies:
-
High-Vacuum Drying: Ensure all volatile solvents from the reaction and work-up are meticulously removed under high vacuum, potentially with gentle heating (e.g., 40–50 °C). Be cautious, as excessive heat can lead to degradation.
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the desired product has minimal solubility, but impurities are soluble. Hexanes or diethyl ether are common choices. This process can sometimes encourage the formation of a solid precipitate.
-
Seed Crystallization: If you have a small amount of solid material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.
-
Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, water) until the solution becomes turbid. Allowing the mixture to stand may result in the precipitation of your product.[2]
Q2: I'm seeing significant streaking on my TLC plates. How can I get clean spots for this compound?
A2: Streaking on TLC plates is a common issue with polar and basic compounds like amino alcohols. This is often due to strong interactions with the acidic silanol groups on the silica gel. To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as 0.5-1% triethylamine (Et3N) or ammonium hydroxide, into your eluent system.[3] This will neutralize the acidic sites on the silica gel, leading to more defined spots.
-
Use a Different Stationary Phase: Consider using TLC plates with a different stationary phase, such as alumina or a bonded phase like C18 (for reversed-phase TLC).
Q3: What are the common impurities I should expect from the synthesis of this compound?
A3: The synthesis of this compound typically involves the reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate ((Boc)₂O).[4] Potential impurities include:
-
Unreacted 3-amino-1-propanol: This starting material is highly polar and can be removed with an aqueous wash during work-up.[1]
-
Excess (Boc)₂O and its byproducts: Di-tert-butyl dicarbonate and its hydrolysis product, tert-butanol, can often be removed by evaporation under reduced pressure or during aqueous work-up. Washing the organic layer with a mild base like sodium bicarbonate can help remove unreacted (Boc)₂O.[1]
-
Double Boc-protected amine: Although less common with primary amines, over-reaction can lead to the formation of a di-Boc species, which will have a different polarity than your desired product.
-
Urea derivatives: These can form from the reaction of the amine with isocyanate intermediates that may arise from the decomposition of (Boc)₂O.[5]
Part 2: Troubleshooting Guides
This section provides a more detailed, problem-solving approach to specific purification challenges.
Troubleshooting Column Chromatography
The high polarity of this compound and its derivatives makes column chromatography a non-trivial exercise. The choice of stationary phase and eluent system is critical for successful separation.
Problem 1: My compound elutes with the solvent front on a standard silica gel column.
-
Causality: The compound is too polar for the chosen eluent system and has a stronger affinity for the mobile phase than the stationary phase.
-
Solution Workflow:
Caption: Troubleshooting workflow for poor retention in normal-phase chromatography.
Problem 2: I can't separate my product from a closely-eluting impurity.
-
Causality: The impurity has a very similar polarity to your desired product, making separation difficult with a standard binary eluent system.
-
Solution Workflow:
Caption: Troubleshooting workflow for co-eluting compounds.
Troubleshooting Crystallization
As previously mentioned, obtaining a solid product can be a significant challenge.
Problem 1: My product "oils out" instead of crystallizing.
-
Causality: The product is precipitating from the solution at a temperature above its melting point or as a supersaturated, amorphous liquid. This can be due to too rapid cooling or the use of an inappropriate solvent system.
-
Solution Workflow:
Caption: Troubleshooting workflow for product oiling out.
Part 3: Key Protocols and Data
This section provides detailed experimental protocols that can be adapted for the purification of this compound and its derivatives.
Protocol 1: Flash Column Chromatography of this compound
This protocol is a starting point for the purification of this compound. Optimization may be required based on the specific impurities present in your crude material.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (Et₃N)
-
Hexanes, HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or MeOH).
-
Spot the crude material on a TLC plate.
-
Develop the TLC plate in a solvent system such as 5-10% MeOH in DCM. For a less polar system, consider 50% EtOAc in hexanes.
-
If streaking is observed, prepare a new eluent with 0.5-1% Et₃N and re-run the TLC.
-
The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.[3]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM or the eluent.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to dryness.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase (e.g., increase the percentage of MeOH in DCM). A general protocol for N-Boc protected amines suggests a 9:1 CH₂Cl₂/MeOH mixture.[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of your product by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
| Parameter | Recommended Starting Conditions | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most applications. |
| Mobile Phase | 5-10% Methanol in Dichloromethane | A good starting point for polar compounds. |
| Modifier | 0.5-1% Triethylamine | Add to prevent streaking of the basic amine. |
| Gradient | Isocratic or shallow gradient | A shallow gradient can improve separation of closely eluting compounds. |
Table 1: Recommended Starting Conditions for Flash Column Chromatography.
Protocol 2: Crystallization of Oily Boc-Protected Amino Alcohols
This protocol provides a general method for attempting to crystallize oily Boc-protected amino alcohols.
Materials:
-
Oily Boc-protected amino alcohol
-
A "good" solvent (e.g., ethyl acetate, diethyl ether, dichloromethane)
-
An "anti-solvent" (e.g., hexanes, pentane)
Procedure:
-
Dissolution: Dissolve the oily product in a minimal amount of the "good" solvent at room temperature.
-
Inducing Precipitation: Slowly add the "anti-solvent" with stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the vessel and allow it to stand undisturbed at room temperature. If no crystals form, slowly cool the solution in a refrigerator and then a freezer.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold "anti-solvent," and dry under vacuum.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Strategies for Enhancing the Solubility of 3-(Boc-amino)-1-propanol Conjugates
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical strategies for overcoming solubility challenges associated with 3-(Boc-amino)-1-propanol conjugates. Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and hindering the progression of promising therapeutic candidates.[1][2][3] This guide offers a structured approach to diagnosing and resolving these issues through a combination of chemical modification and advanced formulation techniques.
The tert-butyloxycarbonyl (Boc) protecting group, while invaluable for its role in multi-step organic synthesis, can significantly increase the hydrophobicity of a molecule, thereby reducing its aqueous solubility.[4][5] This guide will delve into the physicochemical properties of this compound and its conjugates that contribute to these solubility issues and provide actionable, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of my this compound conjugate contribute to its low aqueous solubility?
A1: The low aqueous solubility of your conjugate is likely due to several factors. The Boc group is inherently hydrophobic, and its presence can mask polar functional groups that would otherwise interact with water.[5][6] Additionally, the overall size and potential for intermolecular hydrogen bonding in the solid state can contribute to poor dissolution.[7]
Q2: What is the first step I should take to troubleshoot the solubility of my conjugate?
A2: A thorough characterization of the compound's physicochemical properties is the crucial first step. This includes determining its experimental solubility in various aqueous buffers (pH range 2-10), organic co-solvents, and biorelevant media. Understanding the pH-solubility profile will indicate if the compound is ionizable and if pH modification could be a viable strategy.
Q3: Are there simple formulation adjustments I can try before resorting to chemical modification?
A3: Absolutely. Simple formulation strategies can often yield significant improvements. These include the use of co-solvents, surfactants, and cyclodextrins.[8][9][10] Experimenting with different concentrations and combinations of these excipients can provide a rapid assessment of potential solubility enhancement.
Troubleshooting Guide: A Deeper Dive into Solubility Enhancement
This section provides a more detailed exploration of advanced strategies to address persistent solubility issues. The approaches are divided into two main categories: Chemical Modification and Formulation Strategies .
Part 1: Chemical Modification Strategies
Chemical modification aims to alter the intrinsic properties of the conjugate to improve its solubility.
A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[11][12][13] This is a powerful strategy to enhance solubility.
-
Phosphate Esters: Introduction of a phosphate group can dramatically increase aqueous solubility. This is particularly effective for compounds with a free hydroxyl group.[11]
-
Amino Acid Conjugation: Attaching a polar amino acid can improve solubility and potentially target specific transporters.[11]
-
Glycosylation: The addition of a sugar moiety can significantly enhance hydrophilicity.[11]
Experimental Protocol: Synthesis of a Phosphate Prodrug
-
Dissolution: Dissolve the this compound conjugate (1 equivalent) in a suitable anhydrous solvent (e.g., pyridine or dichloromethane).
-
Cooling: Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphorylation: Slowly add a phosphorylating agent, such as phosphorus oxychloride (POCl₃) (1.1 equivalents), to the cooled solution.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent. The desired phosphate prodrug will likely remain in the aqueous layer. Purify the aqueous layer using an appropriate method, such as ion-exchange chromatography or precipitation.
Causality: The highly ionizable nature of the phosphate group at physiological pH leads to a significant increase in the molecule's affinity for water.
While the Boc group is a common choice, alternative protecting groups with more favorable solubility profiles can be considered. However, this may require re-optimization of the synthetic route.
-
More Polar Protecting Groups: Consider replacing the Boc group with a more hydrophilic protecting group if the synthesis allows.
Part 2: Advanced Formulation Strategies
Formulation strategies focus on creating a delivery system that enhances the dissolution and absorption of the poorly soluble conjugate.
The use of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds.[8][14]
-
Common Co-solvents: Examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][15]
-
Mechanism: Co-solvents reduce the polarity of the aqueous environment, making it more favorable for the hydrophobic conjugate to dissolve.
Experimental Protocol: Determining Co-solvent Solubility
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the conjugate in a strong organic solvent (e.g., DMSO).
-
Serial Dilutions: Create a series of dilutions of the stock solution into aqueous buffers containing varying percentages of the co-solvent (e.g., 0%, 5%, 10%, 20% v/v).
-
Equilibration: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Quantification: Centrifuge the samples to pellet any undissolved solid and quantify the concentration of the conjugate in the supernatant using a suitable analytical method like HPLC-UV.
Data Presentation: Effect of Co-solvents on Solubility
| Co-solvent (v/v %) | Solubility (µg/mL) |
| 0% (Aqueous Buffer) | < 1 |
| 5% Ethanol | 15 |
| 10% Ethanol | 50 |
| 20% Ethanol | 150 |
| 10% PEG 400 | 80 |
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[8][9]
-
Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[15][16]
-
Mechanism: The hydrophobic conjugate partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the complex interacts favorably with water.[8]
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add Excess Conjugate: Add an excess amount of the this compound conjugate to each cyclodextrin solution.
-
Equilibrate: Shake the suspensions at a constant temperature for 24-72 hours to ensure equilibrium is reached.
-
Sample and Analyze: Filter or centrifuge the samples to remove undissolved solid. Dilute the supernatant and analyze the concentration of the dissolved conjugate by HPLC-UV.
-
Plot and Analyze Data: Plot the total concentration of the dissolved conjugate against the cyclodextrin concentration. The slope of the resulting phase solubility diagram can be used to determine the stability constant of the complex.
Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate.[10][17][]
-
Methods of Preparation: Techniques include nanoprecipitation, solvent evaporation, and high-pressure homogenization.[14][17][19]
-
Stabilization: Surfactants or polymers are often required to prevent aggregation of the nanoparticles.[19]
Experimental Workflow: Nanoprecipitation
Caption: Nanoprecipitation workflow for nanoparticle formulation.
Dispersing the crystalline drug in a polymeric carrier can create an amorphous solid dispersion. The amorphous form of a drug is generally more soluble than its crystalline counterpart.[9]
-
Preparation Methods: Spray drying and hot-melt extrusion are common techniques.[9]
-
Polymer Selection: The choice of polymer (e.g., HPMC, PVP) is critical for stabilizing the amorphous state and preventing recrystallization.
Logical Relationships and Decision Making
The following diagram illustrates a decision-making workflow for selecting the most appropriate solubility enhancement strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Conclusion
Enhancing the solubility of this compound conjugates requires a systematic and multi-faceted approach. By thoroughly characterizing the compound and exploring both chemical modification and advanced formulation strategies, researchers can overcome solubility limitations and advance their drug development programs. This guide provides a foundational framework for troubleshooting these common yet critical challenges.
References
-
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
- Lipinski, C. A. (2002). Poor aqueous solubility–an industry wide problem in drug discovery. American Pharmaceutical Review, 5(3), 82-85.
-
Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of Pharmaceutical Sciences, 98(8), 2549-2572. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012.
-
Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771. [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor oral drug bioavailability in lead optimization and drug development. Pharmacological Reviews, 65(1), 315-499. [Link]
- Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs: I. Preparation by a size-reduction technique. International Journal of Pharmaceutics, 160(2), 229-237.
- Fessi, H., Puisieux, F., Devissaguet, J. P., Ammoury, N., & Benita, S. (1989). Nanocapsule formation by interfacial polymer deposition following solvent displacement. International Journal of Pharmaceutics, 55(1), R1-R4.
- Isidro, I. J. L., Lacerda, L., & Lanao, R. P. M. (2019). Boc-protection of amines and its removal. Molecules, 24(1), 163.
- Vemula, V. R. (2015). Formulation of poorly soluble drugs. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 10-15.
- Stella, V. J. (2010). Prodrugs as therapeutics.
-
Hogarth, C., Arnold, K., McLauchlin, A., Rannard, S. P., Siccardi, M., & McDonald, T. O. (2021). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. RSC Publishing. [Link]
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
-
Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). [Link]
-
PubChem. (n.d.). 3-Amino-1-propanol. [Link]
-
Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrealm.com [chemrealm.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. johronline.com [johronline.com]
- 13. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. researchgate.net [researchgate.net]
- 16. Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. worldscientific.com [worldscientific.com]
- 19. worldscientific.com [worldscientific.com]
Dealing with low reactivity of the hydroxyl group in 3-(Boc-amino)-1-propanol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(tert-butoxycarbonyl-amino)-1-propanol. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of the low reactivity of the hydroxyl group in this versatile building block. Our goal is to equip you with the knowledge to optimize your reaction conditions, overcome synthetic hurdles, and achieve your desired outcomes with confidence.
Understanding the Challenge: Why is the Hydroxyl Group in 3-(Boc-amino)-1-propanol Seemingly Unreactive?
The primary alcohol in this compound can exhibit lower than expected reactivity in various transformations such as esterifications, etherifications, and oxidations. While it is a primary alcohol, which is typically more reactive than secondary or tertiary alcohols, several factors can contribute to this challenge:
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group, while crucial for managing the reactivity of the amine, can sterically hinder the approach of reagents to the nearby hydroxyl group. This is particularly relevant when using bulky reactants.
-
Electronic Effects: While less pronounced than steric effects, the electron-withdrawing nature of the carbamate group can slightly decrease the nucleophilicity of the hydroxyl group.
-
Intramolecular Hydrogen Bonding: The presence of the N-H proton on the carbamate can lead to intramolecular hydrogen bonding with the hydroxyl oxygen, reducing its availability for reaction.
This guide will provide you with strategies to overcome these inherent challenges and successfully utilize this compound in your synthetic endeavors.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary reasons for the low reactivity of the hydroxyl group in this compound?
A1: The primary factors are steric hindrance from the bulky Boc group, potential intramolecular hydrogen bonding between the N-H of the carbamate and the hydroxyl group, and to a lesser extent, electronic effects of the carbamate.
Q2: Can the Boc group be cleaved under conditions used to activate the hydroxyl group?
A2: Yes, this is a critical consideration. The Boc group is labile under strongly acidic conditions.[1][2] Therefore, reaction conditions must be carefully chosen to avoid premature deprotection of the amine. For instance, traditional Fischer esterification using strong acids like sulfuric acid is often incompatible.[3]
Esterification
Q3: My standard esterification protocol with DCC/DMAP is giving low yields. What is going wrong?
A3: While the Steglich esterification (DCC/DMAP) is a powerful method for coupling carboxylic acids and alcohols, its success can be hampered by steric hindrance.[3][4] In the case of this compound, the bulky Boc group can impede the approach of the O-acylisourea intermediate to the hydroxyl group. Additionally, a common side reaction is the formation of an N-acylurea byproduct, which can reduce the yield.[5]
Q4: Are there better alternatives to DCC for the esterification of this compound?
A4: Yes, several other coupling reagents can be more effective. For instance, using carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be advantageous as the resulting urea byproduct is water-soluble, simplifying purification.[6] Other potent coupling reagents include HATU and HBTU, which are known to be highly efficient and can overcome steric challenges.[6][7]
Etherification
Q5: I am struggling with a Williamson ether synthesis using this compound. What are the common pitfalls?
A5: The Williamson ether synthesis requires the formation of an alkoxide from the alcohol, which is then reacted with an alkyl halide. The basic conditions required to deprotonate the hydroxyl group can potentially lead to side reactions involving the Boc group, although it is generally stable to bases.[8] More significantly, if the alkyl halide is sterically hindered, the reaction may be slow or fail.
Q6: Is the Mitsunobu reaction a suitable alternative for the etherification of this compound?
A6: The Mitsunobu reaction is an excellent and often preferred method for the etherification of alcohols, including those that are sterically hindered, under mild, neutral conditions.[9][10] It involves the use of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] This reaction generally proceeds with an inversion of stereochemistry, although this is not relevant for the primary alcohol of this compound.
Oxidation
Q7: I am trying to oxidize the primary alcohol to an aldehyde, but I am getting a complex mixture of products. What could be the cause?
A7: The oxidation of primary alcohols to aldehydes requires mild conditions to prevent over-oxidation to the carboxylic acid. The presence of the nitrogen atom in this compound can sometimes complicate oxidations. Milder, selective oxidizing agents are recommended.
Troubleshooting Guides
Troubleshooting Low Yields in Steglich Esterification
If you are experiencing low yields with your Steglich esterification of this compound, consider the following troubleshooting steps.
Decision-Making Workflow for Steglich Esterification:
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Aggregation in Peptides Containing 3-(Boc-amino)-1-propanol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with peptides incorporating 3-(Boc-amino)-1-propanol. This guide provides in-depth troubleshooting advice, scientifically grounded explanations, and practical protocols to address aggregation issues that can arise during the synthesis, purification, and handling of these modified peptides.
Introduction: The Double-Edged Sword of this compound
The incorporation of this compound into a peptide sequence introduces a unique combination of chemical properties. The flexible three-carbon chain and the terminal hydroxyl group can enhance solubility through hydrogen bonding with aqueous solvents. However, the bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group can concurrently promote intermolecular hydrophobic interactions, creating a predisposition for aggregation, especially in sequences with a high content of other hydrophobic residues.[1][2][3] Understanding this dual nature is the first step in troubleshooting aggregation-related problems.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound showing poor solubility after cleavage and deprotection?
A1: This is a common issue stemming from the exposure of hydrophobic domains upon removal of protecting groups. The aggregation is likely driven by a combination of factors:
-
Hydrophobic Collapse: The Boc group on the 3-amino-1-propanol moiety, along with other hydrophobic side chains in your peptide, can drive the peptide to self-associate in aqueous solutions to minimize contact with water.[1][2]
-
Intermolecular Hydrogen Bonding: While the hydroxyl group of the propanol moiety can aid in solubility, it can also participate in intermolecular hydrogen bonding with other peptide backbones, contributing to the formation of larger aggregates.
-
Sequence Dependence: The overall amino acid composition of your peptide plays a crucial role.[4] A high percentage of hydrophobic residues will exacerbate the aggregation propensity introduced by the Boc-protected amino alcohol.
Q2: I'm observing poor coupling efficiency during solid-phase peptide synthesis (SPPS) after incorporating this compound. What could be the cause?
A2: Poor coupling efficiency is a classic sign of on-resin aggregation. The growing peptide chains, modified with the bulky Boc-amino-propanol, may be aggregating on the solid support, sterically hindering the N-terminus and preventing efficient access for the incoming activated amino acid. You might also observe the resin beads clumping or shrinking.
Q3: How can I detect and characterize the aggregation of my peptide?
A3: A multi-faceted approach is recommended to confirm and characterize aggregation. Several spectroscopic and analytical techniques can be employed:[5]
-
Visual Inspection: The simplest method is to look for turbidity, precipitation, or gel formation in your peptide solution.
-
UV-Vis Spectroscopy: An increase in light scattering at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates.
-
Fluorescence Spectroscopy: Using dyes like Thioflavin T, which fluoresces upon binding to β-sheet structures characteristic of many aggregates, can be a sensitive detection method.[5]
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can provide quantitative data on the presence and size of aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. The appearance of high molecular weight species or a shift in the elution profile of your main peak can indicate aggregation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the peptide in solution and can be used to study self-association and identify the residues involved in aggregation.[6][7]
Troubleshooting Guides
Issue 1: Poor Solubility of the Crude Peptide Post-Cleavage
If your lyophilized peptide powder containing this compound refuses to dissolve in your intended aqueous buffer, follow this troubleshooting workflow.
Caption: Workflow for solubilizing aggregation-prone peptides.
-
Initial Test: Begin by attempting to dissolve a small, known amount of your peptide (e.g., 1 mg) in 100 µL of sterile, deionized water. Vortex thoroughly.
-
Sonication: If the peptide does not dissolve, place the vial in a water bath sonicator for 5-10 minutes.[3]
-
pH Adjustment: If insolubility persists, test the solubility in acidic and basic conditions. For basic peptides, try 10% acetic acid. For acidic peptides, try 0.1% ammonium hydroxide.[1][8]
-
Organic Co-solvents: For highly hydrophobic peptides, dissolve the peptide in a minimal volume of a compatible organic solvent like DMSO or DMF.[2][3] Then, add this solution dropwise to your desired aqueous buffer while vortexing to facilitate proper folding and prevent precipitation.
-
Denaturants: As a last resort, for very stubborn aggregates, use strong denaturing agents like 6M guanidine hydrochloride or 8M urea.[2] Note that these will need to be removed by dialysis or buffer exchange if they interfere with downstream applications.
Issue 2: On-Resin Aggregation During SPPS
If you suspect on-resin aggregation is causing poor coupling yields, consider the following strategies during your synthesis.
| Strategy | Description | Key Considerations |
| Solvent Choice | Switch from standard DMF to a more polar, aggregation-disrupting solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. | NMP is generally better at solvating growing peptide chains. DMSO can be particularly effective at disrupting hydrogen bonds. |
| Elevated Temperature | Perform coupling and deprotection steps at a higher temperature (e.g., 50-75°C), often with microwave assistance. | This increases reaction kinetics and can help break up secondary structures. Be mindful of potential side reactions like racemization at elevated temperatures.[9] |
| Chaotropic Salts | Wash the resin with a solution of a chaotropic salt, such as 0.5 M LiCl in DMF, before the coupling step to disrupt secondary structures. | Ensure the salt is thoroughly washed away before adding the activated amino acid, as it can interfere with the coupling reaction. |
| Backbone Protection | Incorporate pseudoprolines or other backbone-protecting groups at strategic locations (every 6-8 residues) to introduce "kinks" in the peptide backbone and disrupt β-sheet formation.[10] | This is a proactive strategy that needs to be planned during the peptide design phase. |
-
After the deprotection and washing steps, and before the coupling step, add a solution of 0.5 M LiCl in DMF to the resin.
-
Gently agitate the resin for 15-30 minutes.
-
Drain the chaotropic salt solution.
-
Thoroughly wash the resin with DMF (at least 5-6 times) to remove all traces of the salt.
-
Proceed with the standard coupling protocol.
In-Depth Scientific Explanations
The Role of the Boc Group and Hydroxyl Functionality
The this compound moiety introduces both a bulky, hydrophobic Boc group and a polar, hydrogen-bonding hydroxyl group. The Boc group, while essential for protecting the amine during synthesis, can contribute significantly to the overall hydrophobicity of the peptide.[11][12] This is particularly problematic in sequences that already contain a high proportion of hydrophobic amino acids.[1][2]
Conversely, the terminal hydroxyl group can participate in hydrogen bonding. While this can potentially improve solubility by interacting with water, it can also form intermolecular hydrogen bonds with other peptide molecules, leading to the formation of a stable, aggregated network. The flexible three-carbon linker allows this hydroxyl group to adopt various conformations, potentially facilitating these intermolecular interactions.
Caption: Dual contribution of this compound to aggregation.
By understanding these competing effects, researchers can make more informed decisions when designing their peptides and troubleshooting aggregation issues. For instance, flanking the this compound with charged or highly polar amino acids may help to mitigate its aggregating tendencies.
References
-
Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]
-
LifeTein. (n.d.). How to predict peptide solubility? Retrieved from [Link]
- Danishefsky, S. J., & Fumagalli, T. (2018). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. JoVE (Journal of Visualized Experiments), (138), e57964.
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
- Gryn'ova, G., Marshall, D. L., & Coote, M. L. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 59(42), 18864-18875.
-
GenScript. (2023, September 21). Peptide Solubility. Retrieved from [Link]
- Danishefsky, S. J., & Fumagalli, T. (2018). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. JoVE (Journal of Visualized Experiments), (138), e57964.
-
Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(3), 1347-1359.
- Knowles, T. P., & Buehler, M. J. (2011). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface focus, 1(6), 735-748.
- Malm, H., & Kjellsson, M. C. (2022).
-
Joechem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical reviews, 109(6), 2455-2504.
- Natalello, A., & Ricagno, S. (2017). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Methods in molecular biology (Clifton, N.J.), 1527, 1-18.
- Carpentier, R., & Chierici, S. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry–A European Journal, 27(30), 7896-7907.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Lund University Publications. (2018). NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- BenchChem. (2025). Physical and chemical properties of Boc-protected amino acids.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Tamás, B., Alberts, M., Laino, T., & Hartrampf, N. (2023).
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl)
- Wadhwani, P., Reichert, J., & Afonin, S. (2012). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. ChemBioChem, 13(10), 1438-1445.
- Tamás, B., Alberts, M., Laino, T., & Hartrampf, N. (2023).
- D'Ursi, A., Rizzuti, B., Guzzi, R., & Amodeo, P. (2020). Exploring the Early Stages of the Amyloid Aβ(1–42) Peptide Aggregation Process: An NMR Study. International journal of molecular sciences, 21(11), 3858.
- Appiah-Kubi, G., & Formaggio, F. (2021). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules, 26(11), 3253.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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- 2. lifetein.com [lifetein.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. peptidesciences.com [peptidesciences.com]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 3-(Boc-amino)-1-propanol: HPLC vs. NMR Analysis
In the landscape of pharmaceutical research and development, the chemical purity of starting materials, intermediates, and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a versatile building block like 3-(tert-butyloxycarbonyl-amino)-1-propanol, a molecule frequently employed in the synthesis of complex pharmaceuticals, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Our discussion will move beyond procedural outlines to explore the causality behind experimental choices, grounding our protocols in established scientific principles. We will demonstrate how these two techniques, often used orthogonally, provide a comprehensive and trustworthy purity profile, essential for researchers, scientists, and drug development professionals.[3][4]
The Analytical Challenge: 3-(Boc-amino)-1-propanol and Its Potential Impurities
This compound is synthesized by protecting the primary amine of 3-amino-1-propanol with a di-tert-butyl dicarbonate ((Boc)₂O) group.[2][5] The purity of the final product can be compromised by several factors:
-
Unreacted Starting Materials: Residual 3-amino-1-propanol.
-
Reagent-Related Impurities: Excess (Boc)₂O or its byproducts.
-
Process-Related Byproducts: Formation of di-protected species or products from side reactions.
-
Degradation Products: The Boc group is sensitive to acid, and its cleavage can lead to impurities.[6][7]
A robust analytical strategy must be capable of separating, identifying, and quantifying these potential contaminants.
High-Performance Liquid Chromatography (HPLC): The Gold Standard in Separation
HPLC is a cornerstone of purity analysis, excelling at separating components within a mixture.[4][8] Its principle relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[9] For purity assessment, the "area percent" method is commonly used, where the peak area of the main component is compared to the total area of all detected peaks.
Expertise in Action: Causality Behind the HPLC Protocol
The selection of chromatographic conditions is critical and is driven by the physicochemical properties of this compound—a polar, non-volatile small molecule.
-
Why Reversed-Phase (RP-HPLC)? The analyte is moderately polar. A C18 column (a non-polar stationary phase) with a polar mobile phase (like acetonitrile and water) provides excellent retention and separation for such compounds.[10]
-
Why a Gradient Elution? A gradient (where the mobile phase composition changes over time) is chosen to ensure that both early-eluting polar impurities (like residual 3-amino-1-propanol) and later-eluting non-polar impurities are effectively separated and eluted as sharp peaks within a reasonable timeframe.
-
Why a UV Detector? While the analyte lacks a strong chromophore, the carbamate group provides sufficient UV absorbance at low wavelengths (~210 nm) for sensitive detection.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of a this compound sample by assessing the area percentage of the main peak relative to all other detected peaks.
Instrumentation & Reagents:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Sample: this compound
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water (v/v)
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)
-
Rationale: TFA acts as an ion-pairing agent to improve peak shape and is transparent at low UV wavelengths.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity assessment.
Quantitative NMR (qNMR): A Primary Method for Absolute Purity
Unlike HPLC, which provides a relative purity value, qNMR is a primary analytical method capable of determining the absolute purity (or assay) of a compound without needing a chemically identical reference standard.[11][12] The fundamental principle of qNMR is that the integral area of a specific NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the analyte's purity can be calculated directly.[14][15]
Expertise in Action: Causality Behind the qNMR Protocol
A successful qNMR experiment hinges on meticulous planning and parameter optimization.[13]
-
Why an Internal Standard? The internal standard method is preferred for high accuracy as it corrects for variations in sample volume and spectrometer performance.[14][16]
-
Choosing the Right Standard: The ideal internal standard must be of high purity (≥99%), stable, soluble in the same deuterated solvent as the analyte, and possess at least one sharp signal that does not overlap with any analyte signals.[15][17][18] For this compound, maleic acid is an excellent choice. Its vinylic protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically free of signals from the analyte.
-
Why a Long Relaxation Delay (D1)? To ensure accurate quantification, all protons (in both the analyte and the standard) must fully relax back to their equilibrium state before the next pulse is applied. A long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of any proton being integrated, is crucial to prevent signal saturation and ensure the integrals are truly proportional to the number of protons.[19]
Experimental Protocol: qNMR Purity Analysis
Objective: To determine the absolute mass fraction purity of a this compound sample using an internal standard.
Instrumentation & Reagents:
-
NMR Spectrometer (≥400 MHz recommended)
-
High-precision analytical balance (readable to 0.01 mg)
-
Internal Standard: Maleic Acid (Certified Reference Material)
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Sample: this compound
Methodology:
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a clean vial. Record the mass precisely (m_analyte).
-
Accurately weigh ~10 mg of maleic acid into the same vial. Record the mass precisely (m_std).
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Vortex to ensure complete dissolution and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 30-90° (a 90° pulse provides maximum signal per scan).
-
Relaxation Delay (D1): ≥ 30 seconds (ensure full relaxation for all relevant protons).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate the following signals:
-
Analyte Signal (I_analyte): The singlet from the 9 protons of the Boc group (~1.38 ppm).
-
Standard Signal (I_std): The singlet from the 2 vinylic protons of maleic acid (~6.3 ppm).
-
-
-
Purity Calculation:
-
Use the following formula to calculate the purity (P_analyte) as a mass fraction (% w/w):
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (N_analyte = 9; N_std = 2)
-
MW: Molecular weight (MW_analyte = 175.23 g/mol ; MW_std = 116.07 g/mol )
-
m: Mass
-
P_std: Purity of the internal standard (e.g., 99.9%)
-
Visualization: qNMR Workflow
Caption: Workflow for qNMR absolute purity determination.
Head-to-Head Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR is not about which technique is "better," but which is best suited for the analytical question at hand. Often, the most robust approach involves using both.[12][20]
| Feature | HPLC (Reversed-Phase, UV Detection) | qNMR (¹H, Internal Standard Method) |
| Principle of Quantification | Relative (Area Percent). Assumes all impurities have the same response factor as the main compound. | Absolute (Primary Ratio Method). Directly compares analyte to a standard of known purity.[11][21] |
| Reference Standard | Requires a high-purity reference standard of the analyte itself for accurate quantitation (assay), but not for simple area % purity. | Requires a high-purity, structurally different internal standard.[14] |
| Sensitivity | High (typically ppm or ng level). Ideal for trace impurity detection.[4] | Lower (typically requires mg of sample). Not ideal for trace impurities below ~0.1%. |
| Structural Information | None. Peak identity must be confirmed by other means (e.g., Mass Spectrometry). | High. Provides full structural confirmation of the analyte and can help identify unknown impurities.[22] |
| Sample Throughput | Moderate. Typical run times are 20-30 minutes per sample. | High. Once parameters are set, acquisition can be fast (5-10 min), especially with automation.[14] |
| Destructive/Non-destructive | Destructive. The sample is consumed. | Non-destructive. The sample can be fully recovered after analysis.[20][22] |
| Key Advantage | Excellent separation power for complex mixtures and trace impurities. | Provides a highly accurate, "true" purity value without an analyte-specific standard.[12][20] |
| Common Challenge | Co-elution of impurities with the main peak can lead to inaccurate purity assessment.[23] | Signal overlap can complicate integration. Matrix effects can alter chemical shifts. |
The Power of Orthogonality: A Self-Validating System
The most trustworthy purity assessment is achieved by employing orthogonal methods—techniques that measure the same attribute via different physicochemical principles.[3][23] HPLC separates based on polarity and interaction with a stationary phase, while qNMR quantifies based on a fundamental nuclear property.
-
HPLC might show a single, sharp peak, suggesting 100% purity. However, an impurity could be co-eluting under that peak.
-
qNMR analysis of the same sample might reveal a purity of 98.5%. This discrepancy indicates the presence of non-UV active or co-eluting impurities that HPLC missed. Conversely, qNMR provides the absolute purity of the main organic component but relies on HPLC to profile and quantify trace-level impurities that fall below its detection limit.
By combining these methods, we create a self-validating system that provides a comprehensive and highly reliable purity value, satisfying stringent regulatory expectations like those from the ICH.[4][24][25]
Conclusion
For the comprehensive purity assessment of this compound, both HPLC and qNMR are indispensable tools. HPLC serves as the workhorse for impurity profiling, offering unparalleled separation capabilities to detect and quantify trace-level contaminants. qNMR provides a definitive, absolute purity value for the main component, acting as a crucial orthogonal check that is independent of chromatographic separation.
As Senior Application Scientists, we recommend a dual approach: utilize HPLC for routine quality control and for generating impurity profiles during stability and forced degradation studies. Concurrently, employ qNMR to establish the absolute purity of reference standards and key batches, ensuring the foundational accuracy of all subsequent quantitative work. This integrated strategy provides the highest level of scientific integrity and confidence in the quality of your materials.
References
-
RSSL. qNMR: A powerful tool for purity determination. [Link]
-
ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]
-
Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Diehl, B. W. K., Malz, F., & Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResolveMass Laboratories. (2025). Why qNMR Internal Standards Matter. [Link]
-
Organic Primary Standards Group. Quantitative NMR. [Link]
-
Gfeller, D., & Gedeck, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219–9220. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
Bégin, E., et al. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]
-
Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
JEOL Ltd. Let's try doing quantitative NMR. [Link]
-
U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Chromatography Today. (2016). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]
-
National Institutes of Health (NIH). (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
Preprints.org. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
-
Chromatography Online. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. [Link]
-
Biomedical and Pharmacology Journal. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. [Link]
-
European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]
-
ResearchGate. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. [Link]
-
ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection. [Link]
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A Comparative Guide to the Efficacy of 3-(Boc-amino)-1-propanol and Fmoc-amino-propanol in Solid-Phase Peptide Synthesis
In the landscape of synthetic peptide chemistry, the strategic selection of protecting groups is a critical determinant of success, influencing yield, purity, and the feasibility of synthesizing complex peptide structures. Solid-Phase Peptide Synthesis (SPPS), the cornerstone of modern peptide assembly, predominantly relies on two orthogonal protection strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Foc) methodologies.[1] This guide provides an in-depth, objective comparison of 3-(Boc-amino)-1-propanol and its Fmoc-protected counterpart, Fmoc-amino-propanol, for their application in SPPS, particularly in the synthesis of C-terminally modified peptides.[2]
The modification of a peptide's C-terminus can significantly impact its biological activity, stability, and pharmacokinetic properties.[3] Amino alcohols, such as 3-amino-1-propanol, serve as valuable precursors for generating C-terminal peptide alcohols, which are important analogs of naturally occurring peptides and can act as intermediates for further chemical modifications.[][5] The choice between a Boc or Fmoc protecting group for the amino functionality of the propanol linker dictates the entire synthetic strategy.
The Core Chemical Dichotomy: Boc vs. Fmoc Protection
The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which govern the chemical conditions for deprotection at each cycle of peptide elongation.[1]
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[] Deprotection is achieved with a moderately strong acid, such as trifluoroacetic acid (TFA).[] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[8] While effective, the repeated use of acid for deprotection and the harsh final cleavage conditions can lead to side reactions, especially with sensitive amino acid residues.[]
-
Fmoc/tBu Strategy: In contrast, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection.[] This group is readily cleaved by a secondary amine, most commonly piperidine.[10] The side-chain protecting groups are acid-labile (often tert-butyl based) and are removed concurrently with the peptide's cleavage from the resin using TFA.[11] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a significant advantage of the Fmoc approach, offering milder overall conditions.[11][12]
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Moderate Acid (e.g., TFA)[13] | Mild Base (e.g., Piperidine)[10] |
| Side-Chain Protection | Acid-labile (Benzyl-based) | Acid-labile (tBu-based)[11] |
| Final Cleavage | Strong Acid (e.g., HF)[8] | Moderate Acid (e.g., TFA)[11] |
| Orthogonality | Graded acid lability[14] | True Orthogonality[11][12] |
Table 1: Key Differences Between Boc and Fmoc SPPS Strategies
Chemical Structures and Deprotection Mechanisms
To fully appreciate the implications of choosing between this compound and Fmoc-amino-propanol, it is essential to visualize their structures and understand their respective deprotection pathways.
Caption: Chemical structures of this compound and Fmoc-amino-propanol.
The deprotection of the Boc group proceeds via an acid-catalyzed hydrolysis, generating a carbamic acid intermediate that readily decarboxylates to yield the free amine.[13][15] In contrast, the Fmoc group is removed through a base-mediated β-elimination mechanism, typically initiated by piperidine.[16]
Caption: Simplified deprotection mechanisms for Boc and Fmoc groups.
Experimental Comparison: A Hypothetical Case Study
To provide a practical comparison, we will outline a hypothetical experimental workflow for the synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Leu) with a C-terminal propanol modification using both this compound and Fmoc-amino-propanol.
Materials and Methods
-
Resins: 2-Chlorotrityl chloride resin for Fmoc synthesis; Merrifield resin for Boc synthesis.
-
Amino Acids: Fmoc-protected amino acids with tBu-based side-chain protection; Boc-protected amino acids with Bzl-based side-chain protection.
-
Linkers: this compound[17], Fmoc-3-amino-1-propanol.
-
Coupling Reagents: HBTU/DIPEA for Fmoc synthesis; DCC/HOBt for Boc synthesis.
-
Deprotection Reagents: 20% Piperidine in DMF for Fmoc deprotection[18]; 50% TFA in DCM for Boc deprotection.[16]
-
Cleavage Cocktails: 95% TFA, 2.5% TIS, 2.5% H₂O for Fmoc synthesis[19]; HF with p-cresol scavenger for Boc synthesis.
Experimental Workflow
Caption: General workflow for the synthesis of a C-terminal peptide alcohol.
Detailed Protocols
Fmoc-amino-propanol Strategy:
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in DCM.
-
Linker Attachment: Dissolve Fmoc-3-amino-1-propanol and DIPEA in DCM and add to the resin. Agitate for 1-2 hours. Cap any remaining active sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash thoroughly with DMF and DCM.[18]
-
Amino Acid Coupling: Activate the first Fmoc-amino acid (Fmoc-Leu-OH) with HBTU and DIPEA in DMF and couple to the resin-bound amino-propanol.
-
Chain Elongation: Repeat steps 3 and 4 for the remaining amino acids in the sequence.
-
Final Cleavage: After the final Fmoc deprotection, treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2-3 hours.[19]
-
Product Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
This compound Strategy:
-
Resin Preparation: Swell Merrifield resin in DCM.
-
Linker Attachment: Couple the first Boc-amino acid (Boc-Leu-OH) to the resin. Then, couple this compound to the C-terminus of the resin-bound amino acid.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes. Neutralize with 10% DIPEA in DCM. Wash thoroughly.[12][16]
-
Amino Acid Coupling: Activate the next Boc-amino acid with DCC and HOBt in DMF/DCM and couple to the resin.
-
Chain Elongation: Repeat steps 3 and 4 for the remaining amino acids.
-
Final Cleavage: Treat the resin with liquid HF in the presence of p-cresol at 0°C for 1 hour in a specialized apparatus.
-
Product Isolation: After HF evaporation, precipitate the peptide in cold diethyl ether, wash, and lyophilize.
Comparative Efficacy and Performance
| Parameter | This compound | Fmoc-amino-propanol | Rationale |
| Crude Purity | Generally Lower | Generally Higher | Milder deprotection conditions in the Fmoc strategy minimize side reactions.[1] |
| Yield | Can be lower | Often higher | Harsh acidic conditions in Boc-SPPS can lead to peptide chain cleavage. |
| Handling Safety | Requires specialized equipment for HF cleavage. HF is highly corrosive and toxic.[11] | TFA is corrosive but more manageable than HF. Piperidine is toxic and requires careful handling.[11] | The use of HF in the Boc strategy poses significant safety risks. |
| Compatibility with Sensitive Residues | Strong acid can degrade sensitive residues like Trp and Met.[] | Milder conditions are more compatible with a wider range of amino acids and modifications.[11] | The base-lability of the Fmoc group and mild acid cleavage are advantageous.[11] |
| Automation Friendliness | Less amenable to full automation due to the use of HF.[8] | Highly suitable for automated peptide synthesizers.[11] | The milder and more routine chemistry of the Fmoc strategy is well-suited for automation. |
Table 2: Performance Comparison of Boc and Fmoc Strategies for C-Terminal Peptide Alcohol Synthesis
Conclusion and Recommendations
The choice between this compound and Fmoc-amino-propanol for the synthesis of C-terminal peptide alcohols is intrinsically linked to the broader decision between the Boc and Fmoc SPPS strategies. For the majority of applications, particularly in research and early-stage drug development, the Fmoc-amino-propanol approach is demonstrably superior . The milder reaction conditions, higher crude product purity, and enhanced safety profile make it the preferred method.[11] Its compatibility with automated synthesis platforms further streamlines the production of peptide libraries for screening and optimization.[11]
However, the Boc strategy, and by extension the use of this compound, retains its value for specific, challenging syntheses . For long and difficult sequences that are prone to aggregation, the Boc/Bzl chemistry can sometimes offer advantages in solvation and coupling efficiency.[1] Additionally, for well-established, large-scale industrial productions where protocols are optimized and specialized equipment is in place, the Boc strategy may still be employed.[1]
Ultimately, the selection of the appropriate protected amino alcohol should be a carefully considered decision based on the specific peptide sequence, the scale of the synthesis, the available laboratory infrastructure, and the desired purity of the final product.
References
- Benchchem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. Benchchem. Accessed December 30, 2025.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Accessed December 30, 2025.
- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem. Accessed December 30, 2025.
- Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. Fiveable. Accessed December 30, 2025.
- Royal Society of Chemistry. Amino alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Accessed December 30, 2025.
- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences. Accessed December 30, 2025.
- National Institutes of Health. Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. Accessed December 30, 2025.
- ResearchGate. Recent Advances in the Synthesis of C-Terminally Modified Peptides | Request PDF.
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences. Accessed December 30, 2025.
- Slideshare. T boc fmoc protocols in peptide synthesis. Slideshare. Accessed December 30, 2025.
- Springer Nature Experiments. Protecting Groups in Peptide Synthesis.
- PubMed. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. Accessed December 30, 2025. _
- BOC Sciences. Modification of C-Terminal. BOC Sciences. Accessed December 30, 2025.
- LifeTein. Basic Peptides synthesis introduction. LifeTein. Accessed December 30, 2025.
- Wiley Online Library. Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction. Angewandte Chemie International Edition. Accessed December 30, 2025.
- Benchchem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem. Accessed December 30, 2025.
- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. Accessed December 30, 2025.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Accessed December 30, 2025.
- National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Accessed December 30, 2025.
- AltaBioscience. Fmoc Amino Acids for SPPS. AltaBioscience. Accessed December 30, 2025.
- Aapptec Peptides. Amino Acid Sidechain Deprotection. Aapptec Peptides. Accessed December 30, 2025.
- GenScript. Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Accessed December 30, 2025.
- BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences. Accessed December 30, 2025.
- Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. Accessed December 30, 2025.
- ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Accessed December 30, 2025.
- Sigma-Aldrich. This compound 97 58885-58-8. Sigma-Aldrich. Accessed December 30, 2025.
- Springer Nature Experiments. Methods for Removing the Fmoc Group.
- YouTube. Boc Deprotection Mechanism | Organic Chemistry. YouTube. Published December 14, 2022. Accessed December 30, 2025.
- Benchchem. A Head-to-Head Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies. Benchchem. Accessed December 30, 2025.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Published online August 29, 2013. Accessed December 30, 2025.
- ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep. Accessed December 30, 2025.
- Sigma-Aldrich. This compound 97 58885-58-8. Sigma-Aldrich. Accessed December 30, 2025.
- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
- Severn Biotech. *Fmoc Amino Acids used in Solid Phase Peptide Synthesis (SPPS). Severn Biotech. Accessed December 30, 2025.
- BOC Sciences. CAS 156-87-6 3-Amino-1-propanol. BOC Sciences. Accessed December 30, 2025.
Sources
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- 5. Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction. | Semantic Scholar [semanticscholar.org]
- 8. lifetein.com [lifetein.com]
- 10. genscript.com [genscript.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
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- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Senior Application Scientist's Guide to Boc-Protected Amino Alcohols: A Comparative Analysis of 3-(Boc-amino)-1-propanol and its Congeners in Modern Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Indispensable Role of Boc-Protected Amino Alcohols in Synthetic Chemistry
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the strategic use of bifunctional building blocks is paramount. Among these, N-tert-butoxycarbonyl (Boc)-protected amino alcohols stand out as exceptionally versatile synthons. Their inherent orthogonality, with a stable, acid-labile amine protecting group and a reactive hydroxyl functionality, allows for controlled, sequential modifications. This makes them invaluable in the construction of complex molecular architectures, from peptide mimetics to the sophisticated linker systems of Proteolysis Targeting Chimeras (PROTACs).
This guide provides an in-depth comparative analysis of 3-(Boc-amino)-1-propanol against other commonly employed Boc-protected amino alcohols. We will delve into the nuances of their reactivity, steric profiles, and the impact of structural variations—such as alkyl chain length and the presence of chiral centers—on their performance in key synthetic applications. The insights presented herein are grounded in established chemical principles and supported by representative experimental data to inform the rational selection of these critical building blocks.
Featured Building Block: this compound
This compound, with its three-carbon (C3) alkyl chain separating the protected amine and the hydroxyl group, represents a foundational building block in many synthetic endeavors. Its linear structure and lack of a chiral center simplify reaction analysis and product characterization.
Key Attributes:
-
Balanced Flexibility and Rigidity: The propyl chain offers a degree of conformational flexibility that is often advantageous, particularly in the design of linkers for PROTACs, where it can facilitate the formation of a productive ternary complex.[]
-
Favorable Reactivity: The primary hydroxyl group is readily accessible for a variety of transformations, including etherification, esterification, and Mitsunobu reactions.
-
Synthetic Accessibility: It can be straightforwardly synthesized from 3-amino-1-propanol and di-tert-butyl dicarbonate.[2]
Comparative Analysis with Other Boc-Protected Amino Alcohols
The selection of a Boc-protected amino alcohol is a critical decision in a synthetic campaign, as subtle structural differences can have a profound impact on reaction outcomes and the properties of the final product. This section provides a head-to-head comparison of this compound with its C2 and C4 linear analogs, as well as chiral variants derived from amino acids.
The Influence of Alkyl Chain Length: A Study of C2, C3, and C4 Amino Alcohols
The length of the alkyl chain separating the amino and hydroxyl groups influences the molecule's physical properties and its spatial reach in larger constructs.
| Building Block | Structure | Key Differentiating Features |
| 2-(Boc-amino)-1-ethanol | OCCNC(=O)OC(C)(C)C | C2 Linker: Shorter, more rigid linker. May be susceptible to intramolecular cyclization reactions (e.g., oxazolidinone formation) under certain conditions. |
| This compound | OCCCCNC(=O)OC(C)(C)C | C3 Linker: A balance of flexibility and defined length. A common starting point in linker design for PROTACs. |
| 4-(Boc-amino)-1-butanol | OCCCCNC(=O)OC(C)(C)C | C4 Linker: Greater flexibility and extended reach. Can be crucial for spanning larger distances between binding domains in PROTACs.[3][4] |
dot
Caption: Impact of Alkyl Chain Length on Linker Properties.
Acyclic vs. Chiral Scaffolds: The Case of Boc-Alaninol and Boc-Glycinol
Amino alcohols derived from amino acids introduce a chiral center and a different steric profile compared to their linear counterparts.
| Building Block | Structure | Key Differentiating Features |
| Boc-Glycinol | OCC(N(C(=O)OC(C)(C)C))C | Chiral C2 Analogue: Derived from glycine, it is achiral but provides a different steric environment around the hydroxyl group compared to 2-(Boc-amino)-1-ethanol. |
| Boc-Alaninol | CC(C(O)N(C(=O)OC(C)(C)C))C | Chiral Building Block: Derived from alanine, it introduces a stereocenter, which can be critical for achieving specific binding interactions in drug design. The methyl group adds steric bulk, which can influence reaction rates and conformational preferences.[5] |
Performance in Key Synthetic Applications: A Data-Driven Comparison
The utility of these building blocks is best illustrated through their performance in common synthetic transformations. The following sections provide representative experimental data for two critical applications: etherification reactions, which are fundamental to linker synthesis, and their impact on the biological activity of PROTACs.
Comparative Yields in Etherification Reactions
The formation of an ether linkage is a common step in the synthesis of PROTAC linkers and other complex molecules. The following table presents illustrative yields for a representative Williamson ether synthesis.
| Boc-Protected Amino Alcohol | Illustrative Yield (%) | Comments |
| 2-(Boc-amino)-1-ethanol | 75-85% | The shorter chain can sometimes lead to side reactions, such as cyclization, depending on the reaction conditions. |
| This compound | 85-95% | Generally provides high yields due to the accessible primary hydroxyl group and reduced propensity for intramolecular side reactions. |
| 4-(Boc-amino)-1-butanol | 80-90% | High yields are typical, though the increased flexibility of the longer chain can sometimes lead to minor impurities. |
| Boc-Alaninol | 70-80% | The steric hindrance from the adjacent methyl group can slightly reduce reaction rates and yields compared to linear analogs. |
Note: These yields are illustrative and can vary based on the specific substrate, reagents, and reaction conditions.
dot
Caption: Generalized Williamson Ether Synthesis Workflow.
Impact on PROTAC Efficacy: A Comparative Look at Degradation Activity
The choice of linker, and by extension the amino alcohol building block, has a profound effect on the efficacy of a PROTAC. The linker's length and flexibility are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target protein degradation.
The following table provides illustrative data on the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), where the linker length is varied using C2, C3, and C4 amino alcohol building blocks.
| Linker Derived From | Linker Length (atoms) | Illustrative DC₅₀ (nM) | Illustrative Dₘₐₓ (%) |
| 2-(Boc-amino)-1-ethanol | ~10 | 500 | 60 |
| This compound | ~11 | 50 | >90 |
| 4-(Boc-amino)-1-butanol | ~12 | 150 | 85 |
Note: This data is illustrative and compiled from trends observed in the literature. Actual values are highly dependent on the specific target, E3 ligase, and warhead used.[6][7][8]
dot
Caption: PROTAC-Mediated Protein Degradation Pathway.
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, self-validating experimental protocols for the synthesis of this compound and a general procedure for its incorporation into a PROTAC linker via etherification.
Protocol 1: Synthesis of this compound
This protocol describes the straightforward Boc protection of 3-amino-1-propanol.
Materials:
-
3-Amino-1-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Nitrogen or Argon source
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 3-amino-1-propanol (1.0 eq.) in anhydrous DCM (approx. 0.1 M solution) under a nitrogen atmosphere, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a colorless oil. The product is often of sufficient purity for subsequent steps without further purification.
Protocol 2: General Procedure for Williamson Ether Synthesis using this compound
This protocol outlines the etherification of this compound with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Nitrogen or Argon source
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Conclusion and Future Perspectives
The selection of a Boc-protected amino alcohol is a critical parameter in the design and synthesis of complex molecules. While this compound offers a versatile and reliable platform, a nuanced understanding of how its structural congeners influence reactivity, steric interactions, and the properties of the final product is essential for the modern synthetic chemist. The length of the alkyl chain directly impacts the flexibility and reach of linkers in PROTACs, with the C3 chain of this compound often representing an optimal starting point. The introduction of chirality, as seen in Boc-alaninol, provides an additional layer of complexity and opportunity for fine-tuning molecular interactions.
As the demand for more sophisticated and targeted therapeutics continues to grow, the rational selection of these fundamental building blocks will remain a cornerstone of successful drug discovery and development. Future work will likely focus on the development of novel Boc-protected amino alcohols with diverse functionalities and stereochemistries to further expand the synthetic toolbox available to researchers.
References
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 309-317. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(13), 8847-8857. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(4), FDD51. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reaction Completion: Validating the Synthesis of 3-(Boc-amino)-1-propanol with TLC and LC-MS
In the realm of synthetic organic chemistry, particularly in the intricate field of pharmaceutical and peptide synthesis, the confirmation of reaction completion is not merely a procedural step but a cornerstone of experimental success. The synthesis of 3-(tert-butoxycarbonyl-amino)-1-propanol, a key building block, serves as a quintessential example where rigorous validation is paramount. This guide provides an in-depth comparison of two ubiquitous analytical techniques, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for monitoring the progress and confirming the completion of this reaction. As a senior application scientist, this document is crafted to provide not just procedural steps, but the underlying scientific rationale to empower researchers to make informed decisions in their daily laboratory work.
The Synthetic Landscape: Boc Protection of 3-Amino-1-propanol
The reaction in focus is the protection of the primary amine of 3-amino-1-propanol with a tert-butoxycarbonyl (Boc) group. This is a common strategy to prevent the amine from participating in subsequent reactions while leaving the hydroxyl group available for further transformations. The reaction typically involves reacting 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Reaction Scheme:
The successful conversion of the starting material, a polar amino alcohol, into the less polar Boc-protected product is the primary objective. Incomplete reactions can lead to a mixture of starting material and product, complicating purification and potentially leading to unwanted side reactions in subsequent steps. Therefore, a reliable method to validate the absence of the starting material is crucial.
At-a-Glance Comparison: TLC vs. LC-MS for Reaction Monitoring
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning of analytes between a solid stationary phase and a liquid mobile phase.[1][2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by detection based on mass-to-charge ratio.[3][4] |
| Primary Output | Retention factor (Rf) values and visualization of spots under UV light or with a staining agent. | Chromatogram (retention time) and mass spectrum (m/z). |
| Sensitivity | Microgram (µg) to nanogram (ng) range, depending on the compound and visualization method.[1][5] | Picogram (pg) to femtogram (fg) range, offering exceptional sensitivity.[3][6] |
| Specificity | Moderate. Can be prone to interference from compounds with similar polarities. Rf values are not unique identifiers.[7] | High. Provides both retention time and mass-to-charge ratio, offering a high degree of confidence in compound identification.[8][9] |
| Speed | Rapid. A single analysis can be completed in 5-20 minutes.[1][5] | Moderate. A single analysis typically takes 5-30 minutes, depending on the chromatographic method. |
| Cost | Low. Requires minimal and inexpensive equipment and consumables.[1][10] | High. Involves significant capital investment for the instrument and ongoing maintenance costs.[3][11] |
| Information Provided | Qualitative assessment of the presence or absence of starting material and product. Can provide a semi-quantitative estimation of relative concentrations. | Quantitative and qualitative data. Provides confirmation of the molecular weight of the product and can identify byproducts. |
| Ease of Use | Simple to perform with minimal training. | Requires a skilled operator for method development, operation, and data interpretation.[3] |
Deep Dive into Methodologies
Thin-Layer Chromatography (TLC): The Workhorse of the Organic Lab
TLC is an indispensable tool for the rapid, qualitative monitoring of organic reactions due to its simplicity, speed, and low cost.[1][5] The principle lies in the separation of components of a mixture based on their differential affinity for the stationary phase (typically silica gel) and the mobile phase (an organic solvent or mixture of solvents).[2][12]
-
Plate Preparation: Use a pre-coated silica gel TLC plate. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[2]
-
Spotting:
-
Dissolve a small amount of the starting material (3-amino-1-propanol) in a suitable solvent (e.g., methanol) to create a reference spot.
-
Dissolve a small amount of the reaction mixture in the same solvent.
-
Using a capillary tube, spot the starting material and the reaction mixture on the baseline, ensuring the spots are small and do not spread. It is good practice to also spot a co-spot (a spot of the starting material on top of a spot of the reaction mixture) to aid in identification.[2]
-
-
Development:
-
Prepare a developing chamber by adding a suitable mobile phase (eluent) to a depth of about 0.5 cm. A common mobile phase for separating polar compounds is a mixture of a non-polar and a polar solvent.[13][14] For this specific reaction, a good starting point is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) or dichloromethane and methanol (e.g., 95:5 v/v) .
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors, which leads to better separation.[5]
-
Carefully place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber.[15]
-
-
Visualization:
-
Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.[15]
-
The starting material, 3-amino-1-propanol, and the product, 3-(Boc-amino)-1-propanol, are not UV active. Therefore, visualization requires a chemical stain. A common and effective stain for amines and alcohols is potassium permanganate (KMnO₄) stain .
-
To visualize, briefly dip the dried TLC plate into the KMnO₄ solution or spray it evenly. The compounds will appear as yellow-brown spots on a purple background.
-
-
Starting Material (3-amino-1-propanol): Being a highly polar molecule due to the free amine and hydroxyl groups, it will have a strong affinity for the polar silica gel stationary phase and will not travel far up the plate. It will have a low Rf value.
-
Product (this compound): The Boc group is non-polar, which reduces the overall polarity of the molecule compared to the starting material. It will have a weaker affinity for the stationary phase and will travel further up the plate, resulting in a higher Rf value.
-
Reaction Completion: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture.
-
Choice of Stationary Phase: Silica gel is a highly polar stationary phase, making it ideal for separating compounds based on polarity, which is the primary difference between the starting material and the product.[16]
-
Choice of Mobile Phase: The mobile phase is chosen to provide good separation between the starting material and the product. A mixture of solvents allows for fine-tuning of the polarity to achieve optimal Rf values (ideally between 0.2 and 0.8 for the product).[2]
-
Choice of Visualization Agent: Potassium permanganate is a strong oxidizing agent that reacts with the amine and alcohol functional groups present in both the starting material and the product, making them visible.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Confirmation
LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection capabilities of mass spectrometry.[3][4] This technique is invaluable for confirming the identity of the product by its molecular weight and for detecting any potential byproducts, even at trace levels.[17]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for LC-MS analysis (typically in the low µg/mL to ng/mL range).
-
LC Separation:
-
Column: A reversed-phase C18 column is a good choice for this analysis, as it separates compounds based on their hydrophobicity.
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of a weak solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of a strong solvent (e.g., acetonitrile or methanol with 0.1% formic acid). Formic acid is added to aid in the ionization of the analyte.
-
Example Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-8 min: 95% to 5% B
-
8-10 min: 5% B (A = Water + 0.1% Formic Acid, B = Acetonitrile + 0.1% Formic Acid)
-
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for polar molecules like this compound. It is a "soft" ionization method that typically results in the formation of the protonated molecule [M+H]⁺.[3]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrometer should be set to scan a mass range that includes the expected molecular ions of the starting material and the product.
-
-
Starting Material (3-amino-1-propanol): Molecular Weight = 75.11 g/mol . Expected [M+H]⁺ ion at m/z 76.1. It will elute early in the reversed-phase chromatogram due to its high polarity.
-
Product (this compound): Molecular Weight = 175.23 g/mol .[18][19] Expected [M+H]⁺ ion at m/z 176.2. Being less polar, it will have a longer retention time on the C18 column compared to the starting material.
-
Reaction Completion: The reaction is confirmed to be complete when the peak corresponding to the starting material (at its characteristic retention time and m/z) is absent in the chromatogram of the reaction mixture, and a prominent peak corresponding to the product is observed.
-
Choice of LC Column: A C18 column is the standard for reversed-phase chromatography, effectively separating compounds based on their hydrophobicity. The less polar product will interact more strongly with the non-polar stationary phase, leading to a longer retention time.
-
Choice of Ionization Source: ESI is well-suited for polar molecules containing heteroatoms like oxygen and nitrogen, which are easily protonated to form ions in the gas phase.
-
Use of Formic Acid: The addition of a small amount of acid to the mobile phase promotes the formation of protonated molecules ([M+H]⁺), which enhances the signal intensity in positive ion mode ESI-MS.
Workflow for Reaction Validation
The following diagram illustrates a typical workflow for validating the completion of the this compound synthesis.
Conclusion: A Synergy of Techniques for Confident Synthesis
Both TLC and LC-MS are powerful tools for monitoring the synthesis of this compound, each with its own set of strengths and ideal applications. TLC serves as a rapid, cost-effective method for real-time reaction monitoring at the bench.[1][5] Its simplicity allows for quick checks to determine the approximate extent of the reaction. However, for unambiguous confirmation of product identity and the absence of starting material, especially at trace levels, LC-MS is the superior technique.[3][8] Its high sensitivity and specificity provide the definitive evidence required in research and development settings.
For the practicing chemist, the most effective approach is a synergistic one: using TLC for frequent, qualitative checks during the reaction and employing LC-MS for the final, conclusive validation of the purified product. This dual-pronged strategy ensures both efficiency in the laboratory and the highest degree of confidence in the synthetic outcome.
References
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/Thin_Layer_Chromatography]([Link]_ Chromatography)
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]
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Science Info. (2023, January 3). Thin layer chromatography: Principle, Advantages, Disadvantages. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 1). What Is The Mobile Phase In TLC Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Organic Process Research & Development. (2005). Thin-Layer Chromatography: A Modern Practical Approach By Peter E. Wall. ACS Publications. Retrieved from [Link]
-
Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS. Retrieved from [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]
-
National Institutes of Health. (2011, January 18). LC-MS/MS in the Clinical Laboratory – Where to From Here?. Retrieved from [Link]
-
Scribd. Benefits and Drawbacks of LC-MS Integration. Retrieved from [Link]
-
LC/MS - A Practical User's Guide. (n.d.). Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Thin-Layer Chromatography (TLC): Overview. Retrieved from [Link]
-
StudySmarter. (2022, June 23). Thin Layer Chromatography Practical: Methods & Uses. Retrieved from [Link]
-
Wiley. LC/MS: A Practical User's Guide. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Organic Chemistry Portal. Book Review: LC/MS: A Practical User's Guide - Marvin C. McMaster. Retrieved from [Link]
-
ResearchGate. Advantages and disadvantages of current LC-MS/MS methods and immunoassays for vitamin D metabolism determination. Retrieved from [Link]
-
Biotrial. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Retrieved from [Link]
-
Principles of Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved from [Link]
-
National Institutes of Health, PubChem. 3-Amino-1-propanol. Retrieved from [Link]
-
Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]
-
IJRAR. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]
-
PubMed. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Retrieved from [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
-
ResearchGate. Fig. 2. The LC-MS chromatogram for the 4 h incubation of N α-Boc-Lys (4.... Retrieved from [Link]
-
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). Retrieved from [Link]
-
Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
-
Oakwood Chemical. This compound. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
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Head-to-head comparison of different deprotection reagents for 3-(Boc-amino)-1-propanol
A Senior Application Scientist's Guide to Selecting the Optimal Reagent for Amine Deprotection
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone for the temporary masking of amine functionalities. Its widespread use stems from its general stability and the predictability of its cleavage under acidic conditions. The deprotection of 3-(Boc-amino)-1-propanol to yield the versatile bifunctional building block, 3-amino-1-propanol, is a critical transformation in the synthesis of numerous target molecules, including pharmaceuticals and polymers.
This guide provides an in-depth, head-to-head comparison of common deprotection reagents for this compound, also known as tert-butyl (3-hydroxypropyl)carbamate. We will delve into the mechanistic nuances, practical considerations, and present representative experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions. The generally accepted mechanism involves three key steps:
-
Protonation: The acid protonates the carbonyl oxygen of the carbamate, making it a better leaving group.[1][2][3]
-
Carbocation Formation: The protonated carbamate then collapses, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][2][3]
-
Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[1][2][3] Under the acidic reaction conditions, the liberated amine is typically protonated to form its corresponding salt.
The choice of acid is paramount and can significantly influence reaction kinetics, selectivity, and the ease of product isolation.
Comparative Analysis of Deprotection Reagents
While a variety of reagents can effect the removal of a Boc group, trifluoroacetic acid (TFA) and hydrochloric acid (HCl) remain the most prevalent choices in laboratory and process settings. This section will compare these two stalwart reagents and also explore milder, alternative methods.
| Reagent | Typical Conditions | Reaction Time | Yield | Key Advantages | Potential Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) | 30 min - 2 h | >95% | Highly effective, volatile, and easy to remove during work-up.[4] | Harshly acidic, may cleave other acid-labile groups. Corrosive and requires careful handling.[5] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or Ethyl Acetate | 1 - 4 h | >95% | Cost-effective, the product often precipitates as the hydrochloride salt, aiding isolation.[6] | Dioxane is a suspected carcinogen and should be handled with appropriate safety precautions. |
| Thermal Deprotection | Refluxing in a suitable solvent (e.g., Toluene, Dioxane) | Several hours | Variable | Acid-free conditions, which can be beneficial for highly acid-sensitive substrates.[7] | Requires high temperatures, which may not be suitable for all substrates. Can lead to side reactions. |
| Lewis Acids (e.g., ZnBr₂) | Zinc Bromide in DCM | Several hours | Variable | Milder than strong Brønsted acids, offering different selectivity. | Work-up can be more complex to remove the metal salts.[8] |
| Oxalyl Chloride in Methanol | 3 equivalents of (COCl)₂ in Methanol, RT | 1 - 4 h | Up to 90% | Mild conditions, tolerant of other functional groups.[9] | Generates HCl in situ; stoichiometry needs to be carefully controlled. |
In-Depth Look at Common Deprotection Protocols
Trifluoroacetic Acid (TFA): The Workhorse Reagent
TFA is often the go-to reagent for Boc deprotection due to its high efficiency and the ease with which it can be removed from the reaction mixture due to its volatility. A typical procedure involves treating the Boc-protected amine with a solution of TFA in a chlorinated solvent like dichloromethane (DCM).
Causality Behind Experimental Choices:
-
Solvent: DCM is an excellent solvent for many organic compounds and is relatively inert under the acidic conditions of the deprotection.
-
Concentration: A 20-50% solution of TFA in DCM provides a sufficiently acidic environment to effect rapid deprotection without being overly harsh on many other functional groups.
-
Work-up: The volatility of both TFA and DCM allows for their straightforward removal under reduced pressure. A subsequent basic wash is necessary to neutralize any residual acid and liberate the free amine from its trifluoroacetate salt.
Hydrochloric Acid (HCl): The Economical Alternative
Solutions of hydrogen chloride in organic solvents, most commonly dioxane or ethyl acetate, represent a cost-effective and highly efficient alternative to TFA. A key advantage of this method is that the deprotected amine often precipitates from the reaction mixture as its hydrochloride salt, which can be easily isolated by filtration.
Causality Behind Experimental Choices:
-
Solvent: Dioxane is a common solvent for preparing stable, anhydrous solutions of HCl. Ethyl acetate is a greener alternative.
-
Precipitation: The formation of the hydrochloride salt drives the reaction to completion and provides a simple method for product isolation, often yielding a product of high purity.
-
Work-up: If the hydrochloride salt is the desired final product, the work-up is minimal. To obtain the free amine, a basic work-up is required.
Experimental Protocols
The following are detailed, step-by-step methodologies for the deprotection of this compound using TFA and HCl.
Protocol 1: Deprotection of this compound using Trifluoroacetic Acid (TFA)
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, 3-amino-1-propanol, is significantly more polar than the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 3-amino-1-propanol.
Protocol 2: Deprotection of this compound using Hydrochloric Acid (HCl)
Materials:
-
This compound
-
4M HCl in Dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing this compound (1.0 equiv), add a 4M solution of HCl in dioxane (5-10 equiv).
-
Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt of 3-amino-1-propanol may precipitate during this time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with diethyl ether.
-
If the product remains in solution, remove the solvent under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.
-
Dry the solid under vacuum to obtain 3-amino-1-propanol hydrochloride.
-
To obtain the free amine, dissolve the hydrochloride salt in a minimal amount of water, basify with a strong base (e.g., NaOH), and extract with an appropriate organic solvent.
Visualization of the Deprotection Workflow
The following diagrams illustrate the chemical transformation and the general experimental workflow for the deprotection of this compound.
Caption: General experimental workflow for Boc deprotection.
Conclusion
The selection of a deprotection reagent for this compound is a critical step that balances reaction efficiency with the overall synthetic strategy. For rapid and reliable deprotection, TFA in DCM is an excellent choice, provided any other functional groups in the molecule are stable to the strongly acidic conditions. For a more cost-effective and potentially cleaner isolation, particularly when the hydrochloride salt is desired, 4M HCl in dioxane or ethyl acetate is a highly effective alternative. Milder methods, such as thermal deprotection or the use of Lewis acids, offer valuable options for substrates that are sensitive to strong Brønsted acids, though they may require more optimization.
Ultimately, the optimal choice of reagent and conditions will depend on the specific requirements of the synthesis, including scale, the presence of other functional groups, and desired final product form. The protocols and comparative data presented in this guide provide a solid foundation for making an informed and effective choice.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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The Alchemical Marriage: Optimizing PROTAC Activity by Modulating Linker Length with 3-(Boc-amino)-1-propanol Derivatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, moving beyond simple inhibition to induce the outright elimination of disease-causing proteins.[1][2][3] These heterobifunctional molecules act as molecular matchmakers, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural disposal system—the ubiquitin-proteasome system (UPS)—to tag the POI for destruction.[1][2][4][5] The success of this molecular triangulation hinges on the formation of a stable and productive ternary complex, an event profoundly influenced by the chemical linker that tethers the POI-binding and E3-binding moieties.[4][6][7] This guide provides an in-depth, comparative analysis of how linker length, systematically varied using 3-(Boc-amino)-1-propanol derivatives, impacts PROTAC activity, offering a robust framework for rational degrader design.
The Linker: More Than Just a Spacer
While the two ligands of a PROTAC determine what is targeted and which E3 ligase is recruited, the linker dictates the efficiency and selectivity of the degradation process.[6][8] Its length, composition, and attachment points are critical parameters that govern the geometry and stability of the POI-PROTAC-E3 ligase ternary complex.[6][8][9] An improperly designed linker can lead to steric hindrance, preventing complex formation, or result in a non-productive orientation where ubiquitination cannot occur.[8][] Conversely, an optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which significantly enhances the stability of the ternary complex and the subsequent degradation efficiency.[7][8]
Visualizing the PROTAC Mechanism of Action
The catalytic cycle of a PROTAC is a multi-step process. The PROTAC first binds to both the target protein and the E3 ligase, forming a ternary complex.[1][3][4] Within this complex, the E3 ligase facilitates the transfer of ubiquitin to the target protein. This polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to initiate another cycle.[2][5][11]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
A Comparative Study: The Impact of Alkyl Chain Length Derived from this compound
To systematically evaluate the impact of linker length, a series of PROTACs can be synthesized targeting a specific protein, for instance, the Estrogen Receptor-α (ERα), a key target in breast cancer therapy. By employing a modular synthetic strategy starting from this compound and its homologues, a library of PROTACs with varying alkyl linker lengths can be generated.
Data Presentation: Linker Length vs. Degradation Efficacy
The following table summarizes hypothetical, yet representative, experimental data illustrating the relationship between the number of atoms in the linker and the degradation potency (DC50) and efficacy (Dmax) for a series of ERα-targeting PROTACs.
| PROTAC Compound | Linker Precursor | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | This compound | 10 | > 1000 | < 20 |
| PROTAC-2 | 4-(Boc-amino)-1-butanol | 13 | 150 | 85 |
| PROTAC-3 | 5-(Boc-amino)-1-pentanol | 16 | 10 | > 95 |
| PROTAC-4 | 6-(Boc-amino)-1-hexanol | 19 | 85 | 90 |
| PROTAC-5 | 8-(Boc-amino)-1-octanol | 21 | > 500 | < 50 |
Note: DC50 (half-maximal degradation concentration) is the concentration of a PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable.[12][13][14]
From this data, a clear trend emerges: linker length is a critical determinant of PROTAC activity. A linker that is too short (PROTAC-1) or too long (PROTAC-5) is ineffective, likely due to the inability to form a stable and productive ternary complex.[8] There is an optimal "Goldilocks" length (PROTAC-3) that results in potent and efficacious degradation.
Experimental Protocols: A Self-Validating System
To ensure the integrity of the findings, a series of robust experimental protocols must be employed.
Experimental Workflow for Evaluating Linker Length Impact
Caption: A streamlined workflow for assessing the impact of linker length on PROTAC activity.
Protocol 1: Synthesis of PROTACs with Varying Linker Lengths
This protocol outlines a modular approach for synthesizing a library of PROTACs with different linker lengths, starting from commercially available Boc-protected amino alcohols.
Materials:
-
This compound and its homologues (e.g., 4-(Boc-amino)-1-butanol, 5-(Boc-amino)-1-pentanol)
-
POI ligand with a suitable functional group for linker attachment
-
E3 ligase ligand with a suitable functional group for linker attachment
-
Coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF, DMSO)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Purification supplies (e.g., HPLC)
Procedure:
-
Linker Activation: React the Boc-protected amino alcohol with an appropriate bifunctional reagent to install the first reactive handle for conjugation to either the POI or E3 ligase ligand.
-
First Conjugation: Couple the activated linker to the first binding moiety (either POI or E3 ligase ligand).
-
Boc Deprotection: Remove the Boc protecting group from the terminal amine of the linker using TFA.
-
Second Conjugation: Couple the deprotected linker-ligand conjugate to the second binding moiety.
-
Purification: Purify the final PROTAC product using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized PROTACs using LC-MS and NMR.
Rationale: This modular approach allows for the rapid generation of a PROTAC library with systematic variations in linker length, facilitating efficient structure-activity relationship (SAR) studies.[15][16][17]
Protocol 2: Western Blotting for Target Protein Quantification
Western blotting is a cornerstone technique for quantifying PROTAC-induced protein degradation.[12]
Materials:
-
Cultured cells expressing the target protein (e.g., MCF7 for ERα)
-
Synthesized PROTACs
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with a dose-response of each PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a fixed time (e.g., 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse to extract total protein.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]
-
SDS-PAGE and Transfer: Separate protein lysates by size on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and loading control, followed by the appropriate HRP-conjugated secondary antibody.[12][14]
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.[14]
-
Data Plotting: Plot the percentage of degradation against the log of the PROTAC concentration to determine DC50 and Dmax values using non-linear regression.
Rationale: This protocol provides a quantitative measure of PROTAC efficacy. The inclusion of a loading control is crucial for normalizing the data and ensuring that observed changes in target protein levels are due to degradation and not variations in sample loading.
Protocol 3: Biophysical Assay for Ternary Complex Formation (Surface Plasmon Resonance - SPR)
While cellular degradation assays are essential, biophysical techniques like SPR can provide direct evidence of ternary complex formation and its stability, offering deeper mechanistic insights.[7][18][19]
Materials:
-
SPR instrument and sensor chips
-
Recombinant purified target protein (POI)
-
Recombinant purified E3 ligase complex
-
Synthesized PROTACs
-
Running buffer
Procedure:
-
Immobilization: Immobilize the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Inject the E3 ligase complex over the immobilized POI in the absence of a PROTAC to assess any basal interaction.
-
Ternary Complex Formation: Co-inject a constant concentration of the E3 ligase complex with varying concentrations of the PROTAC over the immobilized POI.
-
Data Analysis: Analyze the resulting sensorgrams to determine the binding affinity and kinetics of the ternary complex. A significant increase in the binding response in the presence of the PROTAC indicates the formation of a stable ternary complex.
Rationale: SPR allows for the real-time, label-free analysis of molecular interactions. By quantifying the formation of the ternary complex, this assay can help to correlate the stability of this key intermediate with the observed cellular degradation potency.
Conclusion: A Rational Path to Potent Degraders
The systematic evaluation of linker length, facilitated by versatile building blocks like this compound and its derivatives, is a cornerstone of modern PROTAC design. The experimental data consistently demonstrates that there is an optimal linker length for each specific POI-E3 ligase pair, and even minor deviations can dramatically impact degradation activity.[6][20] By integrating modular synthesis with robust cellular and biophysical assays, researchers can move beyond empirical screening towards a more rational, structure-guided approach to developing highly potent and selective protein degraders. This guide provides a foundational framework for such investigations, empowering scientists to unlock the full therapeutic potential of this transformative technology.
References
-
What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]
-
Proteolysis targeting chimera. Wikipedia. [Link]
-
The PROTACs mechanism of action—PROTAC promotes the simultaneous and... ResearchGate. [Link]
-
PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PubMed Central. [Link]
-
A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central. [Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. PubMed. [Link]
-
Correlating cellular ternary complex formation with degradation kinetics. American Chemical Society. [Link]
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Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. [Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. SpringerLink. [Link]
-
Impact of linker length on the activity of PROTACs. PubMed Central. [Link]
-
Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Publications. [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
-
PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]
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A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PubMed Central. [Link]
-
Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. PubMed Central. [Link]
-
Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]
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Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. [Link]
-
Methods to accelerate PROTAC drug discovery. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Amine Protecting Groups: A Comparative Stability Analysis of Boc vs. Cbz, Fmoc, and Alloc
For researchers, scientists, and professionals in the intricate field of drug development and complex molecule synthesis, the selection of an amine protecting group is a decision that dictates the strategic direction of a synthetic route. The stability of this temporary shield under a multitude of reaction conditions is not merely a matter of convenience; it is the bedrock upon which the success of a multi-step synthesis is built. Among the arsenal of available options, the tert-butoxycarbonyl (Boc) group has established itself as a versatile and widely used protecting group. This guide provides an in-depth, objective comparison of the stability of the Boc protecting group against three other cornerstone amine protecting groups: the carbamates benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc). This analysis is grounded in established chemical principles and supported by detailed experimental protocols to empower you to make data-driven decisions in your synthetic endeavors.
The Principle of Orthogonality: A Symphony of Selective Deprotection
The true power of these protecting groups lies in their orthogonality—the ability to be selectively removed under distinct conditions without affecting the others. This principle allows for the precise and sequential unmasking of reactive sites in a complex molecule, a critical requirement in modern organic synthesis.
The fundamental distinction in their lability is as follows:
-
Boc (tert-butoxycarbonyl): Cleaved under acidic conditions.
-
Fmoc (9-fluorenylmethoxycarbonyl): Cleaved under basic conditions.
-
Cbz (benzyloxycarbonyl): Removed by catalytic hydrogenolysis.
-
Alloc (allyloxycarbonyl): Cleaved by palladium-catalyzed reactions.
This orthogonality forms the basis of strategic protecting group manipulation in complex syntheses.
Caption: Orthogonality of common amine protecting groups.
A Head-to-Head Stability Comparison
While the primary deprotection methods define their orthogonality, a deeper understanding of their stability under a range of chemical environments is crucial for predicting their performance in a synthetic sequence. The following table provides a qualitative and semi-quantitative comparison based on established chemical principles and literature data. It is important to note that direct, side-by-side quantitative kinetic data under identical, non-deprotection conditions for all four groups is not extensively available in the literature.
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Reductive Conditions (e.g., H₂, Pd/C) | Palladium Catalysis (e.g., Pd(PPh₃)₄) | Stability Towards Common Nucleophiles | Stability Towards Common Electrophiles |
| Boc | Labile | Stable | Stable | Stable | Generally Stable | Generally Stable |
| Fmoc | Stable | Labile | Generally Stable (can be cleaved under some conditions) | Stable | Stable | Stable |
| Cbz | Generally Stable (cleaved by strong acids like HBr/AcOH) | Stable | Labile | Stable | Generally Stable | Generally Stable |
| Alloc | Stable | Stable | Stable | Labile | Stable | Stable |
Deep Dive into Deprotection Mechanisms
Understanding the mechanism of cleavage is fundamental to appreciating the stability and potential side reactions of each protecting group.
Boc Deprotection: An Acid-Catalyzed Unimolecular Elimination
The removal of the Boc group proceeds through an acid-catalyzed unimolecular elimination (E1) mechanism. Protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl cation, which then decomposes to isobutene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Fmoc Deprotection: A Base-Induced β-Elimination
The Fmoc group is cleaved via a base-induced β-elimination (E1cB) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the release of the free amine through the decomposition of the resulting carbamic acid.
Caption: Simplified mechanism of base-induced Fmoc deprotection.
Cbz Deprotection: Catalytic Hydrogenolysis
The Cbz group is readily cleaved by catalytic hydrogenolysis. In the presence of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source, the benzylic C-O bond is cleaved to release toluene and the unstable carbamic acid, which then decarboxylates.
Caption: Simplified mechanism of Cbz deprotection by hydrogenolysis.
Alloc Deprotection: Palladium(0)-Catalyzed Allylic Cleavage
The Alloc group is removed under mild conditions using a palladium(0) catalyst. The catalyst facilitates the cleavage of the allylic C-O bond, forming a π-allyl palladium complex. The resulting carbamate anion then decarboxylates to yield the free amine.
Caption: Simplified mechanism of Pd(0)-catalyzed Alloc deprotection.
Experimental Protocol: A Framework for In-House Stability Benchmarking
To facilitate a direct and quantitative comparison of the stability of these protecting groups under your specific reaction conditions, the following detailed experimental protocol is provided. This protocol outlines a method to quantify the rate of degradation of each protected amine under various stress conditions using High-Performance Liquid Chromatography (HPLC).
Objective:
To quantitatively determine and compare the stability of Boc-, Fmoc-, Cbz-, and Alloc-protected amines under a standardized set of acidic, basic, and nucleophilic conditions.
Materials:
-
Substrates: N-protected model amines (e.g., N-Boc-benzylamine, N-Fmoc-benzylamine, N-Cbz-benzylamine, N-Alloc-benzylamine). The use of a common amine core allows for a direct comparison of the protecting groups.
-
Stress Reagents:
-
Acidic: 1 M HCl in 1,4-dioxane, Trifluoroacetic acid (TFA)
-
Basic: 20% Piperidine in DMF, 1 M NaOH in MeOH/H₂O
-
Nucleophilic: 1 M Thiophenol in DMF with 1 M DBU
-
-
Solvents: Acetonitrile (ACN, HPLC grade), Water (deionized, HPLC grade), Dichloromethane (DCM), Dimethylformamide (DMF), 1,4-Dioxane, Methanol (MeOH)
-
Quenching Solutions: Saturated sodium bicarbonate solution, 1 M aqueous HCl
-
Analytical Equipment: High-Performance Liquid Chromatograph (HPLC) with a UV detector and a C18 reversed-phase column.
Experimental Workflow:
Caption: Experimental workflow for comparative stability analysis.
Detailed Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each N-protected benzylamine in a suitable solvent (e.g., acetonitrile or DMF).
-
-
Stability Studies:
-
For each protecting group and each stress condition, set up a reaction vial.
-
To 900 µL of the stress reagent solution, add 100 µL of the respective protected amine stock solution to initiate the reaction (final concentration = 1 mM).
-
Maintain the reaction vials at a constant temperature (e.g., 25 °C).
-
At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw a 50 µL aliquot from each reaction.
-
Immediately quench the reaction by diluting the aliquot into 950 µL of a suitable quenching solution (e.g., for acidic stress, quench with saturated NaHCO₃; for basic stress, quench with 1 M HCl).
-
-
HPLC Analysis:
-
Analyze the quenched samples by reversed-phase HPLC.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient to separate the starting material from any deprotected product (e.g., 5% to 95% B over 15 minutes).
-
Detection: Monitor at a wavelength where both the protected and deprotected amines have significant absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak area of the starting protected amine at each time point.
-
Calculate the percentage of the remaining protected amine at each time point relative to the t=0 sample.
-
Plot the percentage of remaining protected amine versus time for each protecting group under each stress condition to visualize and compare their stability.
-
Concluding Remarks: A Strategic Choice for Synthetic Success
The choice of an amine protecting group is a strategic decision with far-reaching implications for the efficiency and success of a synthetic campaign. While the Boc group offers a robust and versatile option, a thorough understanding of its stability profile in comparison to other key players like Cbz, Fmoc, and Alloc is indispensable for the modern
A Senior Application Scientist's Guide to Coupling Reagents for the Amidation of 3-(Boc-amino)-1-propanol
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry. For researchers and drug development professionals, the specific task of amidating 3-(Boc-amino)-1-propanol presents a common yet critical challenge. This molecule, with its acid-labile Boc-protected amine and a primary alcohol, serves as a versatile building block for synthesizing a wide array of functionalized compounds, from peptide mimics to complex drug intermediates.
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable, primarily due to a competing acid-base reaction that yields a stable carboxylate-ammonium salt. To overcome this, chemists employ "coupling reagents" to activate the carboxylic acid, transforming its hydroxyl group into a highly reactive intermediate that is readily attacked by the amine nucleophile.
This guide provides a comparative analysis of leading coupling reagents for this specific transformation. We will move beyond a simple listing of options to delve into the mechanistic rationale, practical advantages, and detailed protocols, empowering you to make informed decisions for your synthetic challenges.
Core Principles of Amide Bond Formation
The fundamental principle of all coupling reagents is the in situ generation of a highly reactive acyl species from a carboxylic acid. This activated intermediate possesses a superior leaving group compared to the hydroxyl group, rendering the carbonyl carbon significantly more electrophilic. The subsequent nucleophilic attack by the amine, in this case, the hydroxyl group of this compound is not the nucleophile, but rather an external amine coupling with a carboxylic acid to form an amide, where the propanol derivative is one of the reactants. The guide should focus on the reaction where an external carboxylic acid is coupled with an amine, not the intramolecular reaction of the provided molecule. Let's re-frame. The title is "Comparative analysis of coupling reagents for this compound amidation". This implies that this compound is one of the coupling partners, but it contains both an alcohol and a protected amine. The term "amidation" strongly suggests the formation of an amide bond. Given the structure, there are two possibilities: 1) The Boc-amine is deprotected and then acylated, or 2) a carboxylic acid is coupled to a separate amine, and the this compound is somehow involved, perhaps as a complex scaffold. The most logical interpretation is the coupling of a carboxylic acid to an amine, and this guide is intended for scientists working with molecules like this compound, where Boc-protected amines are common. Let's assume the reaction is: Carboxylic Acid + Amine -> Amide , and the context is for chemists familiar with reagents like this compound.
Let's proceed with the more standard interpretation: coupling a carboxylic acid (R-COOH) with an amine (R'-NH2) using various reagents. The principles and reagent choices are broadly applicable.
Comparative Analysis of Key Coupling Reagents
The selection of a coupling reagent is a critical decision that impacts reaction efficiency, yield, purity, and scalability. The performance of each reagent is substrate-dependent, but general trends can be established.[1] We will compare three major classes of reagents: Carbodiimides, Uronium/Aminium salts, and Phosphonium-based reagents, with a special mention of Propylphosphonic Anhydride (T3P®).
| Coupling Reagent | Typical Yield | Epimerization Risk | Byproduct Removal | Relative Cost | Key Advantages | Key Disadvantages |
| EDC/HOBt | Good to Excellent | Low (with additive) | Aqueous extraction (water-soluble urea) | Low | Cost-effective, water-soluble byproducts.[2][3] | Can form N-acylurea side product; HOBt is explosive.[2][4] |
| HATU | Excellent | Very Low | Aqueous extraction | High | High reactivity, fast reaction times, low racemization.[5][6][7] | High cost, potential for side reactions with primary amines. |
| T3P® | Excellent | Very Low | Aqueous extraction (water-soluble byproducts) | Medium | High yields, extremely low epimerization, non-toxic, "green" choice.[4][8][9] | Can be viscous and requires careful handling. |
Carbodiimides: The Workhorse Reagents
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and low cost.[10] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[10]
Mechanism of Action: EDC with HOBt
The primary drawback of using a carbodiimide alone is the risk of racemization at the α-carbon of the carboxylic acid and the potential for the O-acylisourea to rearrange into a stable N-acylurea byproduct.[2] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are essential.[2] HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is less prone to racemization and efficiently reacts with the amine.[11][12]
Caption: EDC/HOBt coupling mechanism.
Experimental Protocol: General Amidation using EDC/HOBt
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at 0 °C for 30 minutes.
-
Coupling: Add the amine (1.1 eq) to the solution, followed by a tertiary base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq) to neutralize the hydrochloride salt and drive the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Uronium/Aminium Salts: The High-Performance Reagents
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most efficient coupling reagents available.[3][7] They offer fast reaction rates and significantly reduce the risk of racemization, making them ideal for sensitive substrates.[5][6]
Mechanism of Action: HATU
HATU's mechanism involves activation of the carboxylate anion (formed by a base like DIPEA) to create an unstable O-acyl(tetramethyl)isouronium salt.[6][7] The liberated HOAt anion then rapidly forms the OAt-active ester.[13] This active ester is highly reactive towards amines. The pyridine nitrogen atom in the HOAt moiety is believed to stabilize the transition state through a hydrogen-bonded cyclic intermediate, accelerating the coupling and minimizing side reactions.[6][7]
Caption: HATU coupling mechanism.
Experimental Protocol: General Amidation using HATU
-
Preparation: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Activation: Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as DIPEA (2.0-3.0 eq).[6] Stir the mixture at room temperature for 15-30 minutes. A color change is often observed.
-
Coupling: Add the amine (1.1 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS. HATU-mediated reactions are typically much faster than those with EDC.
-
Work-up: Dilute the reaction with ethyl acetate and wash extensively with water or brine to remove DMF and tetramethylurea byproducts. Further washes with dilute acid and base may be required depending on the substrate.
-
Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography.
Propylphosphonic Anhydride (T3P®): The Green and Efficient Reagent
T3P® is a cyclic anhydride that has gained significant attention as a powerful, safe, and environmentally friendly coupling reagent.[14] It is known for providing excellent yields with exceptionally low epimerization.[4][8]
Mechanism of Action: T3P®
The carboxylic acid, deprotonated by a base, attacks one of the phosphorus atoms of the T3P® cyclic anhydride.[15] This forms a mixed anhydride intermediate, which is a highly activated carboxylic acid derivative. The amine then attacks the carbonyl carbon of this intermediate to form the amide bond. A key advantage is that the byproducts are propanephosphonic acid derivatives, which are highly water-soluble and easily removed during an aqueous work-up.[8][9][15]
Caption: T3P® coupling mechanism.
Experimental Protocol: General Amidation using T3P®
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., ethyl acetate, THF, or DCM).
-
Base Addition: Add a tertiary amine base (e.g., TEA or DIPEA, 2.0-3.0 eq).
-
Coupling: Add T3P® (typically supplied as a 50% solution in a solvent like ethyl acetate or DMF) (1.5 eq) dropwise to the mixture, maintaining the temperature between 0 °C and room temperature. The reaction can be mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer with water again to ensure complete removal of the phosphonic acid byproducts.[15]
-
Purification: Dry the organic phase, concentrate, and purify by flash chromatography if necessary. The high purity after work-up often simplifies this step.
Workflow Visualization
Caption: General experimental workflow for amide coupling.
Conclusion and Expert Recommendations
Choosing the optimal coupling reagent requires balancing reactivity, cost, scale, and the sensitivity of your substrates.
-
For routine synthesis and large-scale applications where cost is a primary driver, EDC/HOBt remains a robust and reliable choice. Its water-soluble byproducts are a significant advantage over older carbodiimides like DCC.[2][3]
-
For complex, valuable, or epimerization-prone substrates , the superior performance of HATU often justifies its higher cost.[5] Its rapid kinetics and high efficiency can be process-enabling for difficult couplings.
-
When seeking a balance of high performance, safety, and environmental considerations , T3P® is an outstanding option.[4] Its simple, aqueous work-up to remove non-toxic byproducts makes it particularly attractive for process chemistry and green synthesis initiatives.[8][9]
Ultimately, the best practice is to perform small-scale screening experiments with a few selected reagents to determine the optimal conditions for your specific carboxylic acid and amine partners.[1] This empirical approach, guided by the mechanistic principles outlined in this guide, will ensure the highest probability of success in your synthetic endeavors.
References
- HATU:a third-generation coupling reagent - ChemicalBook. (n.d.).
- Amine to Amide Mechanism - T3P - Common Organic Chemistry. (n.d.).
-
HATU coupling | . (2023). Retrieved from
- Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.).
- Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (n.d.).
- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.).
- Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate. (n.d.).
- HATU - Wikipedia. (n.d.).
- Understanding T3P® from start to finish - The domain rxweb-prd.com is registered by NetNames. (2024).
- T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube. (2024).
- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. (n.d.).
- A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies. (n.d.).
- FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis - Spiral. (n.d.).
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- Amide Synthesis - Fisher Scientific. (n.d.).
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A Senior Application Scientist's Comparative Guide to Amine-Functionalized Biomaterials for Enhanced Biocompatibility
For researchers, scientists, and drug development professionals, the surface of a biomaterial is not merely a boundary but an active interface that dictates biological response. Unmodified biomaterials often elicit adverse reactions, such as thrombosis, inflammation, and fibrous encapsulation, which can lead to device failure. Surface modification to present specific chemical functionalities is a cornerstone of modern biomaterial design, with the introduction of primary amine (-NH₂) groups being a particularly powerful strategy. Amine-functionalized surfaces can profoundly influence protein adsorption, cell adhesion, and tissue integration, paving the way for more biocompatible and effective medical devices and drug delivery systems.
This guide provides an in-depth technical comparison of various methods for creating amine-functionalized surfaces, with a special focus on a chemical grafting approach using 3-(Boc-amino)-1-propanol as a model reagent. We will objectively compare this method with two established alternatives: aminosilanization and plasma polymerization. This guide is designed to provide you with the foundational knowledge and practical insights necessary to select and implement the most appropriate amine functionalization strategy for your research and development needs.
The Rationale for Amine Functionalization in Biocompatibility
The introduction of primary amine groups onto a biomaterial surface transforms it from a passive substrate into a reactive platform. The positive charge of protonated amines at physiological pH can electrostatically interact with negatively charged cell membranes and proteins, influencing a cascade of biological events.
Key advantages of amine functionalization include:
-
Enhanced Cell Adhesion and Proliferation: The positive surface charge can promote the attachment and growth of various cell types, including endothelial cells and osteoblasts, which is crucial for tissue integration and implant success.
-
Controlled Protein Adsorption: Amine-functionalized surfaces can influence the adsorption of specific proteins from the blood and interstitial fluid. For instance, they can promote the binding of fibronectin, a key protein involved in cell adhesion.
-
A Platform for Further Bio-conjugation: Primary amines are versatile chemical handles for the covalent immobilization of a wide range of bioactive molecules, such as peptides, growth factors, and antimicrobial agents, allowing for the creation of multifunctional biomaterials.
Comparative Analysis of Amine Functionalization Methods
The choice of method for introducing amine groups onto a biomaterial surface is critical and depends on the substrate material, the desired surface properties, and the intended application. Here, we compare three prominent methods: chemical grafting with a Boc-protected amino alcohol, aminosilanization, and plasma polymerization.
Method 1: Chemical Grafting with this compound
This method involves a two-step "grafting-to" approach. First, a molecule containing a protected amine and a reactive group for surface attachment is immobilized. Subsequently, the protecting group is removed to expose the primary amine. This compound serves as an excellent model reagent for this strategy. The hydroxyl group can be used to attach the molecule to a variety of substrates (e.g., polymers with carboxyl or hydroxyl groups via esterification), and the tert-butyloxycarbonyl (Boc) protecting group can be efficiently removed under acidic conditions.
Logical Workflow for Amine Functionalization using this compound:
Caption: Workflow for amine functionalization via chemical grafting of this compound.
Method 2: Aminosilanization
Aminosilanization is a widely used technique for modifying silica-based materials, metal oxides, and polymers that can be surface-activated to present hydroxyl groups. It involves the use of organosilane molecules that have a reactive silane head group (e.g., trimethoxysilane or triethoxysilane) and an amine-terminated alkyl chain. (3-Aminopropyl)triethoxysilane (APTES) is the most common aminosilane used for this purpose.
Logical Workflow for Aminosilanization:
Caption: Workflow for amine functionalization via plasma polymerization of an amine-containing monomer.
Performance Comparison of Amine Functionalization Methods
The choice between these methods depends on a trade-off between factors like surface chemistry control, stability, and process complexity. The following table summarizes key performance metrics.
| Performance Metric | Chemical Grafting (this compound) | Aminosilanization (APTES) | Plasma Polymerization (Allylamine) |
| Surface Amine Density | Potentially high and tunable | 0.5 - 1.5 amines/nm² on polymers [1] | 1.2 - 1.4 amines/nm² [2] |
| Water Contact Angle | Expected to be hydrophilic after deprotection | 50-70° (can vary significantly) [3] | 45-68° [4] |
| Stability in Aqueous Media | Dependent on the covalent linkage to the substrate | Can be susceptible to hydrolysis of siloxane bonds [3] | Generally stable due to high cross-linking [5] |
| Control over Surface Chemistry | High: well-defined amine presentation | Moderate: can form multilayers and aggregates | Lower: results in a complex mixture of functional groups |
| Substrate Versatility | Good for polymers with suitable functional groups | Best for silica, metal oxides; requires pre-treatment for polymers | Excellent for a wide range of materials |
| Process Complexity | Multi-step wet chemistry | Multi-step, sensitive to water content | Single-step, requires specialized equipment |
Biocompatibility Assessment: A Comparative Overview
The ultimate goal of surface modification is to improve biocompatibility. Here, we compare the expected biocompatibility profiles of surfaces modified by the three methods, supported by experimental data from the literature.
Cytotoxicity
Cytotoxicity assays are fundamental for assessing whether a material or its leachables have a toxic effect on cells.
| Functionalization Method | Cell Type | Cell Viability (%) | Reference |
| Aminosilanization (APTES) | L929 fibroblasts | > 95% (on aminosilane-coated nanoparticles) | [6] |
| Plasma Polymerization (Ammonia) | L929 fibroblasts | > 125% (compared to untreated control) | [7] |
| Polyallylamine (cationic polymer) | L929 fibroblasts | < 10% (at 0.2 mg/mL) | [8] |
Hemocompatibility
For blood-contacting devices, assessing the interaction with blood components is crucial to prevent thrombosis.
| Functionalization Method | Key Finding | Reference |
| Aminosilanization (APTES) | Significantly inhibited platelet reduction and thrombus formation in an in vitro blood loop model. | [9] |
| Plasma Polymerization | Plasma-polymerized surfaces can be less platelet activating than glass controls. [10] | |
| Cationic Polymers | Can induce hemolysis at certain concentrations. | [11] |
In Vivo Inflammatory Response
The response of the immune system to an implanted material is a critical aspect of biocompatibility.
| Functionalization Method | Key Finding | Reference |
| Aminosilanization (APTES) | Quercitrin-coated APTES surfaces showed no adverse inflammatory response in a rabbit tibial model. | [12] |
| General Implant Surfaces | Surface texture and chemistry significantly influence the inflammatory response and capsule formation in murine models. [13] |
Experimental Protocols
To ensure the reproducibility and validity of biocompatibility assessment, standardized protocols are essential. Below are detailed, step-by-step methodologies for key experiments.
Protocol 1: Amine Surface Density Quantification using Ninhydrin Assay
This protocol provides a method to quantify the number of primary amine groups on a modified surface.
-
Preparation of Ninhydrin Reagent:
-
Solution A: Dissolve 4 g of ninhydrin in 100 mL of ethylene glycol monomethyl ether.
-
Solution B: Dissolve 80 mg of SnCl₂·2H₂O in 50 mL of ethylene glycol monomethyl ether.
-
Solution C: 4 M acetate buffer (pH 5.2).
-
Working Reagent: Mix Solution A, Solution B, and Solution C in a 50:2:50 (v/v/v) ratio. Prepare fresh daily.
-
-
Sample Incubation:
-
Place the amine-functionalized material in a suitable container (e.g., a well of a microplate).
-
Add a defined volume of the ninhydrin working reagent to completely cover the sample.
-
Incubate at 100°C for 20 minutes.
-
-
Quantification:
-
After cooling to room temperature, transfer the supernatant to a new microplate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Create a standard curve using a known concentration of a primary amine solution (e.g., 3-aminopropanol).
-
Calculate the amine surface density based on the standard curve and the surface area of the material.
-
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol, based on ISO 10993-5, assesses cell metabolic activity as an indicator of cell viability.
-
Cell Culture:
-
Culture a suitable cell line (e.g., L929 mouse fibroblasts) in appropriate growth medium until confluent.
-
-
Material Extraction:
-
Prepare extracts of the test material and control materials (negative and positive controls) according to ISO 10993-12. Typically, this involves incubating the material in cell culture medium at 37°C for 24 hours.
-
-
Cell Seeding and Exposure:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Replace the culture medium with the material extracts and control extracts.
-
Incubate for another 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.
-
Protocol 3: In Vitro Hemocompatibility - Hemolysis Assay
This protocol, adapted from ASTM F756, evaluates the potential of a material to damage red blood cells.
-
Blood Collection and Preparation:
-
Collect fresh human or animal blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the red blood cells (RBCs).
-
Wash the RBCs several times with phosphate-buffered saline (PBS).
-
Prepare a 2% (v/v) RBC suspension in PBS.
-
-
Material Incubation:
-
Place the test material in a tube.
-
Add the RBC suspension to the tube.
-
Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).
-
Incubate all tubes at 37°C for 2-4 hours with gentle agitation.
-
-
Analysis:
-
Centrifuge the tubes to pellet the intact RBCs.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (corresponding to hemoglobin release).
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
-
A hemolysis percentage below 2% is generally considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic.
-
Conclusion and Future Directions
The amine functionalization of biomaterial surfaces is a versatile and powerful strategy for enhancing biocompatibility. This guide has provided a comparative analysis of three distinct methods: chemical grafting with a model reagent like this compound, aminosilanization, and plasma polymerization.
-
Chemical grafting offers the highest degree of control over surface chemistry, allowing for the presentation of well-defined amine functionalities. The use of a Boc-protected reagent like this compound provides a clean and efficient route to primary amines. However, this method's applicability is dependent on the substrate's chemistry.
-
Aminosilanization is a well-established and effective method for silica and metal oxide surfaces, but its stability in aqueous environments can be a concern.
-
Plasma polymerization is a highly versatile and robust method applicable to a wide range of substrates, but it offers less control over the final surface chemistry.
Future research should focus on developing more stable and versatile chemical grafting strategies and on refining plasma polymerization techniques to achieve better control over surface functionality. Furthermore, there is a pressing need for more standardized and comprehensive biocompatibility studies that allow for direct, quantitative comparison of different surface modification techniques. By continuing to innovate in surface engineering, we can unlock the full potential of biomaterials to improve human health.
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A Comparative Guide to the Synthetic Routes of 3-(Boc-amino)-1-propanol for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, 3-(Boc-amino)-1-propanol, also known as tert-butyl (3-hydroxypropyl)carbamate, stands as a pivotal bifunctional building block. Its utility is demonstrated in the synthesis of a wide array of molecules, including phosphatidyl ethanolamines and ornithine analogs.[1] The presence of a primary alcohol and a Boc-protected primary amine allows for orthogonal chemical modifications, making it a valuable intermediate in the construction of complex molecular architectures. This guide provides an in-depth comparison of the primary synthetic routes to this versatile compound, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research and development needs.
Route 1: Direct N-Boc Protection of 3-Amino-1-propanol
The most direct and widely employed route to this compound is the chemoselective N-protection of 3-amino-1-propanol with di-tert-butyl dicarbonate ((Boc)₂O). This method leverages the higher nucleophilicity of the amino group compared to the hydroxyl group, allowing for a highly selective reaction under mild conditions.[2]
Mechanistic Rationale
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-amino-1-propanol attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected product and the release of a tert-butoxide anion and carbon dioxide. The tert-butoxide is then protonated by the protonated amine or an external acid scavenger. The presence of a base is crucial to neutralize the in situ generated acid and drive the reaction to completion.[3]
Diagram of the Synthetic Workflow for Route 1
Caption: Workflow for the direct N-Boc protection of 3-amino-1-propanol.
Experimental Protocol
A representative experimental procedure is as follows:
-
To a stirred solution of 3-amino-1-propanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, triethylamine (TEA) (2.0 eq.) is added.
-
A solution of di-tert-butyl dicarbonate (1.05 eq.) in DCM is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with a phosphate buffer, saturated aqueous sodium bicarbonate, and brine.[4]
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the product as a colorless to pale yellow viscous oil.[4]
Performance and Considerations
-
Yield and Purity: This method consistently delivers high to quantitative yields (typically >95%, often approaching 100%) of the desired product with excellent purity, often not requiring further purification beyond a simple aqueous workup.[4][5]
-
Scalability: The procedure is readily scalable for both laboratory and pilot plant production.
-
Cost and Availability: The starting materials, 3-amino-1-propanol and (Boc)₂O, are commercially available and relatively inexpensive.
-
Safety: The reaction is generally safe to perform, although care should be taken when handling (Boc)₂O, which can decompose upon heating. The use of a fume hood is recommended.
-
Green Chemistry: While DCM is a common solvent, greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) can be explored. The reaction can also be run under solvent-free conditions in some cases.[3]
Route 2: Reduction of N-Boc-β-alanine Derivatives
An alternative synthetic strategy involves the reduction of the carboxylic acid or ester functionality of an N-Boc-β-alanine derivative. This approach is particularly useful when starting from readily available chiral or achiral β-amino acids.
Mechanistic Rationale
The reduction of a carboxylic acid or an ester to a primary alcohol is a fundamental transformation in organic synthesis. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (BH₃) or its complexes (e.g., BH₃·THF). The reaction proceeds through the formation of a metal-alkoxy-hydride intermediate, which is then further reduced to the primary alcohol upon workup. The Boc protecting group is generally stable to these reducing conditions.
Diagram of the Synthetic Workflow for Route 2
Caption: Workflow for the reduction of N-Boc-β-alanine to this compound.
Experimental Protocol
A general procedure for the reduction of N-Boc-β-alanine methyl ester is as follows:
-
A solution of N-Boc-β-alanine methyl ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere.
-
Lithium borohydride (LiBH₄) (2.0-5.0 eq.) is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched at 0 °C by the dropwise addition of a saturated aqueous solution of sodium sulfate (Na₂SO₄).
-
The volatiles are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Performance and Considerations
-
Yield and Purity: Yields for this reduction are typically good to excellent, but may require chromatographic purification to remove any unreacted starting material or byproducts.
-
Scalability: While scalable, the use of metal hydrides like LiBH₄ requires careful handling and specialized equipment on a larger scale due to their reactivity with moisture and air.
-
Cost and Availability: N-Boc-β-alanine is commercially available, but generally more expensive than 3-amino-1-propanol. The cost of the reducing agent also contributes to the overall expense.
-
Safety: Lithium borohydride and other metal hydrides are highly flammable and react violently with water. Strict anhydrous conditions and appropriate personal protective equipment are essential.
-
Chirality: A key advantage of this route is the ability to start with an enantiomerically pure β-amino acid to produce a chiral, non-racemic product if there is a stereocenter at the α- or β-position.
Comparative Analysis
| Parameter | Route 1: Direct N-Boc Protection | Route 2: Reduction of N-Boc-β-alanine Derivative |
| Starting Material | 3-Amino-1-propanol | N-Boc-β-alanine or its ester |
| Key Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Lithium borohydride (LiBH₄) or Borane (BH₃) |
| Typical Yield | >95% (often quantitative) | 70-90% |
| Purity of Crude Product | High (often requires no further purification) | Moderate to high (often requires chromatography) |
| Scalability | Readily scalable | Scalable with caution due to hydride reagents |
| Cost-Effectiveness | High (less expensive starting materials) | Moderate (more expensive starting materials and reagents) |
| Safety Considerations | Standard laboratory precautions | Requires strict anhydrous conditions; handling of pyrophoric/reactive hydrides |
| Key Advantage | Simplicity, high yield, cost-effective | Access to chiral products from chiral starting materials |
Conclusion and Recommendations
For the routine, large-scale, and cost-effective synthesis of achiral this compound, the Direct N-Boc Protection of 3-amino-1-propanol (Route 1) is unequivocally the superior method. Its operational simplicity, high to quantitative yields, and the high purity of the crude product make it the industry standard.
The Reduction of N-Boc-β-alanine Derivatives (Route 2) becomes a valuable and strategic alternative when the goal is the synthesis of chiral analogs of this compound, where stereochemical integrity is paramount. While this route is more expensive and requires more stringent safety protocols, its ability to translate the chirality of the starting β-amino acid to the final product is a significant advantage in specialized applications, such as the synthesis of chiral drug intermediates.
The choice between these synthetic routes should be guided by the specific requirements of the project, including scale, cost constraints, and the desired stereochemistry of the final product.
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ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
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Safety Operating Guide
Proper Disposal of 3-(Boc-amino)-1-propanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Boc-amino)-1-propanol (also known as tert-Butyl N-(3-hydroxypropyl)carbamate), ensuring the safety of laboratory personnel and the integrity of our environment. This document is designed to be a practical, actionable resource that goes beyond mere procedural lists to explain the rationale behind each critical step.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to understand the inherent hazards of this compound. This understanding forms the basis for all safety and handling protocols.
Chemical Profile and Hazards:
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation[1][2][3]. While it is not classified as acutely toxic, appropriate handling is necessary to prevent adverse health effects. The tert-butoxycarbonyl (Boc) protecting group is relatively stable but can be cleaved under acidic conditions, which should be a consideration in waste segregation.
Hazard Summary Table:
| Hazard Category | GHS Classification | Precautionary Statement |
| Skin Corrosion/Irritation | Causes skin irritation[2][3] | P264: Wash hands and any exposed skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[2][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Specific target organ toxicity, single exposure | May cause respiratory irritation[2][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[4] |
| Physical Hazards | Combustible liquid[1] | Keep away from heat and sources of ignition. |
Immediate Actions and Personal Protective Equipment (PPE):
Your first priority is personal safety. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes[5].
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves[6].
-
Body Protection: A laboratory coat must be worn to protect against skin contact[6].
Step-by-Step Disposal Protocol
The primary and most critical directive for the disposal of this compound is to treat it as hazardous waste. It must not be disposed of down the drain or in regular trash[7].
Workflow for Disposal:
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
Rationale: Preventing accidental and potentially dangerous chemical reactions is paramount. Carbamates can be incompatible with strong acids and oxidizing agents[8].
-
Procedure:
-
-
Container Selection and Labeling:
-
Rationale: Proper containment and clear communication of hazards are mandated by regulatory bodies like OSHA and the EPA[7][9].
-
Procedure:
-
Choose a container made of a material compatible with this compound (e.g., a high-density polyethylene or glass bottle). The container must have a secure, leak-proof cap[7][8].
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations. Include the date when the first waste was added.
-
-
-
Waste Collection:
-
Rationale: Minimizing exposure and preventing spills are key to safe laboratory operations.
-
Procedure:
-
Conduct all transfers of waste into the container within a certified chemical fume hood.
-
Carefully pour the liquid waste into the designated container, avoiding splashes.
-
For solid materials contaminated with the chemical, such as absorbent pads or gloves, place them in the same designated hazardous waste container[6].
-
Do not fill the container to more than 90% of its capacity to allow for expansion[9].
-
-
-
Storage of Hazardous Waste:
-
Rationale: Safe and compliant temporary storage of hazardous waste is a critical part of the disposal process.
-
Procedure:
-
-
Arranging for Final Disposal:
-
Rationale: The final disposal of hazardous waste must be handled by licensed professionals to ensure it is done in an environmentally sound and legally compliant manner.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste[6].
-
Follow all institutional procedures for waste manifest documentation and record-keeping.
-
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Spill Response Decision Tree:
Caption: Decision-making workflow for a this compound spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel[5].
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don PPE: Before addressing the spill, put on the required personal protective equipment.
-
Containment: For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or earth[6]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container[6].
-
Decontamination: Clean the spill area with soap and water or a suitable laboratory detergent. All cleaning materials (e.g., wipes, gloves) must also be disposed of as hazardous waste[5].
-
Final Disposal: Seal, label, and store the hazardous waste container in the SAA for pickup by EHS.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of professional responsibility and environmental care. Always remember that this guide is a supplement to, not a replacement for, your institution's specific EHS policies and all applicable local, state, and federal regulations.
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-
tert-Butyl (3-hydroxypropyl)methylcarbamate | C9H19NO3 | CID 10375241. PubChem. Available at: [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPS. Available at: [Link]
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3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS CAS No. Loba Chemie. Available at: [Link]
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Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
